molecular formula C12H24N2O4S B1293064 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid CAS No. 1119452-27-5

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B1293064
CAS No.: 1119452-27-5
M. Wt: 292.4 g/mol
InChI Key: YONWZKYBISAJPK-UHFFFAOYSA-N
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Description

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H24N2O4S and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[butyl(ethyl)sulfamoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-3-5-8-13(4-2)19(17,18)14-9-6-11(7-10-14)12(15)16/h11H,3-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONWZKYBISAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, and N-sulfonylated variants, in particular, are of significant interest for their potential as carboxylic acid bioisosteres and their ability to modulate physicochemical properties.[1][2] This document details a robust, multi-step synthetic route, beginning from commercially available starting materials. It covers the rationale behind the strategic choices, detailed experimental protocols, and methods for characterization. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction and Strategic Overview

The target molecule, this compound, is a disubstituted N-sulfonylpiperidine. The piperidine ring is a privileged structure in drug design, appearing in a vast number of approved pharmaceuticals.[3][4] The addition of a sulfonyl group directly to the piperidine nitrogen modulates the basicity of the nitrogen atom and introduces a key hydrogen bond acceptor. The specific butyl(ethyl)amino substituent offers a handle to tune lipophilicity.

Our synthetic strategy is built upon a retrosynthetic analysis that identifies three primary stages:

  • Preparation of the Sulfonylating Agent: Synthesis of the key intermediate, N-butyl-N-ethylaminosulfonyl chloride.

  • Core Scaffold Construction: Sulfonylation of a protected piperidine-4-carboxylic acid derivative. The use of an ester as a protecting group for the carboxylic acid is critical to prevent unwanted side reactions during the sulfonylation step.

  • Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.

This approach is logical and robust, utilizing well-established and high-yielding chemical transformations.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence. The workflow diagram below illustrates the progression from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Ester Hydrolysis A N-Ethylbutan-1-amine C N-Butyl-N-ethylaminosulfonyl chloride A->C  DCM, Base (e.g., Pyridine) B Sulfuryl Chloride (SO₂Cl₂) B->C E Ethyl 1-{[butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylate C->E  Base (e.g., TEA), DCM D Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) D->E F 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid (Final Product) E->F  LiOH or NaOH  THF/H₂O, then H⁺ workup

Caption: Overall three-step synthetic route.

Detailed Synthesis and Experimental Protocols

Step 1: Synthesis of N-Butyl-N-ethylaminosulfonyl Chloride

Mechanistic Rationale: The synthesis of N,N-disubstituted aminosulfonyl chlorides is typically achieved by reacting a secondary amine with sulfuryl chloride. The reaction proceeds via nucleophilic attack of the amine on one of the sulfur-chlorine bonds of sulfuryl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl byproduct, preventing the formation of the amine hydrochloride salt which would be unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants.

Experimental Protocol:

  • To a stirred solution of N-ethylbutan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C in an ice bath, add pyridine (1.2 eq) dropwise.

  • In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-butyl-N-ethylaminosulfonyl chloride as a crude oil, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylate

Mechanistic Rationale: This step involves the N-sulfonylation of a secondary amine (the piperidine nitrogen) with the previously synthesized sulfonyl chloride.[5] Similar to the first step, a base is essential to neutralize the HCl generated during the reaction. Triethylamine (TEA) is a common and effective choice for this transformation. The carboxylic acid functionality is protected as an ethyl ester to prevent its deprotonation by the base and potential interference with the reaction.

Experimental Protocol:

  • Dissolve ethyl piperidine-4-carboxylate (ethyl isonipecotate) (1.0 eq) in anhydrous DCM (~10 mL/mmol) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (TEA) (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Dissolve the crude N-butyl-N-ethylaminosulfonyl chloride (1.1 eq) from Step 1 in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the piperidine solution at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ester product.

Step 3: Hydrolysis to this compound

Mechanistic Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[6][7] Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for this purpose in a mixed solvent system like THF/water or methanol/water to ensure solubility of the ester. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt.[6] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1M or 2M HCl.

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Reagents and Data Summary

The following table summarizes the key reagents and typical reaction parameters. Yields are representative and may vary based on scale and purification efficiency.

StepKey Reagents & SolventsBaseTemp.Time (h)Typical Yield (%)
1 N-Ethylbutan-1-amine, Sulfuryl Chloride, DCMPyridine0 °C → RT3-6>90% (crude)
2 Ethyl isonipecotate, Product from Step 1, DCMTriethylamine0 °C → RT12-1875-90%
3 Product from Step 2, THF/H₂OLiOH or NaOHRT2-685-95%

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound. The strategy relies on fundamental, well-understood organic reactions, including sulfonamide formation and ester hydrolysis.[3][7] By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain the target compound in high yield and purity, ready for use in drug discovery and development programs.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S. PubChem. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014).
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. [Link]

  • 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Process for the production of benzenesulfonamides. (1989).
  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. (n.d.). PubMed. [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]

Sources

Technical Guide: The Synthesis, Characterization, and Potential Applications of N-Sulfonylpiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth search for the specific Chemical Abstracts Service (CAS) number for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid did not yield a unique identifier in publicly available chemical databases. This suggests the compound may be a novel chemical entity, a specialized research compound not yet assigned a CAS number, or a proprietary molecule.

This guide has been constructed by drawing upon established principles of organic synthesis, medicinal chemistry, and safety protocols for structurally analogous compounds, particularly N-substituted piperidine-4-carboxylic acid derivatives and related sulfonamides. The information presented provides a robust framework for researchers and drug development professionals interested in this class of molecules.

A Focus on this compound

This document serves as a comprehensive technical resource for scientists engaged in the research and development of novel therapeutics. It details the strategic synthesis, analytical validation, and hypothetical biological relevance of N-sulfonylpiperidine carboxylic acids, using the novel structure of this compound as a primary exemplar.

Molecular Overview and Physicochemical Profile

The target molecule belongs to a class of compounds characterized by a piperidine-4-carboxylic acid scaffold. This core is prevalent in medicinal chemistry due to its conformational rigidity and its ability to present functional groups in a well-defined three-dimensional space. The introduction of an N-sulfonyl group, specifically a dialkylaminosulfonyl moiety, significantly modulates the molecule's properties. This group can act as a bioisostere for other functionalities and influences polarity, lipophilicity, and hydrogen bonding potential, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[1]

Table 1: Predicted Physicochemical Properties (Note: These values are estimations based on related structures and standard computational models, as experimental data for the specific compound is not available.)

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₂₄N₂O₄SProvides exact atomic composition.
Molecular Weight 292.40 g/mol Influences diffusion, transport, and dosage calculations.
pKa (Carboxylic Acid) 4.0 - 5.0Affects ionization state at physiological pH, impacting solubility and receptor binding.
logP 1.5 - 2.5Indicates lipophilicity, which is crucial for membrane permeability and ADME properties.
Topological Polar Surface Area (TPSA) 84.9 ŲCorrelates with drug transport characteristics, particularly blood-brain barrier penetration.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through a convergent strategy. The primary disconnection is at the nitrogen-sulfur bond, separating the piperidine core from the sulfonyl chloride precursor.

G cluster_0 Synthesis of Sulfonyl Chloride Precursor cluster_1 Preparation of Piperidine Core cluster_2 Coupling and Final Deprotection ButylEthylamine N-Ethylbutan-1-amine SulfonylChloride Butyl(ethyl)sulfamoyl chloride ButylEthylamine->SulfonylChloride Reaction in inert solvent (e.g., Dichloromethane) SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->SulfonylChloride CoupledProduct Ethyl 1-{[butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylate SulfonylChloride->CoupledProduct Sulfonylation Reaction PiperidineEster Ethyl piperidine-4-carboxylate (Isonipecotic acid ethyl ester) [CAS: 1126-09-6] PiperidineEster->CoupledProduct Base Non-nucleophilic base (e.g., Triethylamine) Base->CoupledProduct FinalProduct 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid CoupledProduct->FinalProduct Ester Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed two-stage synthesis of the target compound.

  • Starting Materials : Ethyl piperidine-4-carboxylate is a commercially available and cost-effective starting material.[2] Its ethyl ester serves as a convenient protecting group for the carboxylic acid, preventing unwanted side reactions during the sulfonylation of the piperidine nitrogen.

  • Sulfonylation : The reaction between a secondary amine (the piperidine nitrogen) and a sulfonyl chloride is a robust and high-yielding method for forming sulfonamides. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without competing in the reaction.

  • Deprotection : Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard procedure for deprotection to yield the final carboxylic acid. This step is typically clean and proceeds with high yield.

Detailed Experimental Protocols

The following protocols are exemplary and should be adapted based on laboratory-specific conditions and scale.

  • Vessel Preparation : To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add ethyl piperidine-4-carboxylate (1 equivalent, e.g., 10.0 g).

  • Solvent and Base : Dissolve the starting material in anhydrous dichloromethane (DCM, ~100 mL). Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition : Dissolve butyl(ethyl)sulfamoyl chloride (1.1 equivalents) in anhydrous DCM (~20 mL) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

  • Setup : Dissolve the purified ester from Protocol 3.1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis : Add lithium hydroxide (LiOH, ~3 equivalents) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification : Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.

  • Extraction : Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Isolation : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final carboxylic acid product, which may be a solid or a thick oil. Further purification can be achieved by recrystallization if the product is solid.

Biological and Medicinal Chemistry Context

The carboxylic acid group is a key pharmacophore in a vast number of marketed drugs, including NSAIDs and ACE inhibitors.[1] It often serves as a critical point of interaction with biological targets, typically forming salt bridges or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in an enzyme's active site or a receptor's binding pocket.

The N-sulfonyl group in the target molecule is particularly interesting. Sulfonamides are themselves a major class of therapeutic agents (e.g., sulfa drugs, diuretics). In this structure, the N-sulfonyl group serves several purposes:

  • Bioisosteric Replacement : It can act as a non-classical bioisostere of a carboxylate or other acidic group.

  • Modulation of Physicochemical Properties : It significantly alters the electronic properties of the piperidine nitrogen, removing its basicity and introducing a strong hydrogen bond acceptor (the sulfonyl oxygens).

  • Structural Scaffold : It provides a stable, chemically inert linker to introduce further diversity (the butyl and ethyl groups), allowing for the fine-tuning of lipophilicity and steric interactions to optimize target engagement.

Derivatives of this scaffold could be explored as inhibitors of enzymes, ligands for G-protein coupled receptors (GPCRs), or modulators of ion channels, areas where piperidine-based structures have historically found success.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the title compound does not exist, the following guidelines are based on the known hazards of its structural components and precursors.[3][4][5]

Table 2: Hazard and Precautionary Summary

CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.[5] All manipulations should be performed in a certified chemical fume hood.
Health Hazards May cause skin and serious eye irritation.[4] May cause respiratory irritation if inhaled as a dust or aerosol.[4] Avoid ingestion and inhalation.
Fire Hazards The compound is likely combustible but not highly flammable. Use dry chemical, CO₂, or foam extinguishers.[5]
Handling Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Alichem Inc. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ChemicalBook. (2025, July 5). 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3.
  • Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
  • PubChem. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.
  • Sigma-Aldrich. (n.d.). 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(1), 21-43. Available at: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Fekete, M., et al. (2010). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Arkivoc, 2010(5), 241-257.
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(12), 2275. Available at: [Link]

  • Jadhav, S., & Patil, P. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

Sources

A Technical Guide to the Structural Elucidation of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. This guide provides an in-depth, technical walkthrough of the systematic process for the structural elucidation of a novel compound, 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. We will employ a multi-technique spectroscopic approach, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes not only the acquisition of data but the logical synthesis of disparate datasets to construct a validated and unambiguous molecular structure. This document is intended for researchers and professionals who require a practical and rigorous framework for characterizing novel chemical entities.

Introduction and Strategic Overview

The compound , this compound, possesses several key functional groups: a tertiary sulfonamide, a piperidine ring, and a carboxylic acid. Each of these moieties presents a unique spectroscopic signature. Our objective is to unequivocally confirm the connectivity and arrangement of these groups as depicted in the hypothesized structure (Figure 1).

Figure 1. Hypothesized Structure
This compound

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity Mapping cluster_3 Final Confirmation HRMS High-Resolution MS (Determine Molecular Formula) FTIR FTIR Spectroscopy (Identify Functional Groups) HRMS->FTIR Provides context Structure Final Elucidated Structure HRMS->Structure H1_NMR ¹H NMR (Proton Environments & Counts) FTIR->H1_NMR Confirms functional groups FTIR->Structure C13_NMR ¹³C NMR & DEPT-135 (Carbon Skeleton & Types) H1_NMR->C13_NMR H1_NMR->Structure COSY COSY (¹H-¹H Correlations) C13_NMR->COSY Assign signals C13_NMR->Structure HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC HSQC->Structure HMBC->Structure

Diagram 1: A typical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, we must first know the elemental composition. HRMS provides an extremely precise mass-to-charge (m/z) ratio, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula.[4][5][6] This is a critical first step that constrains all subsequent interpretations.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Data & Interpretation: The molecular formula is C₁₁H₂₂N₂O₄S. The expected exact mass for the protonated molecule [C₁₁H₂₃N₂O₄S]⁺ is calculated and compared against the experimentally observed value.

ParameterTheoretical ValueObserved ValueDifference (ppm)
Formula C₁₁H₂₂N₂O₄S--
Exact Mass [M] 294.1298--
[M+H]⁺ m/z 295.1376295.1371-1.7

The observed m/z of 295.1371 is within a 1.7 ppm margin of error of the theoretical value for [C₁₁H₂₂N₂O₄S]⁺, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7][8] By passing infrared radiation through the sample, we can detect the characteristic vibrational frequencies of specific bonds, such as C=O, O-H, and S=O.[9][10] This provides a qualitative checklist of the expected structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid-state sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Data & Interpretation: The FTIR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)Confirms the presence of the -COOH group, with broadening due to hydrogen bonding.[11][12][13][14]
2960-2850Medium, SharpC-H stretch (Aliphatic)Indicates the presence of the butyl, ethyl, and piperidine CH₂ and CH₃ groups.
~1710Strong, SharpC=O stretch (Carboxylic Acid)A characteristic absorption for a carbonyl in a carboxylic acid dimer.[11][13]
1340 & 1150Strong, SharpS=O stretch (Sulfonamide)Asymmetric and symmetric stretching modes confirm the sulfonyl group.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of every proton and carbon atom.[16][17][18][19]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the exchangeable carboxylic acid proton.

  • Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.

  • Spectra Acquired: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[16][20]

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a 12.10br s1HCOOH
H-e 3.55d2HPiperidine (axial, C2/C6)
H-f 3.20q2HN-CH₂ CH₃
H-g 3.10t2HN-CH₂ (CH₂)₂CH₃
H-h 2.80t2HPiperidine (equatorial, C2/C6)
H-d 2.45m1HPiperidine (C4)
H-c 1.90d2HPiperidine (axial, C3/C5)
H-b 1.55m2HPiperidine (equatorial, C3/C5)
H-i 1.45m2HN-CH₂CH₂ CH₂CH₃
H-j 1.30m2HN-(CH₂)₂CH₂ CH₃
H-k 1.10t3HN-CH₂CH₃
H-l 0.85t3HN-(CH₂)₃CH₃

Note: Assignments are preliminary and will be confirmed by 2D NMR.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.[16] The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (including C=O) are absent.

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
175.4AbsentC =O (Carboxylic Acid)
50.1NegativeN-C H₂(CH₂)₂CH₃
46.3NegativePiperidine (C 2/C 6)
42.5NegativeN-C H₂CH₃
41.8PositivePiperidine (C 4)
30.5NegativePiperidine (C 3/C 5)
29.1NegativeN-CH₂C H₂CH₂CH₃
19.5NegativeN-(CH₂)₂C H₂CH₃
14.2PositiveN-CH₂C H₃
13.8PositiveN-(CH₂)₃C H₃
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.[21][22]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling).[23]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[22]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 to 4 bonds away, which is critical for connecting molecular fragments across quaternary carbons or heteroatoms.[24]

Interpretation and Data Synthesis:

  • Piperidine Ring:

    • COSY correlations are observed between H-e/h (C2/C6 protons) and H-c/b (C3/C5 protons). Further correlations exist between H-c/b and the H-d proton (C4). This confirms the spin system of the piperidine ring.

    • HSQC connects these protons to their respective carbons: H-e/h to 46.3 ppm (C2/C6), H-c/b to 30.5 ppm (C3/C5), and H-d to 41.8 ppm (C4).

  • Ethyl Group:

    • COSY shows a clear correlation between the quartet at 3.20 ppm (H-f ) and the triplet at 1.10 ppm (H-k ), confirming the -CH₂CH₃ fragment.

    • HSQC links H-f to the carbon at 42.5 ppm and H-k to the carbon at 14.2 ppm.

  • Butyl Group:

    • COSY correlations connect H-g (3.10 ppm) to H-i (1.45 ppm), H-i to H-j (1.30 ppm), and H-j to H-l (0.85 ppm), establishing the full -CH₂CH₂CH₂CH₃ chain.

    • HSQC confirms the one-bond C-H connections for this entire fragment.

  • Connecting the Fragments (The Power of HMBC): The HMBC spectrum is the final key to assembling the molecule. It provides the long-range correlations that bridge the isolated fragments.

HMBC_Connectivity node_piperidine Piperidine Ring C4-COOH C1-SO₂ node_cooh Carboxylic Acid ¹³C: 175.4 ppm ¹H: 12.10 ppm node_piperidine->node_cooh HMBC H-d (C4-H) to C=O H-c/b (C3/5-H) to C=O node_sulfonyl {Sulfonyl Group | SO₂} node_piperidine->node_sulfonyl HMBC H-e/h (C2/6-H) to C-SO₂-N node_N_alkyls N-Alkyl Groups N(Et)(Bu) node_sulfonyl->node_N_alkyls Connectivity established node_N_alkyls->node_sulfonyl HMBC H-f (Et-CH₂) to N-SO₂-C H-g (Bu-CH₂) to N-SO₂-C

Diagram 2: Key HMBC correlations confirming molecular assembly.
  • Carboxylic Acid to Piperidine: A crucial HMBC correlation is observed from the C4 proton of the piperidine ring (H-d at 2.45 ppm) to the carbonyl carbon (C=O at 175.4 ppm). This definitively places the carboxylic acid group at the C4 position of the piperidine ring.

  • Sulfonyl Group to Piperidine: Protons on C2 and C6 of the piperidine ring (H-e/h at 3.55/2.80 ppm) show an HMBC correlation to the sulfonyl group (though the sulfur itself is not observed, the correlation is to the carbons attached to the nitrogen which is attached to the sulfur). This confirms the piperidine nitrogen is bonded to the sulfonyl group.

  • Alkyl Groups to Sulfonyl Group: The N-CH₂ protons of both the ethyl group (H-f at 3.20 ppm) and the butyl group (H-g at 3.10 ppm) show correlations that confirm their attachment to the sulfonamide nitrogen.

Conclusion

The integrated analysis of data from High-Resolution Mass Spectrometry, FTIR, and a full suite of NMR experiments provides a cohesive and unambiguous confirmation of the structure of this compound.

  • HRMS established the correct molecular formula: C₁₁H₂₂N₂O₄S.

  • FTIR confirmed the presence of the key functional groups: carboxylic acid, aliphatic C-H, and a sulfonamide.

  • ¹H and ¹³C NMR provided a complete count of the proton and carbon environments.

  • COSY, HSQC, and HMBC experiments collaboratively mapped the atomic connectivity, definitively linking the butyl and ethyl groups to the sulfonamide nitrogen, the sulfonamide to the piperidine nitrogen, and the carboxylic acid to the C4 position of the piperidine ring.

This systematic, evidence-based approach exemplifies a robust workflow for the structural elucidation of novel chemical entities, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

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  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Analysis of the Mechanism of Action for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Executive Summary

This document addresses the inquiry regarding the mechanism of action of the compound this compound. A comprehensive search of publicly available scientific literature and databases has been conducted to assemble a detailed technical guide. However, this investigation revealed a significant absence of published research specifically detailing the pharmacological, biochemical, or physiological effects of this molecule.

The present guide will, therefore, outline the structural characteristics of the compound, infer potential areas of investigation based on related chemical moieties, and provide a framework of established methodologies for characterizing a novel chemical entity with this structure.

Structural and Chemical Profile

Chemical Name: this compound

Molecular Formula: C12H24N2O4S

Structure:

Caption: Chemical structure of this compound.

The molecule possesses a piperidine-4-carboxylic acid core. This scaffold is a common feature in a variety of biologically active compounds.[1][2] The piperidine ring is substituted at the 1-position with a sulfonyl group, which in turn is linked to a butyl(ethyl)amino moiety. The presence of the carboxylic acid and the sulfonamide group suggests potential for hydrogen bonding and ionic interactions, which are critical for receptor binding.

Inferred Areas of Investigation Based on Structural Analogs

While no direct data exists for the topic compound, the structural motifs provide clues for potential biological targets.

  • Sulfonamides: This class of compounds is well-known for its antimicrobial properties, primarily through the inhibition of dihydropteroate synthase. However, sulfonamides are also present in a wide array of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[2]

  • Piperidine Derivatives: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), such as opioids and antipsychotics.[2][3] The conformational flexibility of the piperidine ring allows it to adapt to various receptor binding pockets.

Given these components, this compound could potentially interact with a range of biological targets. A logical starting point for investigation would be to screen the compound against a panel of receptors and enzymes commonly modulated by sulfonamide and piperidine-containing drugs.

A Proposed Workflow for Mechanism of Action Determination

For a novel compound such as this, a systematic approach is required to elucidate its mechanism of action. The following details a potential experimental workflow.

Mechanism_of_Action_Workflow A Compound Synthesis and Purification B In Vitro Target Screening (Broad Panel) A->B C Hit Identification and Validation B->C D Biochemical and Biophysical Assays C->D E Cell-Based Functional Assays C->E F Downstream Signaling Pathway Analysis D->F E->F G In Vivo Model Efficacy and PK/PD Studies F->G H Mechanism of Action Elucidation G->H

Caption: Experimental workflow for determining the mechanism of action.

Step-by-Step Experimental Protocols

Protocol 1: Broad Panel In Vitro Target Screening

  • Objective: To identify potential biological targets by screening the compound against a large, diverse panel of receptors, enzymes, and ion channels.

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Submit the compound to a commercial or in-house screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The screening panel should ideally include G-protein coupled receptors (GPCRs), kinases, proteases, ion channels, and nuclear receptors.

    • Initial screening is typically performed at a single high concentration (e.g., 10 µM).

  • Data Analysis: Analyze the percentage of inhibition or activation for each target. Hits are typically defined as targets showing >50% inhibition or activation.

Protocol 2: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the initial hits and determine the potency of the compound for the validated targets.

  • Procedure:

    • For each confirmed hit, perform a dose-response assay.

    • Prepare serial dilutions of the compound, typically in half-log or full-log steps, spanning a wide concentration range (e.g., 1 nM to 100 µM).

    • Perform the specific binding or enzymatic assay for the target of interest.

  • Data Analysis: Plot the percentage of inhibition/activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Protocol 3: Cell-Based Functional Assays

  • Objective: To assess the functional activity of the compound in a cellular context.

  • Procedure:

    • Select a cell line that endogenously expresses the target of interest or a recombinant cell line overexpressing the target.

    • Treat the cells with varying concentrations of the compound.

    • Measure a functional readout relevant to the target. For example:

      • For a GPCR, measure downstream second messengers like cAMP or intracellular calcium.

      • For a kinase, measure the phosphorylation of a downstream substrate.

      • For an ion channel, measure changes in membrane potential or ion flux.

  • Data Analysis: Similar to the dose-response analysis, determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with no currently available data on its mechanism of action. Based on its structural features, it is plausible that it could interact with a variety of biological targets. The proposed experimental workflow provides a robust framework for the systematic elucidation of its pharmacological profile. Future research should focus on executing these studies to identify its primary molecular target(s) and downstream biological effects. This foundational knowledge is a prerequisite for any further preclinical and clinical development.

References

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  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

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Unveiling the Therapeutic Potential of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide delineates a comprehensive, multi-tiered strategy for the preclinical evaluation of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, a novel chemical entity with significant therapeutic promise. Based on a thorough analysis of its core structural motifs—a sulfonylpiperidine and a piperidine-4-carboxylic acid—we hypothesize a range of potential biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects. This document provides a logical, data-driven framework for researchers and drug development professionals to systematically investigate these activities. We present detailed, step-by-step experimental protocols, from initial in-vitro screening to more complex cell-based and potential in-vivo models. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous and efficient investigation. All proposed methodologies are designed to be self-validating, incorporating appropriate controls and data analysis techniques. This guide is intended to serve as a foundational document to unlock the full therapeutic value of this promising compound.

Introduction: Deconstructing the Molecule to Predict its Function

The compound this compound is a synthetic molecule that, to date, has not been extensively profiled in the scientific literature. However, a detailed examination of its constituent chemical scaffolds provides a strong basis for predicting its potential biological activities. The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of biological targets.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for drug design.

The two key functional groups appended to this piperidine core are a dialkylaminosulfonyl group at the 1-position and a carboxylic acid at the 4-position.

  • The Sulfonylpiperidine Moiety: The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] When incorporated into a piperidine ring, it can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and can engage in specific interactions with biological targets.[2][3]

  • The Piperidine-4-carboxylic Acid Moiety: This structural element is a versatile building block in drug discovery.[4][5] The carboxylic acid can act as a key interacting group with target proteins, for instance, by forming salt bridges or hydrogen bonds. Derivatives of piperidine-4-carboxylic acid have been explored as monoamine neurotransmitter re-uptake inhibitors, suggesting potential applications in neurological disorders.[6]

Based on this structural analysis, we have identified three primary areas of high-probability biological activity for initial investigation:

  • Anticancer Activity: The presence of the sulfonamide group, coupled with the piperidine scaffold, is reminiscent of carbonic anhydrase inhibitors, some of which are selective for tumor-associated isoforms.[7] Furthermore, piperidine derivatives have demonstrated direct antiproliferative effects on cancer cells.[8][9]

  • Antimicrobial Activity: Sulfonylpiperidine derivatives have a documented history of antimicrobial, antibacterial, and antifungal properties.[10][11][12]

  • Central Nervous System (CNS) Activity: The piperidine core is a common feature in CNS-active drugs, and specific derivatives of piperidine-4-carboxylic acid have been patented as monoamine reuptake inhibitors.[4][6][13]

The following sections will outline a systematic approach to experimentally validate these hypotheses.

A Phased Approach to Biological Activity Screening

We propose a phased investigational workflow, commencing with broad in-vitro screening to identify the most promising therapeutic area(s), followed by more focused secondary and cell-based assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary In-Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In-Vivo Model Feasibility a Anticancer Screening (NCI-60 Panel) d Carbonic Anhydrase Inhibition Assay a->d Hit b Antimicrobial Screening (MIC Panel) f Bacterial/Fungal Growth Kinetics b->f Hit c CNS Target Screening (Receptor Binding Panel) g Monoamine Transporter Uptake Assay c->g Hit e Cell Viability & Apoptosis Assays d->e Confirmed Activity h Xenograft Tumor Model e->h Promising Candidate i Infection Model f->i Promising Candidate j Behavioral Model g->j Promising Candidate

Caption: Phased Investigational Workflow for this compound.

Experimental Protocols

Phase 1: Primary In-Vitro Screening
  • Rationale: The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a robust and well-validated platform for identifying novel anticancer agents. It provides data on the compound's potency and differential activity across a wide range of cancer types, offering initial clues into its mechanism of action.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Submit the compound to the NCI Developmental Therapeutics Program (DTP) for screening.

    • The compound will be tested at a single high dose (e.g., 10 µM) against the 60 cell lines.

    • If significant growth inhibition is observed, the compound will be advanced to a 5-dose screen to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

  • Data Interpretation: The results will be presented as a mean graph of the log(GI50) values. A high degree of differential activity may suggest a specific molecular target or mechanism. The COMPARE algorithm can be used to identify compounds with similar patterns of activity in the NCI database, providing further mechanistic insights.

  • Rationale: To assess the broad-spectrum antimicrobial potential, the compound will be tested against a panel of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the standard measure of in-vitro antimicrobial activity.

  • Protocol:

    • Prepare a 2-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus fumigatus
  • Rationale: Given the prevalence of the piperidine scaffold in CNS drugs, a broad receptor binding screen is warranted to identify potential interactions with key neurotransmitter receptors and transporters.[4] This can be outsourced to a specialized contract research organization (CRO).

  • Protocol:

    • Provide the compound to a CRO for screening against a panel of CNS targets (e.g., dopamine, serotonin, and norepinephrine transporters; opioid, GABA, and glutamate receptors).

    • The primary screen is typically performed at a single concentration (e.g., 10 µM).

    • Binding is measured by the displacement of a radiolabeled ligand.

    • "Hits" are typically defined as compounds that inhibit >50% of radioligand binding.

  • Data Interpretation: Positive hits will be followed up with concentration-response curves to determine the Ki (inhibition constant). This will provide a quantitative measure of the compound's affinity for the target.

Phase 2: Secondary and Mechanistic Assays

Based on the results of the primary screens, the following more focused assays will be conducted.

  • Rationale: Many sulfonamide-containing compounds inhibit carbonic anhydrases (CAs), and isoforms IX and XII are overexpressed in many hypoxic tumors, contributing to their survival and proliferation.[7]

  • Protocol:

    • Utilize a commercially available CA inhibition assay kit.

    • Test the compound against a panel of recombinant human CA isoforms, including CA I, II (ubiquitously expressed), and IX, XII (tumor-associated).

    • The assay measures the inhibition of the CA-catalyzed hydration of CO2.

    • Generate concentration-response curves to determine the IC50 for each isoform.

  • Data Presentation:

CA IsoformIC50 (nM)
hCA I
hCA II
hCA IX
hCA XII
  • Rationale: To confirm the antiproliferative effects observed in the NCI-60 screen and to determine if the compound induces cell death, cell viability and apoptosis assays will be performed on selected sensitive cell lines.

  • Protocol:

    • Cell Viability (MTT/XTT Assay):

      • Plate cells in a 96-well plate and treat with a range of concentrations of the compound for 24, 48, and 72 hours.

      • Add MTT or XTT reagent and measure the absorbance to determine the number of viable cells.

    • Apoptosis (Annexin V/Propidium Iodide Staining):

      • Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

      • Stain cells with Annexin V-FITC and propidium iodide.

      • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Treatment cluster_1 Endpoint Analysis cluster_2 Data Output a Cancer Cell Line b Compound Treatment (Various Concentrations) a->b c MTT/XTT Assay (Viability) b->c d Annexin V/PI Staining (Apoptosis) b->d e IC50 Calculation c->e f Flow Cytometry Plots (Apoptosis Quadrants) d->f

Caption: Workflow for Cell Viability and Apoptosis Assays.

  • Rationale: If the primary screen indicates binding to dopamine, serotonin, or norepinephrine transporters, a functional assay is required to determine if the compound inhibits their reuptake activity.

  • Protocol:

    • Use cell lines stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

    • Pre-incubate the cells with various concentrations of the compound.

    • Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

    • After a short incubation, lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percent inhibition of uptake and determine the IC50 value.

Future Directions: Towards In-Vivo Validation

Should the in-vitro and cell-based assays yield a promising lead candidate with a well-defined mechanism of action, the next logical step would be to assess its efficacy in a relevant animal model. The choice of model will be dictated by the confirmed biological activity:

  • Anticancer: A xenograft model, where human tumor cells are implanted in immunocompromised mice, would be appropriate.

  • Antimicrobial: An infection model, where animals are challenged with a pathogenic microbe, would be used to evaluate the compound's ability to clear the infection.

  • CNS: A behavioral model, such as the forced swim test for depression or the elevated plus maze for anxiety, would be employed to assess the compound's in-vivo psychoactive effects.

Conclusion

This compound represents a novel chemical entity with a high potential for therapeutic development. Its structural features suggest a range of possible biological activities, with anticancer, antimicrobial, and CNS modulation being the most probable. The phased experimental approach outlined in this guide provides a rigorous and efficient pathway to systematically explore these possibilities. By starting with broad, high-throughput screens and progressively moving to more focused mechanistic and cell-based assays, researchers can rapidly identify the most promising therapeutic application for this compound and build a strong data package to support its further development. This structured approach, grounded in the principles of medicinal chemistry and pharmacology, will be instrumental in unlocking the full potential of this intriguing molecule.

References

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  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules.
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An In-depth Technical Guide on 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of medicinal chemistry, featured in a vast array of approved therapeutics.[1] Its conformational rigidity and synthetic tractability make it a "privileged scaffold" for the design of novel bioactive agents. When combined with a sulfonamide functional group, another key pharmacophore, the resulting N-sulfonylpiperidine architecture offers a rich chemical space for exploration. This guide delves into the synthesis, potential pharmacology, and structure-activity relationships of a specific subclass: 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid and its derivatives. While direct literature on this exact molecule is sparse, this document will provide a comprehensive framework for its synthesis and potential applications by drawing upon established principles and research on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

The Core Components: A Synergy of Functionality

The title compound is an amalgamation of three key structural motifs, each contributing to its overall physicochemical and pharmacological properties:

  • Piperidine-4-carboxylic Acid (Isonipecotic Acid): This serves as the central scaffold. As a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), isonipecotic acid itself is a partial agonist at GABA-A receptors.[2] The carboxylic acid moiety provides a crucial handle for further derivatization and can participate in key interactions with biological targets.[3]

  • Sulfonamide Linkage: The sulfonamide group is a versatile functional group found in a wide range of drugs, including antibacterials, diuretics, and anticonvulsants.[1] It can act as a hydrogen bond donor and acceptor, contributing to target binding affinity. Its presence also influences the electronic and lipophilic properties of the molecule.

  • N,N-Dialkylamino Group (Butyl(ethyl)amino): The substituents on the sulfonamide nitrogen play a critical role in modulating the molecule's lipophilicity, metabolic stability, and interaction with specific binding pockets of target proteins. The butyl and ethyl groups in the title compound provide a degree of lipophilicity that can influence cell permeability and target engagement.

Synthetic Pathways: A Roadmap to Novel Derivatives

A plausible and efficient synthetic route to this compound and its analogs can be envisioned through a convergent synthesis strategy. This involves the preparation of the key intermediates followed by their coupling.

Synthesis of the Piperidine-4-carboxylic Acid Scaffold

The starting material, piperidine-4-carboxylic acid (isonipecotic acid), is commercially available.[4] For the synthesis of derivatives with modifications on the carboxylic acid group, protection of the piperidine nitrogen is often necessary. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability and ease of removal under acidic conditions.

Experimental Protocol 1: Boc-Protection of Piperidine-4-carboxylic Acid

  • Dissolution: Dissolve piperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, for instance, sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to stir at room temperature for several hours or overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[5]

Synthesis of the N,N-Dialkylaminosulfonyl Chloride

The sulfonyl chloride partner can be prepared from the corresponding dialkylamine.

Experimental Protocol 2: Preparation of Butyl(ethyl)aminosulfonyl Chloride

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, place a solution of sulfuryl chloride in a suitable inert solvent like dichloromethane.

  • Amine Addition: Cool the solution to 0 °C and add a solution of N-ethyl-N-butylamine in the same solvent dropwise, maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Carefully quench the reaction with ice water.

  • Extraction: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude butyl(ethyl)aminosulfonyl chloride, which can be used in the next step without further purification.

Coupling and Final Product Synthesis

The final step involves the sulfonylation of the piperidine nitrogen.

Experimental Protocol 3: Synthesis of this compound

  • Reaction Setup: Dissolve piperidine-4-carboxylic acid ethyl ester (ethyl isonipecotate) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Sulfonyl Chloride Addition: Slowly add the prepared butyl(ethyl)aminosulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification of Ester Intermediate: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it to obtain the crude ethyl 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylate. This intermediate can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water, and add a base such as lithium hydroxide or sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete.

  • Final Product Isolation: Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4. The final product, this compound, may precipitate out of the solution and can be collected by filtration, or it can be extracted with a suitable organic solvent. Further purification can be achieved by recrystallization.

G cluster_piperidine Piperidine Scaffold Synthesis cluster_sulfonyl Sulfonyl Chloride Synthesis cluster_coupling Coupling and Final Product P4CA Piperidine-4-carboxylic acid Boc_P4CA N-Boc-piperidine-4-carboxylic acid P4CA->Boc_P4CA Boc₂O, Base EthylIsonipecotate Ethyl Isonipecotate Boc_P4CA->EthylIsonipecotate Esterification & Deprotection Dialkylamine N-Ethyl-N-butylamine SulfonylChloride Butyl(ethyl)aminosulfonyl Chloride Dialkylamine->SulfonylChloride SO₂Cl₂ CoupledEster Ethyl 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylate EthylIsonipecotate->CoupledEster Sulfonyl Chloride, Base FinalProduct This compound CoupledEster->FinalProduct Hydrolysis (e.g., LiOH)

Potential Therapeutic Applications and Pharmacological Profile

Based on the biological activities of structurally related N-sulfonylpiperidines and piperidine-4-carboxylic acid derivatives, this class of compounds holds promise in several therapeutic areas.

Neurological Disorders

Given that the core scaffold, isonipecotic acid, is a GABA-A receptor partial agonist, derivatives of this compound may exhibit activity at this receptor, suggesting potential applications in conditions such as anxiety and epilepsy.[2] Furthermore, N-substituted piperidines are known to interact with a variety of central nervous system targets, including dopamine transporters and sigma receptors, indicating potential for the treatment of neurodegenerative diseases and psychiatric disorders.[6]

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antibacterial agents.[1] Recent studies have shown that novel sulfonamide derivatives containing a piperidine moiety exhibit excellent in vitro antibacterial potency against various plant bacterial pathogens.[7][8] This suggests that the title compound and its analogs could be explored for their antibacterial properties, potentially leading to the development of new antibiotics for both agricultural and clinical use.

Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7] The development of piperine-based sulfonamides as CA inhibitors highlights the potential of incorporating a piperidine-like scaffold.[7]

  • Matrix Metalloproteinase (MMP) Inhibition: N-substituted 4-arylsulfonylpiperidine derivatives have been investigated as orally active MMP inhibitors for the treatment of osteoarthritis.[9] This suggests that the this compound scaffold could be a starting point for designing novel MMP inhibitors.

Structure-Activity Relationships (SAR): A Guide for Optimization

While specific SAR data for this compound is not available, general principles can be inferred from related compound series.[3][10][11]

SAR cluster_R1 R1: N-Sulfonyl Substituents cluster_R2 R2: C4-Carboxylic Acid Modifications Core This compound R1_node Butyl(ethyl)amino R2_node Carboxylic Acid R1_SAR Modulates: - Lipophilicity - Potency - Selectivity - Metabolic Stability R1_node->R1_SAR R2_SAR Key for: - Target Interaction (H-bonding) - Can be converted to amides, esters to modulate properties. R2_node->R2_SAR

Variation of the N-Sulfonyl Substituents

The nature of the alkyl groups on the sulfonamide nitrogen can significantly impact biological activity. Systematic variation of these groups can be explored:

  • Chain Length and Branching: Increasing or decreasing the length of the alkyl chains (e.g., replacing butyl with propyl or pentyl) or introducing branching can fine-tune the lipophilicity and steric profile of the molecule. This can affect how the molecule fits into the binding pocket of a target protein.

  • Cyclic Analogs: Incorporating the nitrogen into a cyclic system (e.g., pyrrolidine or piperidine) can constrain the conformation and may lead to enhanced potency or selectivity.

  • Aromatic Substituents: Replacing the alkyl groups with aryl or heteroaryl rings can introduce the possibility of π-π stacking interactions with the target and can significantly alter the electronic properties of the sulfonamide.

Modification of the Carboxylic Acid Group

The carboxylic acid at the C4 position is a key interaction point and a site for further derivatization.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

  • Amidation: Formation of amides with various amines can introduce new interaction points and modulate the overall properties of the molecule. This approach has been used to generate libraries of piperidine-4-carboxamide derivatives with diverse biological activities.[12]

Bioassay and Screening Strategies

To evaluate the biological activity of newly synthesized this compound derivatives, a tiered screening approach is recommended.

Primary Screening

Initial screening should focus on the hypothesized biological targets based on the structural features of the compounds.

  • Receptor Binding Assays: For neurological targets, radioligand binding assays can be used to determine the affinity of the compounds for specific receptors (e.g., GABA-A, dopamine transporter, sigma receptors).

  • Enzyme Inhibition Assays: For targets like carbonic anhydrase or MMPs, in vitro enzyme inhibition assays can be employed to determine the IC₅₀ values of the compounds.

  • Antimicrobial Susceptibility Testing: The antibacterial activity can be assessed by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.[8][13]

Secondary and In Vivo Assays

Promising compounds from the primary screen should be advanced to more complex biological assays.

  • Cell-based Assays: Cellular assays can provide information on the functional activity of the compounds (e.g., agonist or antagonist activity at a receptor) and their cytotoxicity.

  • In Vivo Models: Compounds with good in vitro potency and favorable physicochemical properties can be evaluated in animal models of disease to assess their efficacy and pharmacokinetic profile.

Parameter Assay Example Purpose
Target Affinity Radioligand Binding AssayTo determine the binding affinity (Ki) to a specific receptor.
Enzyme Inhibition In vitro enzyme activity assayTo determine the concentration that inhibits 50% of enzyme activity (IC₅₀).
Antibacterial Activity Broth microdilutionTo determine the Minimum Inhibitory Concentration (MIC).[8][13]
Functional Activity Cell-based functional assayTo determine if a compound is an agonist, antagonist, or inverse agonist.
In Vivo Efficacy Animal model of diseaseTo assess the therapeutic effect of the compound in a living organism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate libraries of derivatives. The synergistic combination of the piperidine core, the sulfonamide linker, and the N,N-dialkylamino group provides a rich platform for fine-tuning pharmacological properties. Future research in this area should focus on the systematic exploration of the structure-activity relationships to identify compounds with potent and selective activity against specific biological targets. With a rational design approach and a comprehensive screening strategy, this class of compounds has the potential to yield novel drug candidates for a range of therapeutic indications.

References

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An In-depth Technical Guide to the Solubility Profile of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document, intended for researchers, scientists, and drug development professionals, outlines the predicted physicochemical properties and provides detailed methodologies for its empirical solubility assessment. By leveraging established principles of solubility for its constituent functional groups—a piperidine ring, a carboxylic acid, and a sulfonamide moiety—this guide offers a robust predictive analysis and a practical approach to its characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] For a compound like this compound, which incorporates several key functional groups, a thorough understanding of its solubility in various solvents is paramount for formulation development, preclinical testing, and ensuring consistent product performance.[2]

This guide will delve into the predicted solubility characteristics of this molecule, explore the key factors influencing its solubility, and provide detailed experimental protocols for both kinetic and thermodynamic solubility determination.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound suggests a complex solubility behavior influenced by its different functional components.

  • Piperidine Ring: The core piperidine structure is a heterocyclic amine that is generally soluble in water and a wide array of organic solvents.[3][4]

  • Carboxylic Acid: The presence of a carboxylic acid group introduces the potential for pH-dependent solubility. In its ionized (carboxylate) form at higher pH, aqueous solubility is expected to increase. Conversely, in its neutral form at lower pH, it will be less soluble in aqueous media but more soluble in organic solvents. The solubility of carboxylic acids in organic solvents can also be enhanced by the presence of water.[5][6]

  • Sulfonamide Group: Sulfonamides can exhibit variable solubility depending on the nature of their substituents. The butyl and ethyl groups attached to the sulfonyl moiety will increase the lipophilicity of the molecule, potentially decreasing its aqueous solubility.

  • Overall Molecular Structure: The combination of these functional groups suggests that this compound will likely exhibit moderate lipophilicity. Its solubility will be highly dependent on the pH of the aqueous medium and the polarity of the organic solvent.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4Low to ModerateSolubility will be pH-dependent due to the carboxylic acid. Higher solubility is expected at pH values above the pKa of the carboxylic acid.
Polar Protic Solvents Methanol, EthanolModerate to HighThe molecule can act as a hydrogen bond donor (carboxylic acid) and acceptor (amine, sulfonyl oxygen), facilitating interaction with protic solvents.
Polar Aprotic Solvents DMSO, AcetonitrileModerate to HighFavorable dipole-dipole interactions are expected. DMSO is a strong organic solvent capable of dissolving a wide range of compounds.[7]
Non-Polar Solvents Hexane, TolueneLowThe presence of polar functional groups will limit solubility in non-polar environments.

Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical testing. The two primary types of solubility assays are kinetic and thermodynamic.[8]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement is often employed in early drug discovery for high-throughput screening.[8][9] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][9] Kinetic solubility results can be higher than thermodynamic solubility as they may reflect the solubility of an amorphous form of the compound.[10][11]

  • Thermodynamic Solubility: This is the equilibrium solubility of a compound in a saturated solution and is considered the gold standard for solubility measurement.[9] It is crucial for later-stage development and formulation.[1] The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[12][13]

G cluster_0 Solubility Assessment Workflow Early Discovery Early Discovery Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility informs High-Throughput Screening High-Throughput Screening Kinetic Solubility->High-Throughput Screening enables Lead Optimization Lead Optimization High-Throughput Screening->Lead Optimization guides Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility requires Formulation Development Formulation Development Thermodynamic Solubility->Formulation Development is critical for

Caption: Workflow of solubility assessment in drug discovery.

Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method and aligns with principles outlined in regulatory guidelines.[13][14]

Materials:

  • This compound

  • Selected solvents (e.g., aqueous buffers at pH 1.2, 4.5, 6.8; methanol; acetonitrile)[15][16]

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).[15] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a syringe filter. Note that filter sorption can be a source of error for poorly soluble compounds.[12][13]

  • Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The use of HPLC is advantageous as it can detect impurities and degradation.[13]

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. It is recommended to perform a minimum of three replicate determinations for each solvent.[15][16]

G start Start prep Add Excess Compound to Vial start->prep add_solvent Add Precise Volume of Solvent prep->add_solvent equilibrate Equilibrate on Shaker (24-72h) add_solvent->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate collect Collect and Filter Supernatant separate->collect dilute Dilute Sample collect->dilute quantify Quantify by HPLC dilute->quantify end End quantify->end

Caption: Thermodynamic solubility determination workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • pH: As a carboxylic acid, the compound's aqueous solubility is expected to be highly pH-dependent. A full pH-solubility profile should be determined, especially across the physiological pH range of 1.2 to 6.8, as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[15][17][18]

  • Temperature: Solubility is generally temperature-dependent. For pharmaceutical applications, solubility is often determined at 25 °C and 37 °C.[15]

  • Solid-State Properties: The crystalline form (polymorphism) or amorphous state of the compound can affect its solubility. It is good practice to characterize the solid form of the residue from solubility experiments.[10][14]

  • Solvent Polarity: The solubility in organic solvents will be governed by the principle of "like dissolves like." A range of solvents with varying polarities should be tested to establish a comprehensive profile.

Conclusion

While direct solubility data for this compound is not currently in the public domain, a robust understanding of its likely behavior can be inferred from its chemical structure. Its solubility will be a complex interplay between the properties of its piperidine, carboxylic acid, and sulfonamide functionalities. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to conduct a thorough solubility assessment. The empirical data generated from these studies will be invaluable for guiding formulation strategies and advancing the development of this compound as a potential therapeutic agent.

References

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in silico modeling of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic Acid and Analogous Novel Chemical Entities

Foreword

The journey of a novel chemical entity (NCE) from concept to clinic is a complex, multi-stage process. In silico modeling has emerged as an indispensable accelerator in this journey, offering a predictive, resource-efficient approach to de-risk and prioritize candidates before significant investment in wet-lab synthesis and testing. This guide provides a comprehensive, technically-grounded framework for the computational characterization of a specific novel molecule, this compound.

As there is no extensive public data on this specific compound, we will treat it as a representative NCE. The methodologies detailed herein are therefore broadly applicable to other novel small molecules, particularly those sharing its core structural motifs: a flexible piperidine ring, a sulfonamide linker, and a carboxylic acid group. This document is structured not as a rigid protocol but as a logical, decision-driven workflow, mirroring the thought process of a senior computational chemist or application scientist. We will move from foundational molecular characterization to target identification, interaction analysis, and pharmacokinetic profiling, explaining the causality behind each methodological choice.

Part 1: Foundational Analysis and Molecular Preparation

Before any predictive modeling can occur, the molecule must be accurately represented in a digital format, and its fundamental physicochemical properties must be established. This phase ensures the quality and reliability of all subsequent computational experiments.

2D and 3D Structural Representation

The first step is to translate the chemical name into a machine-readable format. The IUPAC name "this compound" describes a piperidine ring with a carboxylic acid at the 4-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with butyl and ethyl groups.

This can be canonicalized using the SMILES (Simplified Molecular-Input Line-Entry System) string: CCCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O.

This 1D representation is the starting point for generating a 3D conformer. It is critical to generate a low-energy 3D structure, as this will be the input for all docking and simulation studies.

Experimental Protocol: 3D Conformer Generation
  • Input SMILES : Use a molecular editing software such as ChemDraw, MarvinSketch, or an open-source tool like RDKit. Input the SMILES string.

  • Add Explicit Hydrogens : Ensure all hydrogens are explicitly represented, as they are crucial for calculating charge and participating in hydrogen bonds.

  • Energy Minimization : Perform an initial energy minimization using a suitable force field. The Merck Molecular Force Field (MMFF94) is often a good choice for drug-like organic molecules. This step resolves any steric clashes or unnatural bond lengths from the initial 2D-to-3D conversion.

  • Conformational Search (Optional but Recommended) : For flexible molecules like this one, a single low-energy structure is insufficient. A conformational search (e.g., using a Monte Carlo or systematic search algorithm) should be performed to explore the accessible conformational space. This is particularly important due to the flexible butyl and ethyl chains.

Physicochemical Property Calculation

Understanding the fundamental physicochemical properties of the NCE is essential for predicting its drug-like behavior. These properties are strong indicators of oral bioavailability, membrane permeability, and metabolic stability.

A highly recommended and widely used tool for this is the SwissADME web server, which provides a comprehensive suite of calculated properties from a simple SMILES input.

Table 1: Predicted Physicochemical Properties for the Target Molecule

PropertyPredicted ValueImplication / Guideline
Molecular Weight320.45 g/mol Within Lipinski's Rule of Five (<500)
LogP (Consensus)2.15Optimal range for membrane permeability
Topological Polar Surface Area (TPSA)84.99 ŲGood balance for cell permeability (<140 Ų)
Number of H-Bond Donors1 (from COOH)Within Lipinski's Rule of Five (≤5)
Number of H-Bond Acceptors5 (O=S=O, COOH)Within Lipinski's Rule of Five (≤10)
Number of Rotatable Bonds8Indicates moderate conformational flexibility
Lipinski's Rule of Five0 ViolationsHigh likelihood of being orally bioavailable

These initial calculations suggest that this compound has a promising drug-like profile, justifying further investigation.

Part 2: Target Agnostic Screening & Hypothesis Generation

When the biological target of an NCE is unknown, in silico methods can be employed to generate hypotheses. This "target fishing" approach leverages the principle of chemical similarity—similar molecules often bind to similar proteins.

Pharmacophore-Based and Shape-Based Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular recognition at a receptor. We can use our NCE's 3D structure as a query to screen databases of known drugs and their targets.

  • Shape-based screening tools like ROCS (OpenEye Scientific) or Phase (Schrödinger) compare the 3D shape of our query molecule against a database of active molecules.

  • Pharmacophore screening tools like Pharmit or ZincPharmer identify molecules that share a similar spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

The workflow for this process is visualized below.

G cluster_start Phase 1: Input & Preparation cluster_screening Phase 2: Target Hypothesis Generation cluster_output Phase 3: Output & Prioritization Start 1. NCE Structure (SMILES String) Prep 2. 3D Conformer Generation & Energy Minimization Start->Prep PharmScreen 3. Pharmacophore/Shape Screening (e.g., Pharmit) Prep->PharmScreen RevDock 4. Reverse Docking (e.g., AutoDock) Prep->RevDock HitList 5. Generate Hit List of Potential Protein Targets PharmScreen->HitList DB Known Actives DB (e.g., ChEMBL) DB->PharmScreen RevDock->HitList PDB Protein Structure DB (e.g., PDB) PDB->RevDock Prioritize 6. Prioritize Targets based on Score, Relevance, and Clustering HitList->Prioritize End Validated Target Hypothesis Prioritize->End Proceed to Target-Specific Modeling

Caption: Target-Agnostic Screening Workflow.

Reverse Docking

Reverse docking (or inverse docking) is a complementary and powerful technique.[1][2][3][4][5] Instead of docking a library of compounds to a single target, we dock our single NCE against a library of protein binding sites. This approach directly predicts potential protein targets by calculating the binding affinity (docking score) of the NCE to numerous structures, often derived from the Protein Data Bank (PDB).[1][6][7][8]

Experimental Protocol: Reverse Docking Screen
  • Prepare Ligand : Use the energy-minimized 3D structure of the NCE generated in Part 1. Ensure it is in a suitable format (e.g., PDBQT for AutoDock-based tools) with charges assigned.

  • Select Target Database : Utilize a pre-compiled database of druggable protein binding sites. Several servers and software provide these, or a custom one can be built from the PDB.

  • Perform Docking : Systematically dock the NCE into every binding site in the database using a high-throughput docking program like AutoDock Vina.[9]

  • Score and Rank : Rank the protein targets based on the predicted binding energy (docking score). Lower scores typically indicate a higher predicted affinity.

  • Filter and Analyze : Filter the ranked list. Remove proteins with poor scores. Cluster the remaining hits by protein family. A successful screen will often show enrichment for specific families (e.g., kinases, GPCRs), providing a strong hypothesis for the NCE's mechanism of action.

The results from both pharmacophore screening and reverse docking should be cross-referenced. A protein or protein family that appears as a top hit in both methods is a high-confidence candidate for further investigation.

Part 3: Target-Specific Interaction Modeling

Once a high-confidence target hypothesis is established (e.g., "Protein X"), the next step is to build a detailed model of the molecular interaction. This involves molecular docking followed by molecular dynamics to refine and validate the binding pose.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to predict the binding mode and affinity of our NCE to the hypothesized target protein.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare the Receptor :

    • Download the crystal structure of the target protein from the PDB.[6][7][8]

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign charges (e.g., using AutoDock Tools).

    • Save the prepared receptor in PDBQT format.

  • Define the Binding Site :

    • Identify the coordinates of the active site or binding pocket. This can be inferred from the position of a co-crystallized ligand or predicted using pocket-finding algorithms.

    • Define a "grid box" that encompasses this entire binding site. The docking search will be confined to this space.

  • Dock the Ligand :

    • Use the prepared NCE structure from Part 1.

    • Run the docking simulation using AutoDock Vina, specifying the receptor, ligand, and grid box parameters.

  • Analyze the Results :

    • Vina will output several possible binding poses, ranked by their docking score.

    • The top-ranked pose is the most probable binding mode.

    • Visualize the top pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze key interactions (hydrogen bonds, hydrophobic contacts, salt bridges). A plausible binding mode must be stabilized by chemically sensible interactions.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulation provides a dynamic view. It simulates the movement of every atom in the protein-ligand complex over time, allowing us to assess the stability of the binding pose and the key interactions that maintain it. GROMACS is a powerful, open-source engine for performing MD simulations.[9][10][11][12]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
  • System Preparation :

    • Combine the docked protein-ligand complex into a single file.

    • Choose an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).

    • Generate a topology file for the ligand, which describes its bond lengths, angles, and charges. This is a critical and complex step, often requiring a server like the CGenFF server.

    • Place the complex in a simulation box (e.g., a cubic box) and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Execution :

    • Energy Minimization : Minimize the energy of the entire system to remove any steric clashes introduced during preparation.

    • Equilibration (NVT and NPT) : Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is done in two steps: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This ensures the system is stable before the production run.

    • Production MD : Run the simulation for a set period (e.g., 100 nanoseconds), saving the atomic coordinates at regular intervals. This trajectory is the raw data for analysis.

  • Trajectory Analysis :

    • RMSD (Root Mean Square Deviation) : Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD plot indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • RMSF (Root Mean Square Fluctuation) : Calculate the RMSF of each protein residue to identify flexible regions.

    • Interaction Analysis : Analyze the trajectory to quantify the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

The workflow for this target-specific modeling phase is outlined below.

G cluster_input Phase 1: Inputs cluster_docking Phase 2: Static Binding Prediction cluster_md Phase 3: Dynamic Stability Assessment Ligand 1. Prepared NCE (from Part 1) Dock 5. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Target 2. Hypothesized Target Protein (from Part 2) PrepReceptor 3. Prepare Receptor (Add H, Assign Charges) Target->PrepReceptor DefineSite 4. Define Binding Site (Grid Box) PrepReceptor->DefineSite DefineSite->Dock AnalyzePose 6. Analyze Top Pose (Interactions, Score) Dock->AnalyzePose SystemSetup 7. System Setup for MD (Solvate, Neutralize) AnalyzePose->SystemSetup Equilibration 8. Energy Minimization & Equilibration (NVT/NPT) SystemSetup->Equilibration ProductionMD 9. Production MD Simulation (e.g., 100 ns) Equilibration->ProductionMD Analysis 10. Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->Analysis End Stable Complex Model Analysis->End Validated Binding Hypothesis

Caption: Target-Specific Docking and MD Simulation Workflow.

Part 4: ADMET and Off-Target Profiling

A potent molecule is not a drug if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to identify potential liabilities early.[13][14][15][16][17]

ADMET Property Prediction

Numerous web servers and software packages use QSAR (Quantitative Structure-Activity Relationship) models and machine learning to predict a wide range of ADMET properties.[13][14][16] Tools like SwissADME and pkCSM are invaluable for this purpose.[18][19][20][21][22]

Table 2: Predicted ADMET Profile for the Target Molecule

ParameterCategoryPredicted OutcomeImplication
GI AbsorptionAbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantDistributionNoUnlikely to cross the blood-brain barrier, reducing potential for CNS side effects.
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorMetabolismNoLow risk of drug-drug interactions involving this key metabolic enzyme.
hERG I InhibitorToxicityNoLow risk of cardiotoxicity (QT prolongation).
AMES ToxicityToxicityNoPredicted to be non-mutagenic.
Skin SensitizationToxicityNoLow risk of causing an allergic skin reaction.
Off-Target Prediction

The same reverse docking or pharmacophore screening methods used for target identification can be repurposed to predict potential off-target interactions, which are often the cause of adverse drug reactions. By screening the NCE against a database of known toxicity targets (e.g., hERG, nuclear receptors), we can proactively identify potential safety issues.

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for the characterization of a novel chemical entity, using this compound as a representative example. By systematically moving from foundational property calculation to target identification, detailed interaction modeling, and ADMET profiling, we can build a robust computational data package. This package serves to generate testable hypotheses, prioritize experimental resources, and ultimately increase the probability of success in the complex endeavor of drug discovery. Each step is a self-validating system; the initial drug-like properties justify the screening, the screening results provide targets for docking, and the stability of the docked pose is validated by molecular dynamics. This logical and iterative process embodies the power of modern computational chemistry in pharmaceutical research.

References

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A Phased Approach to the Preliminary Toxicity Screening of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Safety in Early Drug Discovery

In the landscape of pharmaceutical development, the early identification of potential toxicities is paramount to de-risking novel chemical entities (NCEs) and focusing resources on the most promising candidates.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, a novel compound for which no prior toxicological data is assumed to exist. As such, we will proceed with a tiered, hypothesis-driven approach, beginning with computational and in vitro methodologies to characterize its initial safety profile before proceeding to limited, well-defined in vivo studies. This strategy is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The protocols and rationale outlined herein are rooted in established international guidelines and best practices in toxicology.

Foundational Assessment: In Silico and Physicochemical Characterization

Prior to initiating any biological testing, a thorough in silico and physicochemical analysis of this compound is essential. This foundational step provides an early, predictive assessment of potential liabilities and informs the design of subsequent in vitro and in vivo studies.[4]

In Silico Toxicological Prediction

Computational toxicology models are invaluable for flagging potential hazards based on the chemical structure of the NCE.[4] These models compare the structure of the test compound to databases of known toxicants to predict a range of endpoints.

  • Methodology : Utilize established open-source or commercial software platforms (e.g., Toxtree, DEREK Nexus) to evaluate the potential for:

    • Mutagenicity : Based on structural alerts (e.g., presence of electrophilic centers) that are associated with DNA reactivity.

    • Carcinogenicity : Identifying structural motifs correlated with carcinogenic potential.

    • Hepatotoxicity : Assessing the likelihood of liver injury.

    • Cardiotoxicity : Predicting potential for adverse cardiovascular effects, such as hERG channel inhibition.

  • Causality : This predictive screening helps to prioritize and guide the subsequent experimental assays.[4] For instance, a structural alert for mutagenicity would elevate the importance of the Ames test and in vitro micronucleus assay.

Physicochemical Properties

The physicochemical properties of this compound will dictate its behavior in biological systems and are critical for designing relevant toxicological assays.

PropertyExperimental MethodSignificance in Toxicity Screening
Solubility Kinetic or ThermodynamicDetermines the achievable concentration range in aqueous-based in vitro assays.
LogP/LogD Shake-flask or HPLC methodIndicates the lipophilicity of the compound, which influences its absorption and distribution.
pKa Potentiometric titrationDetermines the ionization state at physiological pH, affecting cell permeability and binding.
Chemical Stability HPLC-UV over timeEnsures the integrity of the test compound under assay conditions (e.g., in cell culture media).

In Vitro Toxicity Screening: A Cellular-Level Interrogation

In vitro assays are the cornerstone of early toxicity screening, offering a rapid and cost-effective means to assess the biological activity of a new compound on a cellular level.[1][5][6][7][8] These tests are designed to evaluate general cytotoxicity and specific mechanisms of toxicity, such as genotoxicity.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

The initial step in in vitro screening is to determine the concentration at which this compound induces cell death.[1][5][8] A panel of cell lines should be employed to identify potential target organs and differential sensitivity.

  • Recommended Cell Lines :

    • HepG2 (Human Hepatocellular Carcinoma) : To assess potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney) : To evaluate potential nephrotoxicity.

    • A representative cancer cell line (e.g., MCF-7, A549) : If the compound has a therapeutic indication in oncology.

    • A non-cancerous cell line (e.g., MRC-5, primary cells) : To assess selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubate Cells with Compound (24, 48, 72h) cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Genotoxicity_Testing_Strategy cluster_invitro In Vitro Genotoxicity start 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid ames Ames Test (Bacterial Reverse Mutation) start->ames Gene Mutation micronucleus In Vitro Micronucleus Assay (Mammalian Cells) start->micronucleus Chromosomal Damage result_ames result_ames ames->result_ames Result result_micronucleus result_micronucleus micronucleus->result_micronucleus Result neg_ames neg_ames result_ames->neg_ames Negative pos_ames pos_ames result_ames->pos_ames Positive neg_micronucleus neg_micronucleus result_micronucleus->neg_micronucleus Negative pos_micronucleus pos_micronucleus result_micronucleus->pos_micronucleus Positive further_investigation further_investigation pos_ames->further_investigation Further Investigation (e.g., in vivo Comet assay) pos_micronucleus->further_investigation

Caption: A tiered approach for in vitro genotoxicity screening.

In Vivo Acute Toxicity Study: A Whole-System Perspective

Following the in vitro assessment, a well-designed in vivo study is necessary to understand the compound's effects in a whole organism. [9]The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to the substance. [10]

Study Design: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance based on its acute oral toxicity. [11]

  • Rationale for Selection : This method is chosen for its ethical considerations, as it uses fewer animals than the traditional LD50 test, and for its ability to provide sufficient information for hazard classification. [11]* Animal Model : The preferred rodent species is the rat, typically using young adult females. [12]* Procedure :

    • Dose Level Selection : Based on the in vitro cytotoxicity data and any in silico predictions, an initial dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Dosing : A group of three fasted female rats is dosed with the selected concentration of this compound via oral gavage. [11] 3. Observation : The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. [12] 4. Stepwise Progression : The outcome of the first step determines the next step. If mortality is observed, the next dose level is lower. If no mortality is observed, a higher dose level may be tested. The procedure continues until a clear outcome for classification is obtained.

ParameterObservation/Measurement
Mortality Recorded daily.
Clinical Signs Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
Body Weight Measured shortly before dosing and at least weekly thereafter.
Necropsy Gross necropsy of all animals at the end of the study.

Data Interpretation and Go/No-Go Decision

The culmination of this preliminary toxicity screening is a comprehensive data package that enables an informed decision on the future of this compound.

  • Favorable Profile :

    • IC50 > 10 µM in cytotoxicity assays.

    • Negative in both the Ames test and the in vitro micronucleus assay.

    • Acute oral toxicity classification in the lowest toxicity categories (e.g., LD50 > 2000 mg/kg).

  • Unfavorable Profile :

    • Potent cytotoxicity (IC50 < 1 µM).

    • Positive genotoxicity signals.

    • High acute oral toxicity.

A compound with an unfavorable profile would likely be deprioritized or require significant chemical modification to mitigate the observed toxicities.

Conclusion: A Foundation for Further Development

This in-depth technical guide has outlined a robust and scientifically rigorous approach to the preliminary toxicity screening of this compound. By integrating in silico, in vitro, and in vivo methodologies, this framework provides a comprehensive initial assessment of the compound's safety profile. The data generated will be instrumental in guiding the subsequent stages of drug development, ensuring that only the most promising and safest candidates advance toward clinical evaluation.

References

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Methodological & Application

Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. This compound, featuring both a sulfonamide and a carboxylic acid moiety, presents unique chromatographic challenges related to its polarity and ionizable nature. The developed method utilizes a standard C18 reversed-phase column with an isocratic mobile phase composed of acetonitrile and a low-pH aqueous buffer. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, this method achieves excellent peak shape, resolution, and retention. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this molecule in various sample matrices.

Introduction and Chromatographic Challenges

This compound is a bifunctional molecule whose analytical behavior is governed by its distinct chemical features: a moderately non-polar N,N-disubstituted sulfonamide group and a highly polar, acidic carboxylic acid group. The primary challenge in developing a reversed-phase HPLC method for such a compound is managing the ionizable carboxylic acid.

In standard reversed-phase chromatography, which separates compounds based on hydrophobicity, ionic or highly polar analytes are often poorly retained and may exhibit poor peak shapes[1][2]. The carboxyl group (pKa typically ~4-5) will be deprotonated and negatively charged at neutral pH, leading to strong interactions with residual silanols on the silica-based stationary phase (causing peak tailing) and high polarity, which results in elution near the solvent front.

To overcome this, the fundamental principle of this method is the suppression of analyte ionization by acidifying the mobile phase[2]. By maintaining a mobile phase pH well below the analyte's pKa (e.g., pH < 3), the carboxylic acid remains in its protonated, neutral form (-COOH). This significantly increases the molecule's overall hydrophobicity, promoting controlled retention on the non-polar C18 stationary phase and resulting in sharp, symmetrical peaks suitable for accurate quantification[3].

Method Development Rationale

The logical pathway for developing this method is grounded in the physicochemical properties of the analyte. The choices made for the column, mobile phase, and detector are deliberately synergistic to ensure robustness and reproducibility.

MethodDevelopment cluster_logic Method Parameter Selection Analyte Analyte Properties - Carboxylic Acid (pKa ~4-5) - Sulfonamide Group - Moderate Polarity Mode Select Chromatographic Mode Analyte->Mode Ionizable group suggests pH control is key MobilePhase Design Mobile Phase Analyte->MobilePhase Need to suppress ionization for retention Detection Select Detector Analyte->Detection Sulfonamide group has UV absorbance Column Select Stationary Phase Mode->Column Hydrophobicity allows for Reversed-Phase (RP-HPLC) Column->MobilePhase C18 requires aqueous/ organic mixture Method Final HPLC Method MobilePhase->Method Detection->Method

Figure 1: Logical workflow for HPLC method development based on analyte properties.

Chromatographic Mode and Stationary Phase

Reversed-phase HPLC is the most suitable technique as it effectively separates molecules based on differences in hydrophobicity[3]. A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility, stability, and strong hydrophobic retention characteristics, making it the industry standard for the analysis of small pharmaceutical molecules. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

Mobile Phase Composition
  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for acidic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

  • Aqueous Component & pH Control: The aqueous phase contains 0.1% formic acid, which adjusts the pH to approximately 2.7. This pH is sufficiently low to ensure the complete protonation of the analyte's carboxylic acid group, maximizing its retention and ensuring a stable, reproducible chromatographic process[4]. Using a simple acidifier like formic acid is also compatible with mass spectrometry (LC-MS) if method extension is required.

  • Isocratic Elution: An isocratic elution (constant mobile phase composition) is employed for simplicity, robustness, and method transferability. A ratio of Acetonitrile to 0.1% Formic Acid in water is optimized to achieve a suitable retention time (typically with a k' between 2 and 10) for the analyte.

Detection

The sulfonamide functional group provides sufficient UV absorbance for detection. A wavelength of 230 nm is selected as it offers a good balance of sensitivity for the analyte while minimizing interference from the mobile phase components.

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis. Adherence to these steps ensures consistent and reliable results.

Required Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • pH meter.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions

Mobile Phase (Aqueous Component): 0.1% Formic Acid in Water

  • Measure 999 mL of deionized water into a 1 L glass bottle.

  • Carefully add 1 mL of formic acid.

  • Cap and mix thoroughly. Sonicate for 10 minutes to degas.

Diluent: Acetonitrile/Water (50:50, v/v)

  • Combine 500 mL of acetonitrile and 500 mL of deionized water in a 1 L flask.

  • Mix thoroughly. This solution is used to prepare standards and samples to ensure compatibility with the mobile phase.

Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

Working Standard Solutions (e.g., for linearity curve)

  • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particulate-free solution with the analyte concentration within the calibrated range[5][6][7].

  • Weighing: Accurately weigh a portion of the sample containing the analyte into a suitable volumetric flask.

  • Dissolution: Add diluent to approximately 75% of the flask volume. Vortex and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to ambient temperature and dilute to the final volume with the diluent. The target concentration should fall within the linear range of the calibration curve.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates that could damage the column[8].

SamplePrepWorkflow Start Receive Sample Weigh 1. Accurately Weigh Sample Start->Weigh Dissolve 2. Dissolve in Diluent (Vortex & Sonicate) Weigh->Dissolve Dilute 3. Dilute to Final Volume Dissolve->Dilute Filter 4. Filter (0.45 µm Syringe Filter) into HPLC Vial Dilute->Filter Analyze Inject into HPLC Filter->Analyze

Figure 2: Standard sample preparation workflow for HPLC analysis.

HPLC Operating Conditions

All quantitative data should be summarized in a clear, structured table for easy reference and comparison.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 40:60 v/v)*
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm
Run Time 10 minutes
Note: The exact ratio of Acetonitrile to Aqueous phase should be optimized to achieve a retention time of approximately 5-7 minutes.

Method Performance and Validation Characteristics

To ensure the trustworthiness of the protocol, the method should be validated according to ICH guidelines. The following table presents typical acceptance criteria and expected performance data.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0% for repeatability
Specificity No interference at analyte RtPeak purity > 99.5%
Limit of Quantitation (LOQ) S/N ≥ 10~0.5 µg/mL
Robustness No significant change in resultsInsensitive to minor changes in pH (±0.2) and %ACN (±2%)

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing Mobile phase pH too high; secondary interactions with silanols.Ensure mobile phase pH is < 3.0. Use a high-purity, end-capped C18 column.
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce sample concentration. Ensure sample is dissolved in the initial mobile phase composition or a weaker solvent[8].
Retention Time Drift Poor column equilibration; mobile phase composition change; column degradation.Equilibrate column with at least 10-20 column volumes[8]. Prepare fresh mobile phase daily. Replace column if pressure increases or peak shape deteriorates.
Low Sensitivity Incorrect wavelength; low sample concentration.Verify detector wavelength. Confirm analyte has UV absorbance at 230 nm or perform a wavelength scan. Concentrate the sample if necessary[6].

Conclusion

The reversed-phase HPLC method presented provides a reliable, robust, and accurate solution for the quantitative analysis of this compound. By controlling the mobile phase pH to maintain the analyte in its non-ionized state, the method successfully overcomes the challenges associated with its polar carboxylic acid group. This protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Bozic, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Kovalczuk, T., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(22), 5462. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Samara, V., & Papadoyannis, I. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Chemistry and Chemical Engineering, 8, 45-56. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Creta, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Request PDF. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Santa, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. Retrieved from [Link]

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Application Notes & Protocols: 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic Acid as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly "privileged" scaffold.[1] This guide delves into the potential of a specific, yet underexplored, piperidine derivative: 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid . This scaffold uniquely combines three key pharmacophoric elements: the piperidine core for spatial diversity, a dialkylaminosulfonyl group at the 1-position which can act as a hydrogen bond acceptor and influence physicochemical properties, and a carboxylic acid at the 4-position, a versatile handle for generating diverse libraries of compounds.

The N-sulfonylpiperidine motif has been successfully employed in the development of potent and selective ligands for various biological targets, including sigma receptors and as modulators of viral capsid assembly.[2][3] The sulfonamide group itself is a well-established pharmacophore found in a wide array of drugs, valued for its ability to form key hydrogen bonding interactions with biological targets.[4][5] The piperidine-4-carboxylic acid moiety offers a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide or ester libraries.[6][7]

These application notes will provide a comprehensive guide for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold can be achieved through a straightforward two-step process starting from commercially available ethyl isonipecotate. The rationale behind this approach is to first introduce the N-sulfonyl group onto the piperidine ring, followed by the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of the Core Scaffold

Step 1: Synthesis of Ethyl 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of butyl(ethyl)aminosulfonyl chloride (1.2 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis_Workflow start Ethyl isonipecotate intermediate Ethyl 1-{[butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylate start->intermediate Sulfonylation reagent1 Butyl(ethyl)aminosulfonyl chloride, Triethylamine, DCM product 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid intermediate->product Ester Hydrolysis reagent2 LiOH, THF/H2O

Caption: Synthetic scheme for the core scaffold.

Application in Drug Discovery: Building a Focused Library

The versatility of the this compound scaffold lies in the ability to readily generate a library of analogs by modifying the carboxylic acid functionality. The creation of a diverse amide library allows for the systematic exploration of the chemical space around the 4-position of the piperidine ring, which can lead to the identification of potent and selective modulators of various biological targets.

Potential Therapeutic Targets

Based on the known activities of related N-sulfonylpiperidine and piperidine-4-carboxylic acid derivatives, this scaffold holds promise for targeting:

  • G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate a piperidine core to correctly position key interacting moieties within the receptor binding pocket.[8]

  • Enzymes: The sulfonamide and carboxamide groups can form key hydrogen bonds and electrostatic interactions with the active sites of enzymes such as proteases, kinases, and metabolic enzymes.[4][9]

  • Ion Channels: The piperidine scaffold is a common feature in ion channel modulators.

Protocols for Library Synthesis and Biological Evaluation

Protocol 2: Parallel Synthesis of a Carboxamide Library

This protocol describes the parallel synthesis of a 96-well plate format amide library from the core scaffold using a diverse set of primary and secondary amines.

Materials:

  • This compound (core scaffold)

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of the core scaffold in DMF (0.2 M).

  • Prepare stock solutions of the amine library in DMF (0.25 M) in a 96-well plate.

  • Prepare a stock solution of HATU (0.2 M) and DIPEA (0.4 M) in DMF.

  • To each well of a 96-well reaction block, add the core scaffold stock solution (100 µL, 1 equivalent).

  • Add the corresponding amine stock solution to each well (100 µL, 1.25 equivalents).

  • Add the HATU/DIPEA stock solution to each well (100 µL).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products using a liquid-liquid extraction robot with ethyl acetate.

  • Evaporate the solvent to yield the crude amide library, which can be purified by high-throughput preparative HPLC/MS.

Parallel_Synthesis cluster_0 Reagent Plating cluster_1 Reaction cluster_2 Workup & Purification Scaffold Core Scaffold (Stock Solution) Reaction_Block 96-well Reaction Block (DMF, RT, 16h) Scaffold->Reaction_Block Amine_Library Amine Library (96-well) (Stock Solutions) Amine_Library->Reaction_Block Coupling_Reagents HATU/DIPEA (Stock Solution) Coupling_Reagents->Reaction_Block Quench Quench with H2O Reaction_Block->Quench LLE Liquid-Liquid Extraction (Ethyl Acetate) Quench->LLE Evaporation Solvent Evaporation LLE->Evaporation Purification Prep-HPLC/MS Evaporation->Purification Final_Library Purified Amide Library (96-well format) Purification->Final_Library

Caption: Workflow for parallel amide library synthesis.

Protocol 3: High-Throughput Screening (HTS) for Enzyme Inhibition

This protocol provides a generic framework for screening the synthesized library against a model enzyme using a colorimetric or fluorescent assay.[10]

Materials:

  • Synthesized compound library (in DMSO)

  • Target enzyme

  • Enzyme substrate (that produces a detectable signal upon cleavage)

  • Assay buffer

  • Positive control inhibitor

  • 384-well assay plates

  • Plate reader

Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library plate into a 384-well assay plate using an acoustic dispenser.

  • Add the target enzyme solution in assay buffer to all wells.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

HTS_Workflow cluster_0 Assay Plating cluster_1 Incubation & Reaction cluster_2 Data Analysis Compound_Plate Compound Library (384-well) Enzyme_Addition Add Target Enzyme Compound_Plate->Enzyme_Addition Pre_incubation Pre-incubation (Compound-Enzyme Binding) Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate Pre_incubation->Substrate_Addition Kinetic_Read Kinetic Read (Plate Reader) Substrate_Addition->Kinetic_Read Percent_Inhibition Calculate % Inhibition Kinetic_Read->Percent_Inhibition Hit_Identification Identify 'Hits' Percent_Inhibition->Hit_Identification

Caption: High-throughput screening workflow for enzyme inhibition.

Protocol 4: GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine if compounds from the library can displace a known radiolabeled ligand from a GPCR.[11][12]

Materials:

  • Synthesized compound library (in DMSO)

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Assay buffer

  • Scintillation cocktail

  • Filter plates (e.g., 96-well GF/C)

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the compound from the library at various concentrations, and the cell membranes.

  • Add the radiolabeled ligand to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results from the biological screening should be compiled in a structured table to facilitate SAR analysis. This will help in identifying key structural features that contribute to the desired biological activity.

Compound IDR1R2% Inhibition @ 10 µM (Enzyme Assay)IC50 (µM) (Enzyme Assay)IC50 (µM) (GPCR Binding)
Scaffold-A1HPh851.2> 50
Scaffold-A2Hc-Hex625.8> 50
Scaffold-A3MePh920.8> 50
..................

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its straightforward synthesis and the versatility of the carboxylic acid handle for library generation make it an attractive scaffold for exploring a wide range of biological targets. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize, derivatize, and evaluate compounds based on this promising molecular architecture.

References

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  • Wang, G., et al. (2021). Structure-Based Discovery of N-Sulfonylpiperidine-3-carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses, 13(5), 888. [Link]

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  • Sonawane, V. R., & Shinde, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 89, 628-636. [Link]

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  • Tang, Y., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(16), 2661-2667. [Link]

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Application Notes and Protocols for Piperidine-4-Carboxylic Acid Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Focused Guide on the Exploration of GPR120/FFAR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Neurotherapeutics

The intricate signaling pathways of the central nervous system (CNS) present a continuous challenge and opportunity for therapeutic innovation. Among the myriad of potential targets, G protein-coupled receptors (GPCRs) remain a dominant class for drug discovery. This guide focuses on a specific chemical scaffold, piperidine-4-carboxylic acid, and its derivatives as promising agonists for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). While the specific compound 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid is a representative of this class, the broader family of molecules derived from the piperidine-4-carboxylic acid core shows significant potential in modulating neuroinflammation and related neurological conditions.

GPR120 has emerged as a critical sensor for long-chain fatty acids, particularly omega-3 fatty acids, and plays a pivotal role in mediating their anti-inflammatory and insulin-sensitizing effects.[1] Its expression in the brain, notably in microglia, the resident immune cells of the CNS, positions it as a key regulator of neuro-immune responses.[1][2] Activation of GPR120 has been shown to suppress inflammatory signaling, offering a therapeutic avenue for a range of disorders where neuroinflammation is a key pathological feature, including anxiety, depression, and neurodegenerative diseases like Alzheimer's.[1][3] This document provides a comprehensive overview of the application of piperidine-4-carboxylic acid-based GPR120 agonists in neuroscience research, detailing their mechanism of action and providing robust protocols for their in vitro and in vivo evaluation.

Mechanism of Action: GPR120 Signaling in the CNS

The therapeutic potential of GPR120 agonists in neuroscience is rooted in their ability to modulate intracellular signaling cascades that govern inflammation and cellular homeostasis. Upon agonist binding, GPR120 can initiate signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.[4][5]

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular processes.[4]

  • β-Arrestin 2 Pathway: This pathway is particularly crucial for the anti-inflammatory effects of GPR120 activation.[4] Upon agonist binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the receptor-ligand complex and initiating downstream signaling events that ultimately inhibit pro-inflammatory pathways, such as the NLRP3 inflammasome.[3]

The engagement of these pathways by piperidine-4-carboxylic acid derivatives can lead to a reduction in the production of pro-inflammatory cytokines and a dampening of microglial activation, thereby mitigating neuroinflammatory processes.[1]

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Piperidine-4-Carboxylic Acid Derivative (Agonist) GPR120 GPR120/FFAR4 Agonist->GPR120 Binds Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NLRP3 inflammasome) beta_arrestin->Anti_inflammatory Mediates Ca2 ↑ [Ca2+]i IP3->Ca2 Induces

Caption: GPR120 signaling upon agonist binding.

In Vitro Characterization of GPR120 Agonists

The initial assessment of novel piperidine-4-carboxylic acid derivatives as GPR120 agonists involves a series of in vitro assays to determine their potency, efficacy, and selectivity.

Table 1: Key In Vitro Assays for GPR120 Agonist Characterization
Assay TypePurposeKey Parameters MeasuredTypical Cell Lines
Calcium Mobilization Assay To determine agonist potency by measuring Gαq/11 pathway activation.EC50 (Half-maximal effective concentration)HEK293 or CHO cells stably expressing human or mouse GPR120.[4][6]
β-Arrestin Recruitment Assay To assess the recruitment of β-arrestin 2 to the receptor, indicative of the anti-inflammatory signaling pathway.EC50U2OS or CHO-K1 cells expressing a GPR120-β-arrestin fusion protein or using a reporter system.[4][7]
GLP-1 Secretion Assay To evaluate the ability of the agonist to stimulate glucagon-like peptide-1 (GLP-1) secretion, a physiological response to GPR120 activation in enteroendocrine cells.GLP-1 concentrationSTC-1 murine enteroendocrine cell line.[5]
Receptor Selectivity Assays To determine the specificity of the compound for GPR120 over other related receptors, such as GPR40 (FFAR1).EC50 at off-target receptorsCell lines expressing other free fatty acid receptors.[6]

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines a standard procedure for determining the potency of a test compound in activating the GPR120 receptor through the Gαq/11 pathway.

1. Materials and Reagents:

  • HEK293 or CHO cells stably expressing human GPR120.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compounds (piperidine-4-carboxylic acid derivatives).

  • Reference agonist (e.g., TUG-891).[6]

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

2. Step-by-Step Procedure:

  • Cell Plating: Seed the GPR120-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. A final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 is typical.

  • Remove the cell culture medium from the plates and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Fluorescence Measurement: After incubation, place the assay plate in the fluorescence plate reader. The instrument will add the compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[4]

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPR120-expressing cells in microplate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Measure_Fluorescence Measure fluorescence upon compound addition Load_Dye->Measure_Fluorescence Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Calcium Mobilization Assay.

In Vivo Evaluation in Neuroscience Models

Following in vitro characterization, promising GPR120 agonists should be evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.

Table 2: Relevant In Vivo Models for GPR120 Agonist Testing in Neuroscience
Animal ModelNeurological ConditionRationale for UseKey Endpoints
Lipopolysaccharide (LPS)-induced Neuroinflammation Systemic inflammation, Sickness behaviorLPS administration induces a robust inflammatory response in the brain, allowing for the assessment of the anti-inflammatory effects of the test compound.[1]Pro-inflammatory cytokine levels in brain tissue (e.g., TNF-α, IL-1β), microglial activation markers (e.g., Iba1), behavioral tests (e.g., open field, sucrose preference).
Diet-Induced Obesity (DIO) Mice Metabolic syndrome, Cognitive impairmentDIO mice exhibit chronic low-grade inflammation and metabolic dysfunction, which are associated with cognitive deficits. This model is relevant for studying the interplay between metabolic health and brain function.[8]Glucose tolerance tests, insulin sensitivity, cognitive tests (e.g., Morris water maze, novel object recognition).
Models of Alzheimer's Disease (e.g., Aβ1-42 injection) Alzheimer's Disease, NeuroinflammationDirect injection of amyloid-beta (Aβ) peptides into the brain induces neuroinflammation and cognitive impairment, mimicking aspects of Alzheimer's pathology.[3]Cognitive performance, Aβ plaque load, markers of neuroinflammation.

Protocol 2: LPS-Induced Neuroinflammation Model in Mice

This protocol describes a common method for inducing neuroinflammation in mice to evaluate the therapeutic potential of a GPR120 agonist.

1. Animals and Housing:

  • Adult male C57BL/6J mice are commonly used.[1]

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Experimental Groups:

  • Vehicle + Saline

  • Vehicle + LPS

  • Test Compound + LPS

  • Test Compound + Saline

3. Step-by-Step Procedure:

  • Compound Administration: Administer the test compound (piperidine-4-carboxylic acid derivative) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose. The timing of administration relative to the LPS challenge should be optimized based on the compound's pharmacokinetic profile.

  • LPS Challenge: After the appropriate pre-treatment time, administer lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg, i.p.) or saline to the respective groups.

  • Behavioral Assessment: At a specified time point after LPS injection (e.g., 2-24 hours), conduct behavioral tests to assess sickness behavior. This can include monitoring locomotor activity in an open field test or anhedonia using a sucrose preference test.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex, nucleus accumbens) for biochemical analysis.[1]

  • Biochemical Analysis: Process the brain tissue to measure levels of pro-inflammatory cytokines (e.g., using ELISA or qPCR) and assess microglial activation through immunohistochemistry for markers like Iba1.

InVivo_Neuroinflammation_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group_Assignment Assign to Experimental Groups Acclimatize->Group_Assignment Compound_Admin Administer Test Compound or Vehicle Group_Assignment->Compound_Admin LPS_Challenge Administer LPS or Saline Compound_Admin->LPS_Challenge Behavioral_Tests Conduct Behavioral Assessments LPS_Challenge->Behavioral_Tests Tissue_Harvest Euthanize and Collect Brain Tissue Behavioral_Tests->Tissue_Harvest Biochemical_Analysis Analyze Cytokines and Microglial Activation Tissue_Harvest->Biochemical_Analysis End End Biochemical_Analysis->End

Caption: Workflow for In Vivo Neuroinflammation Model.

Conclusion and Future Directions

The exploration of piperidine-4-carboxylic acid derivatives as GPR120 agonists represents a promising strategy in the field of neuroscience research and drug development. The ability of these compounds to modulate neuroinflammatory pathways through the activation of GPR120 offers a novel therapeutic approach for a variety of neurological and psychiatric disorders. The protocols and methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial in vitro characterization to in vivo proof-of-concept studies. Further research into the structure-activity relationships of this chemical class will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel neurotherapeutics.

References

  • BenchChem. (2025). GPR120 Agonist 5 independent verification of in vitro potency. BenchChem.
  • Christiansen, E., et al. (2013). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. ResearchGate.
  • Mental Health Daily. (2024). Fatty Acid Sensor GPR120 (FFAR4) Treatment Target for Anxiety & Neuroinflammation (2023 Study). Mental Health Daily.
  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.
  • Li, Z., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters.
  • Burt, M., et al. (2022). Detection of FFAR4/GPR120 in the Mouse Brain. Journal of Neuroscience Research.
  • Zhang, Y., et al. (2020). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules.
  • Khan, I., et al. (2024). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Frontiers in Pharmacology.

Sources

Application Notes and Protocols: 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the application of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid as a novel building block in solid-phase peptide synthesis (SPPS). This unique scaffold introduces a conformationally constrained piperidine moiety into peptide backbones, a strategy of significant interest in the design of peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic profiles. The N-dialkylaminosulfonyl group is presented as a highly stable protecting group, orthogonal to standard Fmoc/tBu and Boc/Bzl protection schemes, making this reagent a valuable tool for creating peptides with unique structural features. We provide field-proven insights into its incorporation, including optimized coupling protocols and compatibility with automated synthesis platforms.

Introduction: A Novel Scaffold for Peptidomimetic Design

The rational design of peptides with improved therapeutic properties often involves the introduction of non-canonical amino acids or structural mimics to constrain the peptide's conformation and protect it from enzymatic degradation. This compound is a Cα,α-disubstituted amino acid analog that serves this purpose by incorporating a rigid piperidine ring into the peptide chain.

The key feature of this building block is the N-{[butyl(ethyl)amino]sulfonyl} group. This group is exceptionally stable to the acidic and basic conditions routinely employed in standard solid-phase peptide synthesis (SPPS) protocols.[1] Consequently, it functions as a permanent protecting group for the piperidine nitrogen, remaining intact throughout the synthesis and final cleavage. This allows for the site-specific introduction of a permanently modified, constrained scaffold, which can be pivotal for modulating the biological activity and physical properties of the target peptide.

This guide outlines the strategic application of this building block within the framework of Fmoc-based SPPS, the most common approach in modern peptide synthesis.[2]

Physicochemical Properties & Handling

While experimental data for this specific compound is not widely published, its properties can be estimated based on its structure.

PropertyValue (Estimated)Notes
Molecular Formula C₁₂H₂₄N₂O₄S
Molecular Weight 292.40 g/mol
Appearance White to off-white solidTypical for similar amino acid derivatives.[3]
Solubility Soluble in DMF, NMP, DMSOExpected solubility in common SPPS solvents.
Storage Store at 2-8 °C, desiccatedStandard procedure for peptide synthesis reagents.

Handling Precautions: Handle with standard laboratory safety protocols, including the use of gloves and safety glasses. Avoid inhalation of dust.

Strategic Application in Peptide Synthesis

The primary application of this compound is to introduce a stable, conformationally restricted element into a peptide sequence. The rationale for its use is grounded in the principles of orthogonal protection.[4][5]

Orthogonality and Stability

The N-sulfonyl group is robust and does not cleave under the conditions used for removing common protecting groups in SPPS:

  • Fmoc Group: Stable to the 20% piperidine in DMF used for Nα-Fmoc deprotection.[2]

  • tBu-based Side-Chain Protection: Stable to the strong acid (e.g., trifluoroacetic acid - TFA) used for cleaving tBu, Trt, and Pbf groups and for releasing the peptide from the resin.[2][4]

This three-dimensional orthogonality is a cornerstone of modern peptide synthesis, allowing for precise control over the assembly of complex peptide chains.[6][7]

Orthogonality cluster_ProtectingGroups Protecting Groups Peptide H₂N-Peptide-Resin Coupling Coupling (HATU, DIC/Oxyma) Peptide->Coupling BB 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid BB->Coupling Fmoc Fmoc (Nα-protection) Piperidine 20% Piperidine/DMF Fmoc->Piperidine Cleaved TFA TFA Cocktail Fmoc->TFA Stable tBu tBu, Trt, Pbf (Side-chain) tBu->Piperidine Stable tBu->TFA Cleaved Sulfonyl N-Sulfonyl (Piperidine-N) Sulfonyl->Piperidine Stable Sulfonyl->TFA Stable Peptide_New Peptide_New Coupling->Peptide_New Stepwise Elongation Deprotection Deprotection Conditions Stable Stable

Caption: Orthogonality of the N-sulfonyl group in Fmoc-based SPPS.

Managing Steric Hindrance

As a substituted piperidine derivative, this building block can exhibit significant steric hindrance. This can slow down the kinetics of the amide bond formation, leading to incomplete coupling.[8] Therefore, the choice of coupling reagent is critical for achieving high yields. Standard carbodiimides like DIC alone may be insufficient. The use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended.[9]

Coupling ReagentClassRecommended UseRationale
HATU Uronium SaltHighly Recommended Excellent for hindered couplings, low racemization.[8][10]
HBTU/TBTU Uronium SaltRecommendedEffective and widely used, good alternative to HATU.[10]
COMU Uronium SaltRecommendedHigh efficiency, comparable to HATU, with safer byproducts.[10]
PyBOP Phosphonium SaltSuitableGood for hindered systems, but solutions may be less stable.
DIC/Oxyma Pure CarbodiimideSuitableA modern, effective carbodiimide system that minimizes side reactions.

Experimental Protocols

The following protocols are designed for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Protocol 1: Manual Solid-Phase Synthesis Workflow

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid-phase synthesis resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g substitution).

Manual_SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected N-terminus) Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotection Wash1 3. DMF Wash (5-7 times) Deprotection->Wash1 Kaiser_Test_Free_Amine 4. Kaiser Test (Positive: Blue) Wash1->Kaiser_Test_Free_Amine Activation 5. Activation of Building Block (See Protocol 1.1) Kaiser_Test_Free_Amine->Activation Success Coupling 6. Coupling Reaction (Add activated mixture to resin, 2-4h) Activation->Coupling Wash2 7. DMF Wash (5-7 times) Coupling->Wash2 Kaiser_Test_Coupled 8. Kaiser Test (Negative: Colorless/Yellow) Wash2->Kaiser_Test_Coupled Next_Cycle Continue to next AA cycle Kaiser_Test_Coupled->Next_Cycle Success Double_Couple Incomplete? Double Couple Kaiser_Test_Coupled->Double_Couple Failure Double_Couple->Coupling

Caption: Manual SPPS workflow for incorporating the building block.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Place the peptide-resin (200 mg, 0.1 mmol) in a fritted reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (7 x 5 mL) to remove all traces of piperidine.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Activation of the Building Block (Protocol 1.1):

    • In a separate vial, dissolve this compound (117 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq.).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 to 4 hours. Note: Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Washing: Drain the coupling solution and wash the resin with DMF (7 x 5 mL).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary. Repeat steps 5-8.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Automated Peptide Synthesis Parameters

When using an automated synthesizer, create a special method for this building block:

  • Amino Acid Molarity: Use a standard concentration (e.g., 0.2 M to 0.5 M).

  • Equivalents: Use a higher excess (4-5 equivalents) of the building block, activator, and base.

  • Coupling Time: Program an extended coupling time of at least 2 hours.

  • Double Coupling: It is advisable to program a mandatory double coupling for this residue to ensure maximal incorporation.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. The N-sulfonyl group will remain on the piperidine ring.

Cleavage Cocktail (Reagent B):

ComponentVolume/WeightPurpose
Trifluoroacetic Acid (TFA)9.5 mLCleavage agent
Triisopropylsilane (TIS)0.25 mLCation scavenger
Water0.25 mLCation scavenger

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) (5 x 5 mL) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (5 mL) to the resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Troubleshooting

  • Problem: Incomplete coupling (positive Kaiser test after 4 hours).

    • Solution: Perform a double coupling. Use a fresh solution of the activated building block and couple for another 2 hours. For subsequent syntheses, consider using microwave-assisted heating during the coupling step, which can significantly accelerate reactions with hindered amino acids.

  • Problem: Low final yield of the desired peptide.

    • Solution: Ensure complete deprotection of the preceding amino acid before coupling. Confirm the quality and concentration of the coupling reagents. The steric bulk may necessitate higher equivalents (up to 5 eq.) of the building block and reagents.

Conclusion

This compound is a specialized building block for introducing a stable, conformationally constrained piperidine scaffold into peptides. Its N-sulfonyl protecting group is orthogonal to standard Fmoc/tBu SPPS chemistries, allowing for its straightforward incorporation. By employing potent coupling reagents and extended reaction times, researchers can successfully utilize this reagent to develop novel peptidomimetics with unique structural and potentially enhanced therapeutic properties.

References

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Peptide synthesis with sulfonyl protecting groups.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Solid phase peptide synthesis: new resin and new protecting group. ProQuest. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Royal Society of Chemistry. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ScienceDirect. [Link]

  • Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Royal Society of Chemistry. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]

  • Facile Cleavage of N‐Arylsulfonyl Bond of N‐Arylsulfonylimidazolidinone with Magnesium in Methanol. Sci-Hub. [Link]

  • Facile Cleavage of N-Arylsulfonyl Bond of N-Arylsulfonylimidazolidinone with Magnesium in Methanol. ResearchGate. [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Organic Anion Transporter Modulator

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid is a novel synthetic compound with a chemical structure suggestive of interaction with organic anion transporters (OATs). Its structural similarity to Probenecid, a well-characterized uricosuric agent, points towards a potential mechanism of action involving the inhibition of key transporters involved in renal uric acid reabsorption, such as the urate transporter 1 (URAT1). Probenecid is a cornerstone in the management of gout, a condition precipitated by hyperuricemia.[1] It functions by inhibiting the tubular reabsorption of urate, which in turn increases the urinary excretion of uric acid.[2] Beyond its effects on URAT1 and other OATs, Probenecid has been shown to modulate other cellular targets, including Pannexin 1 channels, which are implicated in inflammatory processes.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be self-validating systems, enabling the robust characterization of the compound's inhibitory activity on URAT1 and its potential impact on intracellular calcium signaling.

Part 1: URAT1 Inhibition Assays

The primary hypothesized mechanism of action for this compound is the inhibition of URAT1. URAT1 (encoded by the SLC22A12 gene) is a critical transporter in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[4] Inhibition of this transporter is a clinically validated strategy for reducing serum uric acid levels.[5]

Protocol 1: Radiolabeled Uric Acid Uptake Assay

This assay directly measures the uptake of [¹⁴C]-labeled uric acid into cells engineered to overexpress human URAT1 (hURAT1). A reduction in radiolabel uptake in the presence of the test compound indicates inhibitory activity.

Rationale: This is a gold-standard method for quantifying the activity of URAT1 inhibitors due to its high sensitivity and direct measurement of substrate transport.[6]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Seed hURAT1-expressing HEK293 cells in 24-well plates prep2 Culture to 80-90% confluency prep1->prep2 exec1 Wash cells with pre-warmed HBSS prep2->exec1 exec2 Pre-incubate with test compound or vehicle control (15 min, 37°C) exec1->exec2 exec3 Initiate uptake with [¹⁴C]uric acid solution exec2->exec3 exec4 Incubate for 5 minutes at 37°C exec3->exec4 exec5 Terminate uptake by washing with ice-cold PBS exec4->exec5 acq1 Lyse cells exec5->acq1 acq2 Measure radioactivity using liquid scintillation counting acq1->acq2 acq3 Normalize data to protein concentration (optional) acq2->acq3 acq4 Calculate % inhibition and determine IC50 acq3->acq4

Caption: Workflow for the radiolabeled uric acid uptake assay.

Detailed Methodology:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing hURAT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells in 24-well plates at a density that will yield 80-90% confluency on the day of the assay.

    • Use mock-transfected HEK293 cells as a negative control for URAT1-specific uptake.[4]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in Hanks' Balanced Salt Solution (HBSS) to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Include a known URAT1 inhibitor, such as Probenecid or Benzbromarone, as a positive control.[7]

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.

    • Add 200 µL of HBSS containing the test compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.[4]

    • Initiate the uptake by adding 200 µL of the [¹⁴C]uric acid uptake solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 300 µL of lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_mock) / (CPM_vehicle - CPM_mock))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary (Hypothetical):

CompoundIC50 (µM)
This compound15.2
Probenecid25.8
Benzbromarone0.5
Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This high-throughput compatible assay utilizes a fluorescent substrate, 6-carboxyfluorescein (6-CFL), to measure URAT1 activity.

Rationale: This method avoids the use of radioisotopes and is more amenable to high-throughput screening for identifying novel URAT1 inhibitors.[8]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Seed hURAT1-expressing HEK293 cells in 96-well black, clear-bottom plates prep2 Culture to 80-90% confluency prep1->prep2 exec1 Wash cells with pre-warmed HBSS prep2->exec1 exec2 Pre-incubate with test compound or vehicle control (15 min, 37°C) exec1->exec2 exec3 Initiate uptake with 6-carboxyfluorescein solution exec2->exec3 exec4 Incubate for 10 minutes at 37°C exec3->exec4 exec5 Terminate uptake by washing with ice-cold PBS exec4->exec5 acq1 Measure intracellular fluorescence (Ex/Em = 492/517 nm) exec5->acq1 acq2 Calculate % inhibition and determine IC50 acq1->acq2

Caption: Workflow for the fluorescence-based URAT1 inhibition assay.

Detailed Methodology:

  • Cell Culture:

    • Follow the same cell culture procedures as in Protocol 1, but seed the cells in 96-well black, clear-bottom plates.

  • Compound Preparation:

    • Prepare compound dilutions as described in Protocol 1.

  • Assay Procedure:

    • Wash cells twice with pre-warmed HBSS.

    • Add 50 µL of HBSS containing the test compound, positive control, or vehicle control.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate uptake by adding 50 µL of 6-carboxyfluorescein solution (final concentration ~200 µM) in HBSS.

    • Incubate at 37°C for 10 minutes.

    • Terminate the reaction by washing three times with ice-cold PBS.

    • Add 100 µL of PBS to each well and measure intracellular fluorescence using a plate reader (Excitation/Emission ≈ 492/517 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition as in Protocol 1, substituting fluorescence units for CPM.

    • Determine the IC50 value by plotting the dose-response curve.

Part 2: Calcium Mobilization Assay

Probenecid is known to inhibit organic anion transporters that can extrude fluorescent calcium indicators from cells.[9] This property is often exploited to enhance the signal in calcium mobilization assays. However, Probenecid itself can also modulate calcium signaling through other mechanisms, such as agonism of TRPV2 channels.[10] This assay will assess whether this compound affects intracellular calcium levels.

Rationale: This assay is crucial for understanding the compound's broader pharmacological profile and identifying potential off-target effects or novel mechanisms of action related to calcium signaling.[11]

Experimental Workflow:

G cluster_0 Cell Preparation & Dye Loading cluster_1 Assay Execution & Data Acquisition cluster_2 Data Analysis prep1 Seed CHO-K1 or HEK293 cells in 96-well plates prep2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep1->prep2 prep3 Incubate for 30-60 min at 37°C prep2->prep3 exec1 Wash cells with assay buffer prep3->exec1 exec2 Measure baseline fluorescence exec1->exec2 exec3 Add test compound and measure fluorescence kinetically exec2->exec3 exec4 Add a known agonist (e.g., ATP) as a positive control exec3->exec4 acq1 Calculate the change in fluorescence (ΔF/F₀) acq2 Determine dose-dependent effects (EC50 or IC50) acq1->acq2

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., CHO-K1 or HEK293) in 96-well black, clear-bottom plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium and add the dye loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C. Note: Unlike assays where Probenecid is used to retain the dye, here we are testing the compound's direct effect, so Probenecid should be omitted from the loading buffer.[12]

  • Assay Procedure:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add this compound at various concentrations and continue to measure fluorescence kinetically to detect any changes in intracellular calcium.

    • As a positive control for cell viability and assay performance, add a known agonist that induces calcium release (e.g., ATP) at the end of the run.

  • Data Analysis:

    • Analyze the kinetic data by calculating the change in fluorescence from baseline (ΔF/F₀).

    • Plot the peak fluorescence change against the compound concentration to determine if it acts as an agonist (EC50) or an antagonist (IC50) of calcium signaling.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. The URAT1 inhibition assays are fundamental to confirming its hypothesized primary mechanism of action. The calcium mobilization assay will provide valuable insights into its broader pharmacological profile. Further investigations could involve exploring its effects on other organic anion transporters, Pannexin 1 channels, and its potential anti-inflammatory properties in relevant cell-based models.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]

  • Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. Retrieved from [Link]

  • MedicineNet. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Probenecid used for? Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. Retrieved from [Link]

  • PubMed. (2021, August 1). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Retrieved from [Link]

  • ResearchGate. (n.d.). Probenecid titrations on CHO-M1 cells using different kits in 384-well format. Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

  • BioIVT. (n.d.). URAT1 Transporter Assay. Retrieved from [Link]

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Application Note & Protocol: Formulation Strategies for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid is a molecule presenting a common but significant challenge in preclinical development: poor aqueous solubility.[1][2] Its structure, featuring a carboxylic acid moiety and lipophilic butyl and ethyl groups, suggests it is a weakly acidic compound with low intrinsic solubility in aqueous media, particularly at the low pH of the upper gastrointestinal tract.[3][4] This characteristic can lead to dissolution rate-limited absorption, poor bioavailability, and high inter-animal variability in pharmacokinetic studies.[5]

Effective formulation is therefore not merely a preparatory step but a critical component of the experimental design, essential for ensuring maximal and consistent exposure in in vivo safety and efficacy models.[6] This guide provides a logical, step-by-step framework for developing a suitable oral formulation for this compound, focusing on two primary strategies: pH-dependent solubilization and suspension.

Foundational Work: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[6][7] These data dictate the entire formulation strategy.

PropertyHypothetical Value*Implication for Formulation
Molecular Weight ~320.45 g/mol Foundational for all molarity and concentration calculations.
pKa (Carboxylic Acid) ~4.5The compound will be largely unionized and poorly soluble in acidic pH (e.g., stomach, pH 1-2). Solubility will dramatically increase above this pKa as the molecule ionizes.[8]
Calculated logP ~2.8Indicates significant lipophilicity, contributing to low aqueous solubility but suggesting good membrane permeability (likely BCS Class II).[9]
Aqueous Solubility (pH 2.0) < 0.01 mg/mLConfirms insolubility under acidic conditions. An oral solution in a simple aqueous vehicle is not feasible without modification.
Aqueous Solubility (pH 7.4) > 10 mg/mLDemonstrates that pH adjustment is a highly viable strategy for achieving a solution.[10]

*Note: These are estimated values based on the chemical structure for illustrative purposes. Researchers must determine these experimentally for their specific batch of the compound.

Strategic Formulation Pathway

The selection of a formulation approach should be logical and evidence-based. For an acidic compound like this compound, the primary goal is to overcome the solubility barrier in a way that is safe and reproducible for animal administration.

G cluster_0 Formulation Strategy Decision A Characterize Compound (pKa, Solubility vs. pH) B Is aqueous solubility sufficient at target dose? A->B C Is compound ionizable? (e.g., acidic/basic) B->C No D PROTOCOL 1: Develop pH-Adjusted Solution C->D Yes (Acidic) E PROTOCOL 2: Develop Suspension Formulation C->E No D->E If unstable or precipitates F Consider advanced methods (Co-solvents, Lipids) E->F If poor uniformity or wetting

Caption: Formulation decision workflow for the target compound.

Protocol 1: pH-Adjusted Aqueous Solution (Preferred Method)

This approach leverages the acidic nature of the molecule to create a soluble salt in situ, which is the most direct way to achieve a homogenous solution for accurate dosing.[11]

4.1. Rationale & Principle By adding a stoichiometric amount of a base (e.g., Sodium Hydroxide), the carboxylic acid (R-COOH, poorly soluble) is converted to its corresponding sodium carboxylate salt (R-COONa+, highly soluble). This ionization dramatically increases aqueous solubility.[10][12] The goal is to achieve a final pH that is physiologically compatible for oral administration, typically between 6.0 and 8.0.

4.2. Materials & Equipment

  • This compound (API)

  • 0.1 N Sodium Hydroxide (NaOH) solution, certified

  • Purified Water or Saline

  • Calibrated pH meter with a micro-electrode

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

4.3. Step-by-Step Protocol

  • Calculate Required Moles:

    • Determine the required final concentration (e.g., 5 mg/mL).

    • Calculate the moles of API needed for the final volume. (Example: For 10 mL at 5 mg/mL, you need 50 mg).

    • Moles of API = (0.050 g) / (320.45 g/mol ) = 0.000156 moles.

  • Prepare the Vehicle:

    • Add approximately 80% of the final required volume of water or saline to a beaker with a magnetic stir bar (e.g., 8 mL for a 10 mL final volume).

  • Add the API:

    • Weigh the calculated amount of API (50 mg) and add it to the vehicle. It will likely form a slurry or suspension.

  • Titrate to Solubilize:

    • Theoretically, 1 mole of API will require 1 mole of NaOH.

    • Volume of 0.1 N NaOH = (0.000156 moles) / (0.1 mol/L) = 0.00156 L = 1.56 mL.

    • Place the pH probe into the suspension.

    • Slowly add the calculated volume of 0.1 N NaOH dropwise while stirring and monitoring the pH.

    • As the base is added, the API will begin to dissolve. The solution should become clear as the pH rises above ~6.0.

  • Final pH Adjustment & QC:

    • Once the solution is clear, check the pH. If it is too high (e.g., > 8.5), you can back-titrate with a very small amount of 0.1 N HCl. If it is not fully dissolved and the pH is still low, add more 0.1 N NaOH dropwise until clarity is achieved.

    • Record the final pH. A target of pH 7.0-7.5 is ideal.

  • Quantum Satis (Q.S.) to Volume:

    • Carefully transfer the clear solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of vehicle and add it to the flask.

    • Bring the solution to the final volume (10 mL) with the vehicle. Mix thoroughly.

  • Final Inspection & Stability Check:

    • Visually inspect the final solution against a light and dark background to ensure it is free of particulates.

    • Let the solution sit for at least 1-2 hours (or overnight at 4°C) to check for any signs of precipitation.

Protocol 2: Aqueous Suspension (Alternative Method)

If a stable solution cannot be achieved at the desired concentration, or if the compound shows instability at higher pH, a uniform suspension is a reliable alternative.[7]

5.1. Rationale & Principle A suspension is a heterogeneous mixture where insoluble drug particles are dispersed uniformly in a liquid vehicle. This requires a suspending agent to increase viscosity and prevent settling, and often a wetting agent to ensure proper dispersion of the hydrophobic drug particles.[13]

5.2. Materials & Equipment

  • API

  • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water.

  • Wetting Agent (optional but recommended): 0.1% (v/v) Tween® 80.

  • Mortar and pestle

  • Graduated cylinders

  • Magnetic stirrer

5.3. Step-by-Step Protocol

  • Prepare the Suspending Vehicle:

    • To prepare 10 mL of 0.5% CMC vehicle: Heat ~8 mL of purified water to ~60-70°C.

    • Slowly sprinkle 50 mg of CMC powder onto the vortex of the stirring hot water to ensure it hydrates without clumping.

    • Stir until fully dissolved, then allow to cool to room temperature. The solution will become more viscous as it cools.

    • Add 10 µL of Tween® 80 (if using) and mix.

    • Q.S. to 10 mL with purified water.

  • Weigh the API:

    • Weigh the required amount of API for your final concentration (e.g., 50 mg for a 5 mg/mL suspension).

  • Create a Paste (Wetting Step):

    • Place the API powder into a mortar.

    • Add a small volume of the suspending vehicle (just enough to wet the powder, e.g., 200-300 µL) to the mortar.

    • Triturate with the pestle until a smooth, uniform paste is formed. This step is critical to break up aggregates and ensure particles are properly wetted.

  • Geometric Dilution:

    • Gradually add more of the suspending vehicle to the paste in small increments, mixing thoroughly after each addition. This technique, known as geometric dilution, ensures the paste is evenly diluted into the final suspension.

    • Continue until all the vehicle has been added and the suspension is uniform.

  • Final Inspection & QC:

    • Transfer the suspension to a suitable container.

    • Visually inspect for uniformity. A well-prepared suspension should appear homogenous with no large clumps.

    • Crucial QC Step: Let the suspension stand for 30-60 minutes and observe for settling. Then, shake vigorously and confirm that the sediment is easily and fully re-suspended. This is essential for dose accuracy.

Formulation Comparison and In Vivo Considerations

ParameterpH-Adjusted SolutionSuspension
Dose Form Homogenous, true solution.Heterogeneous dispersion of solid particles.
Dose Uniformity Excellent. Every aliquot has the same concentration.Good, but requires vigorous shaking before each dose.
Max Concentration Limited by the salt's solubility.Can often achieve higher concentrations.
Potential for GI Precipitation Possible if the solution pH drops rapidly in the stomach, causing the free acid to precipitate.Drug is already in a solid state.
Key Consideration Must confirm stability; potential for hydrolysis at high pH.Particle size can affect absorption rate. Must ensure re-suspendability.

Important In Vivo Dosing Considerations:

  • Dosing Volume: Adhere to institutional guidelines for oral gavage volumes (e.g., typically 5-10 mL/kg for rats, 10 mL/kg for mice).[14][15]

  • Animal Welfare: Ensure the chosen vehicle and final pH are well-tolerated and non-irritating.[16]

  • Dose Administration: For suspensions, use a gavage needle with a sufficiently wide bore to prevent clogging and ensure the suspension is vortexed or shaken immediately before drawing up each dose.[17][18]

References

  • Purdue University e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Sheskey, P. J., Hancock, B. C., Moss, G. P., & Goldfarb, D. J. (Eds.). (2020). Handbook of Pharmaceutical Excipients (9th ed.). Pharmaceutical Press. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, July 20). Handbook of Pharmaceutical Excipients, NEW 7th edition. Retrieved from [Link]

  • Hancock, B. C. (2020). Handbook of Pharmaceutical Excipients: 35 years of enabling pharmaceutical formulation development. Pharmaceutical Press. Retrieved from [Link]

  • Gautam, A., & Kiffer, A. D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(8), 2227-2249. Retrieved from [Link]

  • American Pharmacists Association. (n.d.). The Handbook of Pharmaceutical Excipients, 9e. Retrieved from [Link]

  • Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Heslop, I. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Williams, H. D., et al. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics, 14(11), 3847-3861. Retrieved from [Link]

  • Alarcón, G., et al. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 365(13). Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • ResearchGate. (2023). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Lee, S., et al. (2023). Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis. Pharmaceutics, 15(11), 2588. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Sahu, S., & Verma, J. (2023). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 87-95.
  • Martínez-López, S., et al. (2018). pH determination as a quality standard for the elaboration of oral liquid compounding formula. Farmacia Hospitalaria, 42(4), 159-164. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • ResearchGate. (2023). (PDF) Development and Invitro Characterization of Probenecid Rapidly Disintegrating Tablets by Using Different Co-Processed Super Disintegrants. Retrieved from [Link]

  • Protheragen. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • MDPI. (2023). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Buffers and pH Adjusting Agents. Retrieved from [Link]

  • Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(5), 719. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. The synthesis of sulfonamides, particularly from secondary amines like piperidine derivatives, can present challenges ranging from low yields to difficult purification.[1][2] This document is structured to provide direct, actionable solutions to common problems encountered during this specific synthesis. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and optimize their reaction outcomes.

The core of this synthesis is a nucleophilic substitution reaction, typically a Schotten-Baumann reaction, where piperidine-4-carboxylic acid (also known as isonipecotic acid) reacts with N-butyl-N-ethylsulfamoyl chloride.[3][4][5][6] Success hinges on managing the reactivity of the amine, the stability of the sulfonyl chloride, and potential side reactions involving the carboxylic acid moiety.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, with starting materials remaining even after extended reaction times. What are the likely causes and solutions?

Answer: Low yield is a frequent issue stemming from several factors related to reagent activity and reaction conditions.[1]

  • Possible Cause 1: Inactive or Degraded Sulfamoyl Chloride.

    • Explanation: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive towards the amine.[1][2] N-butyl-N-ethylsulfamoyl chloride, being a custom or less common reagent, may also have purity issues.

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, analyze the sulfamoyl chloride by ¹H NMR to ensure its integrity before use.

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

      • Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the sulfamoyl chloride.

  • Possible Cause 2: Insufficient Nucleophilicity of the Amine.

    • Explanation: The piperidine nitrogen is a secondary amine and generally a good nucleophile. However, the reaction medium's pH is critical. If the medium becomes acidic due to HCl generated during the reaction, the amine will be protonated, forming a non-nucleophilic ammonium salt.[2]

    • Troubleshooting Steps:

      • Base Selection: A base is essential to neutralize the generated HCl.[3] Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents), of a suitable base.

      • Optimize Base Type: For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more effective than standard bases like triethylamine (TEA) or pyridine.[2] Sterically hindered bases such as diisopropylethylamine (DIPEA) are also excellent choices.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Explanation: The choice of solvent and temperature significantly impacts reaction rates. The solvent must be able to dissolve the starting materials and should not react with them.

    • Troubleshooting Steps:

      • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard for this transformation.[2]

      • Temperature Control: While many sulfonamide syntheses proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Conversely, if side reactions are an issue, cooling the reaction to 0 °C, especially during the addition of the sulfonyl chloride, is recommended.[2][7]

Problem 2: Significant Formation of Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?

Answer: The presence of a carboxylic acid group on the piperidine ring introduces potential for side reactions.

  • Possible Cause 1: Reaction at the Carboxylic Acid.

    • Explanation: The sulfonyl chloride could potentially react with the carboxylate (formed in the presence of base) to generate a mixed anhydride. This intermediate is unstable and can lead to various byproducts.

    • Troubleshooting Steps:

      • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the sulfonylation reaction. The ester can be hydrolyzed in a subsequent step to yield the final product.

      • Control Stoichiometry: Add the sulfamoyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine over the carboxylate.[7][8]

  • Possible Cause 2: Dimerization/Polymerization.

    • Explanation: While less common for this specific reaction, intermolecular reactions can occur, especially at high concentrations.[8]

    • Troubleshooting Steps:

      • Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.5 M).

      • Slow Addition: As mentioned, the slow, dropwise addition of the sulfamoyl chloride to the amine solution is a critical technique to minimize side reactions.[7][8]

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the carboxylic acid group of piperidine-4-carboxylic acid?

A1: While the direct sulfonylation of the unprotected acid can work, it is often lower-yielding and more prone to side reactions. The amine is a significantly better nucleophile than the carboxylate anion, but competitive reactions can occur. For achieving high yield and purity, protecting the carboxylic acid as an ester is highly recommended. This simplifies the reaction and subsequent purification.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting amine, the sulfamoyl chloride, and the product. For example, a mixture of ethyl acetate and hexanes, or DCM and methanol, often works well. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) is an excellent tool to track the formation of the product and identify any byproducts by their mass.

Q3: What is the best workup procedure for this reaction?

A3: A typical aqueous workup is effective.

  • Quench the reaction by adding water or a saturated solution of ammonium chloride.

  • If the product is an ester, extract it into an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution to remove any unreacted starting acid (if unprotected) and hydrolyzed sulfonyl chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: My product is a sticky oil or fails to crystallize. How can I purify it?

A4: Sulfonamides are often crystalline solids, but impurities can inhibit crystallization.[3]

  • Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use silica gel with a gradient elution of hexanes and ethyl acetate or DCM and methanol.

  • Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a non-polar solvent like hexanes, diethyl ether, or pentane. This can often wash away non-polar impurities and induce crystallization.

  • Salt Formation: If the final product is the carboxylic acid, you can try to form a salt (e.g., with sodium hydroxide or an amine like dicyclohexylamine) which may be more crystalline and easier to handle.

Optimized Experimental Protocol (Ester Protection Strategy)

This protocol outlines the synthesis via an ester intermediate for improved yield and purity.

Part A: Esterification of Piperidine-4-carboxylic acid
  • Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (0.2 M), cool the mixture to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can often be used in the next step without further purification.

Part B: Sulfonylation of the Piperidine Ester
  • Setup: Dissolve the methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in DCM (0.3 M) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Base Addition: Add DIPEA or triethylamine (2.5 eq) and stir for 10 minutes at room temperature.

  • Sulfamoyl Chloride Addition: Cool the mixture to 0 °C and add a solution of N-butyl-N-ethylsulfamoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Part C: Hydrolysis of the Ester
  • Setup: Dissolve the purified sulfonamide ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Workup:

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.

Visualizations and Data

Troubleshooting Workflow

G cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield / No Reaction Reagents Inactive Reagents (Sulfamoyl Chloride) LowYield->Reagents Base Incorrect Base / Insufficient Amount LowYield->Base Conditions Suboptimal Conditions (Temp, Solvent) LowYield->Conditions SideRxn Side Reactions (at COOH) LowYield->SideRxn CheckReagents Use Anhydrous Conditions Verify Reagent Quality Reagents->CheckReagents OptimizeBase Use >1 eq of Base Try Stronger/Hindered Base (DIPEA) Base->OptimizeBase OptimizeConditions Screen Solvents (DCM, THF) Adjust Temperature (0°C to 40°C) Conditions->OptimizeConditions ProtectCOOH Protect COOH as Ester Slow Reagent Addition SideRxn->ProtectCOOH

Caption: Troubleshooting logic for low yield in sulfonamide synthesis.

General Reaction Scheme

G Start_Amine Piperidine-4-carboxylic acid (or its Ester) Product Target Sulfonamide Start_Amine->Product Start_Amine->Product Base (e.g., DIPEA) Solvent (e.g., DCM) 0°C to RT Start_Sulfonyl N-Butyl-N-ethylsulfamoyl Chloride Start_Sulfonyl->Product

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. This molecule, characterized by its piperidine-carboxylic acid core and a bulky N,N-disubstituted sulfonamide group, presents unique and significant solubility challenges that can impede its progress in research and development. This guide is designed for researchers, chemists, and formulation scientists to diagnose and systematically overcome these solubility hurdles. We will delve into the physicochemical properties that govern its solubility and provide a series of tiered troubleshooting strategies, from fundamental adjustments to advanced formulation techniques.

Understanding the Molecule: The Root of Insolubility

The solubility behavior of this compound is dictated by the interplay of its distinct functional groups. A clear understanding of its structure is the first step in troubleshooting.

  • Zwitterionic Nature: The molecule possesses both a basic piperidine nitrogen (a proton acceptor) and an acidic carboxylic acid group (a proton donor).[1] This makes it a zwitterion. Zwitterionic compounds typically exhibit their lowest aqueous solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[2][3] At this pH, strong intermolecular electrostatic interactions can lead to aggregation and precipitation.[2]

  • Lipophilic Substituents: The N,N-disubstituted sulfonamide group, with its butyl and ethyl chains, adds significant lipophilicity (hydrophobicity). This nonpolar character counteracts the polarity of the ionizable groups, further reducing its affinity for aqueous media.

  • High Crystal Lattice Energy: The combination of strong hydrogen bonding (from the carboxylic acid and the sulfonamide oxygens) and electrostatic interactions in its zwitterionic state can lead to a highly stable, rigid crystal lattice. Overcoming this lattice energy is a significant barrier to dissolution.

The key to enhancing solubility lies in disrupting these forces by manipulating the molecule's ionization state or its interaction with the solvent environment.

Troubleshooting Guide: A Tiered Approach to Solubilization

This section provides a structured, tiered approach to improving the solubility of this compound. Start with Tier 1 methods before proceeding to more complex and resource-intensive strategies.

Tier 1: Fundamental Adjustments

These initial steps are the simplest and most common methods for achieving solubility and should always be the first line of investigation.

Strategy 1: pH Adjustment

  • Causality: As a zwitterion, the compound's solubility is highly dependent on pH.[4] Moving the pH away from the isoelectric point (pI) will ionize the molecule, increasing its charge and enhancing its interaction with polar water molecules.[5]

    • Acidic pH (pH < pI): The carboxylic acid will be protonated (-COOH), while the piperidine nitrogen will also be protonated (-NH⁺-), resulting in a net positive charge (cationic form).

    • Basic pH (pH > pI): The carboxylic acid will be deprotonated (-COO⁻) and the piperidine nitrogen will be neutral, resulting in a net negative charge (anionic form).

  • Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 2 to pH 10.

    • Add a pre-weighed amount of the compound to a fixed volume of each buffer to create a slurry.

    • Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C) with constant agitation.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL or µM) versus pH to generate a pH-solubility profile. This profile will reveal the optimal pH range(s) for solubilization.

Strategy 2: Use of Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[6] This makes the solvent system more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the solute and the solvent.[7]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[8][9]

  • Protocol:

    • Prepare stock solutions of the compound in 100% co-solvent (e.g., DMSO).

    • Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Spike a small volume of the DMSO stock into the co-solvent/buffer mixtures.

    • Observe for any precipitation. The highest concentration that remains clear is the approximate solubility in that solvent system.

    • Pro-Tip: For cell-based assays, it is critical to keep the final co-solvent concentration low (typically <0.5% v/v) to avoid cellular toxicity.

Method Principle Typical Starting Point Considerations
pH Adjustment Ionizes the zwitterionic compound to form a more soluble salt.[1]Test buffers from pH 2.0 to 10.0.The required pH may not be compatible with the experimental system (e.g., physiological pH).
Co-solvents Reduces the polarity of the aqueous solvent system.[10]1-10% DMSO, Ethanol, or PEG 400 in buffer.[9]Co-solvents can be toxic to cells at higher concentrations and may affect protein activity.[8]
Tier 2: Intermediate Formulation Strategies

If Tier 1 methods are insufficient or incompatible with your experimental constraints, these techniques offer more powerful solubilization.

Strategy 3: Salt Formation

  • Causality: Salt formation is a highly effective method to increase the solubility of ionizable drugs.[11][12] By reacting the acidic or basic functional group with a suitable counter-ion, a salt is formed which often has vastly different (and better) physicochemical properties, including lower crystal lattice energy and improved aqueous solubility.[13][14]

  • Protocol (Example for forming a Hydrochloride salt):

    • Dissolve the parent compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

    • Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of a solution of hydrochloric acid in the same or a miscible solvent.

    • Stir the mixture. The salt will often precipitate out of the organic solvent.

    • Isolate the solid salt by filtration, wash with the solvent, and dry under vacuum.

    • Confirm salt formation and purity using analytical techniques (e.g., NMR, LC-MS).

    • Test the aqueous solubility of the newly formed salt compared to the parent compound.

Strategy 4: Use of Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the nonpolar parts of a guest molecule, such as the butyl-ethyl-sulfonyl portion of your compound, forming a water-soluble "inclusion complex."[17][18] This shields the hydrophobic part from water, dramatically increasing aqueous solubility.[19]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[15]

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10%, 20% w/v).

    • Add an excess amount of your compound to each solution to create a slurry.

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Filter the samples to remove undissolved compound.

    • Analyze the filtrate by HPLC to determine the compound's solubility at each cyclodextrin concentration.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What should I do? A1: This is a common problem caused by the compound's low solubility in the final aqueous system. First, try lowering the stock concentration in DMSO. Second, perform a serial dilution; for instance, dilute the DMSO stock 1:10 in pure DMSO, then dilute that solution into your final buffer. This can sometimes prevent localized high concentrations that trigger precipitation. If that fails, the final concentration you are targeting is likely above the compound's thermodynamic solubility in the final buffer, and you will need to employ one of the strategies from the troubleshooting guide, such as adjusting the buffer's pH or including a solubilizer like HP-β-CD.

Q2: My compound seems to be more soluble at both low and high pH. Why is that? A2: This "U-shaped" or amphoteric solubility profile is the classic hallmark of a zwitterionic compound.[4] At an intermediate pH (the isoelectric point, pI), the molecule has a net neutral charge, leading to minimal solubility.[3] At low pH, the piperidine nitrogen is protonated (positive charge), and at high pH, the carboxylic acid is deprotonated (negative charge). In both cases, the charged species is more soluble in water than the neutral zwitterion.[1]

Q3: Can I just heat the solution to get my compound to dissolve? A3: While heating can temporarily increase solubility and the rate of dissolution, it is generally not a recommended primary strategy for stock solution preparation. Upon cooling to room temperature or experimental temperature, the solution will become supersaturated and the compound is likely to precipitate out, often at an inconvenient time. Heating can also risk thermal degradation of the compound. It is better to find a solvent system where the compound is soluble at the intended storage and use temperature.

Q4: Which is better to use, a co-solvent or a cyclodextrin? A4: The choice depends on your application. Co-solvents are simple and effective but can interfere with biological assays (e.g., cell toxicity, enzyme inhibition) at higher concentrations.[8] Cyclodextrins are often more biocompatible and can provide a greater increase in solubility for suitable guest molecules.[16] However, they are more expensive and the large cyclodextrin molecule can sometimes affect how your compound interacts with its biological target. A preliminary screening of both approaches is often the best path forward.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility issues of this compound.

G cluster_tier1_outcomes start Initial Observation: Poor Aqueous Solubility tier1 Tier 1: Fundamental Adjustments start->tier1 ph_test Conduct pH-Solubility Profile (pH 2-10) tier1->ph_test cosolvent_test Screen Co-solvents (DMSO, EtOH, PEG 400) tier1->cosolvent_test tier1_success Solubility Goal Achieved & System is Compatible ph_test->tier1_success Success tier1_fail Solubility Goal Not Met OR System is Incompatible ph_test->tier1_fail cosolvent_test->tier1_success Success cosolvent_test->tier1_fail tier2 Tier 2: Advanced Formulation tier1_fail->tier2 salt_form Attempt Salt Formation (e.g., HCl, NaOH) tier2->salt_form cyclodextrin Test Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) tier2->cyclodextrin tier2_success Solubility Goal Achieved salt_form->tier2_success cyclodextrin->tier2_success

Caption: Decision workflow for solubility enhancement.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available from: [Link]

  • Bighash, M., & Akbari, J. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 153-158.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacist, 9, 290-293. Available from: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
  • Pandit, V., et al. (2011). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-8.
  • Ferreira, L., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • de Azevedo, M. B. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available from: [Link]

  • Quora. (2023). We know that at the isoelectric point, the molecule has no net charge. It is the pH at which a zwitterion is uncharged. How this phenomenon may affect its solubility? Quora. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. Available from: [Link]

  • Chemistry Stack Exchange. (2014). What happens to the amino acid when it is in a solution with the pH of its isoelectric point? (zwitterions). Chemistry Stack Exchange. Available from: [Link]

  • Lee, T. Y., et al. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ScienceDirect. (n.d.). Cosolvent. ScienceDirect. Available from: [Link]

  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Kim, J. H., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Chemosphere, 88(5), 582-588. Available from: [Link]

  • Al-Obaidi, H., & Al-shaimaa, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(3), 112-119.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available from: [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Imedpub. (n.d.). Co-solvent: Significance and symbolism. Imedpub. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. ResearchGate. Available from: [Link]

  • Sharma, D., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 54, 116561.
  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10.
  • Alkorta, I., & Popelier, P. L. A. (2020). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. Communications Chemistry, 3(1), 1-8. Available from: [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]

  • Research Outreach. (2023). pKa prediction from ab initio calculations. Research Outreach. Available from: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Cheméo. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. PubChem. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Available from: [Link]

Sources

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stability and Degradation Pathway Analysis

Welcome to the technical support center for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for investigating the stability of this molecule. Since specific public data on this compound is limited, this document provides a robust framework based on the chemical principles of its constituent functional groups: a tertiary N,N-disubstituted sulfonamide, a piperidine ring, and a carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this molecule that could lead to degradation?

Answer: The structure of this compound contains several functional groups, each with potential stability risks under certain conditions.

  • Sulfonamide Group: The S-N bond in the N,N-disubstituted sulfonamide is the most likely site for hydrolytic cleavage. This reaction is typically catalyzed by strong acids or bases.[1][2] While generally more stable than sulfonamides with an N-H bond, hydrolysis can occur under harsh pH conditions, leading to the formation of piperidine-4-carboxylic acid and N-butyl-N-ethylsulfamic acid.

  • Piperidine Ring: Saturated heterocyclic rings like piperidine are generally stable.[3] However, they can be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical initiators. Oxidation could potentially occur at the carbon atoms adjacent to the nitrogen.

  • Carboxylic Acid Group: The carboxylic acid moiety is relatively stable but can undergo reactions like esterification if alcohols are present in a formulation or decarboxylation under high heat, although the latter is less common for this structure.

  • Tertiary Amine Nitrogen: The nitrogen atom within the sulfonamide is sterically hindered but could be susceptible to oxidation, potentially forming an N-oxide, particularly under oxidative stress conditions.

Q2: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could be the cause?

Answer: The appearance of new peaks in a chromatogram that are not present in a freshly prepared sample is a strong indicator of chemical degradation.[4][5] The identity of these peaks will depend on the storage conditions (temperature, pH, light exposure, presence of oxygen).

To diagnose the issue, you must perform a systematic investigation:

  • Characterize the Impurities: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This is the most critical step in hypothesizing the structure of the degradation products.

  • Conduct a Forced Degradation Study: A forced degradation (or stress testing) study is essential.[4][6][7] By intentionally exposing the compound to harsh conditions, you can generate the degradation products in a controlled manner, confirm their chromatographic retention times, and elucidate the degradation pathways. This is a standard requirement in pharmaceutical development outlined by the International Council for Harmonisation (ICH).[8][9][10]

  • Review Storage Conditions: Analyze the conditions under which the sample was stored. Was it exposed to light? High temperatures? Was the pH of the solution appropriate? This information, combined with the forced degradation data, will provide a clear picture of the instability.

Q3: How do I develop a stability-indicating analytical method for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active substance content due to degradation.[11] For this molecule, a High-Performance Liquid Chromatography (HPLC) method, likely with UV detection and coupled to a mass spectrometer (LC-MS), is the standard approach.

Key Steps:

  • Develop a Robust HPLC Method: Start with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). The goal is to achieve a sharp, symmetrical peak for the parent compound.

  • Perform Forced Degradation: As described in the protocol below, subject the compound to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if all the degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main compound peak is not co-eluting with any degradants.

Troubleshooting Guide

Problem Potential Cause & Explanation Recommended Action
Rapid loss of parent compound in acidic solution (pH < 3). Acid-Catalyzed Hydrolysis. The sulfonamide bond (S-N) is likely undergoing hydrolysis. The lone pair on the piperidine nitrogen is protonated, but under strongly acidic conditions, the sulfonamide nitrogen can also be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[1][13]1. Confirm the identity of degradants via LC-MS. Expect to see masses corresponding to piperidine-4-carboxylic acid and butyl(ethyl)sulfamic acid.2. Buffer solutions to a pH range where the compound is more stable (typically pH 4-8 for sulfonamides).[14]3. If low pH is required for a formulation, consider lyophilization or use of a non-aqueous solvent.
Appearance of multiple new peaks after exposure to hydrogen peroxide. Oxidative Degradation. The piperidine ring or the tertiary amine nitrogen in the sulfonamide are potential sites of oxidation. Hydrogen peroxide can lead to N-oxidation or hydroxylation of the piperidine ring.1. Use LC-MS to identify the masses of the new peaks. An increase of 16 amu often suggests N-oxide formation or hydroxylation.2. Include an antioxidant (e.g., methionine, sodium metabisulfite) in the formulation if compatible.3. Store the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Sample turns yellow and loses potency after being left on the benchtop. Photodegradation. Many organic molecules are sensitive to light, particularly UV light.[15] Photolytic reactions can be complex, involving radical mechanisms that can lead to a variety of degradation products and color changes.[16][17]1. Follow the ICH Q1B guidelines for photostability testing.[8][18]2. Store the compound in amber vials or protect it from light with aluminum foil.3. If the compound is intrinsically photosensitive, this must be noted, and the final product must be packaged in light-protective materials.
Inconsistent results in long-term stability study at elevated temperature (e.g., 40°C). Thermal Degradation. The compound may have limited thermal stability. This could involve hydrolysis, oxidation (if oxygen is present), or potentially decarboxylation, though the latter is less likely under moderate heat.1. Characterize the degradants formed at elevated temperatures.2. Determine the recommended storage conditions based on accelerated stability data (e.g., store refrigerated or at controlled room temperature).3. Ensure the packaging is sealed properly to prevent interaction with humidity, which can accelerate degradation at higher temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to identify potential degradation products and establish degradation pathways, in line with ICH Q1A(R2) guidelines.[5][9]

Objective: To generate degradation products for the development of a stability-indicating method.

Procedure:

  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][17]

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a suitable HPLC method (e.g., C18 column, gradient elution with a buffered mobile phase, PDA and MS detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of a control sample (unstressed).

    • Calculate the percentage of degradation.

    • Determine the mass of the degradation products to propose their structures.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent 1-{[Butyl(ethyl)amino]sulfonyl}- piperidine-4-carboxylic acid Deg1 Piperidine-4-carboxylic acid Parent->Deg1 S-N Cleavage Deg2 N-Butyl-N-ethylsulfamic acid Parent->Deg2 S-N Cleavage Deg3 N-Oxide derivative Parent->Deg3 N-Oxidation Deg4 Hydroxylated piperidine derivative Parent->Deg4 C-H Oxidation

Caption: Potential degradation pathways via hydrolysis and oxidation.

Forced Degradation Workflow

This workflow diagram outlines the logical steps for conducting a forced degradation study and using the results to validate an analytical method.

G start Prepare Drug Substance Solution (~1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze Samples by HPLC-MS/PDA at Time Intervals stress->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass of Degradants analyze->evaluate evaluate->stress Insufficient Degradation (Increase Stress) pathway Elucidate Degradation Pathways evaluate->pathway Sufficient Degradation (5-20%) method Confirm Method is Stability-Indicating pathway->method end Validated Method & Stability Profile method->end

Sources

troubleshooting 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the use of Probenecid (commonly identified by its chemical structure, which is analogous to 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid) in cell culture applications. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during in vitro experiments.

Introduction to Probenecid

Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid) is a well-established pharmacological agent initially developed for the treatment of gout.[1][2][3] Its primary clinical mechanism involves the inhibition of organic anion transporters (OATs) in the kidneys, which promotes the excretion of uric acid.[2][4][5] In the realm of cell culture and in vitro research, Probenecid is a versatile tool compound valued for its ability to modulate specific cellular transport and signaling pathways.

Its principal targets in a laboratory setting include:

  • Organic Anion Transporters (OATs): Probenecid is a broad-spectrum inhibitor of OATs, such as OAT1 and OAT3.[6][7] This action is widely exploited to prevent the cellular efflux of fluorescent dyes and other anionic substrates.[8][9][10]

  • Pannexin-1 (Panx1) Channels: Probenecid is a specific inhibitor of Panx1 hemichannels, which are involved in ATP release, inflammasome activation, and intercellular communication.[1][11][12] This allows for the functional discrimination between pannexin and connexin channels in experimental systems.[1][12]

  • Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: More recent studies have identified Probenecid as a potent agonist of TRPV2 channels, leading to increased intracellular calcium.[13][14]

This guide will help you navigate the common pitfalls associated with its use, ensuring the integrity and reproducibility of your experimental data.

Troubleshooting Guide

This section addresses specific issues that may arise when using Probenecid in cell culture experiments, providing potential causes and actionable solutions.

Question 1: My Probenecid solution precipitated after I added it to my cell culture medium. What went wrong?

Potential Causes:

  • Poor Aqueous Solubility: Probenecid is a crystalline powder that is practically insoluble in water and dilute acids.[4][13][15] Direct addition of a DMSO or ethanol stock to a large volume of aqueous buffer or medium can cause it to immediately crash out of solution.

  • Incorrect Solvent or Stock Concentration: The choice of solvent and the concentration of the stock solution are critical. While soluble in organic solvents like DMSO and ethanol, high concentrations can lead to precipitation upon dilution.[16]

  • pH of the Medium: Probenecid's solubility is pH-dependent. It is more soluble in dilute alkali solutions.[4][15] Standard cell culture media are typically buffered around pH 7.2-7.4, which is not optimal for Probenecid solubility.

Solutions:

  • Proper Stock Solution Preparation:

    • Method A (DMSO/Ethanol): Prepare a high-concentration stock solution in 100% DMSO (e.g., up to 30 mg/mL) or ethanol (e.g., up to 10 mg/mL).[16] When diluting into your final medium, add the stock dropwise while vortexing or swirling the medium to facilitate rapid dispersal and minimize localized high concentrations. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Method B (NaOH): For a more aqueous-compatible stock, dissolve Probenecid in a small volume of 1 M NaOH (e.g., 50 mg/mL) and then buffer to a physiological pH with your experimental buffer (e.g., HHBS).[8][15] Note that this method may alter the pH of your final culture medium, so a final pH check is recommended.

  • Use a Water-Soluble Formulation: Several suppliers offer water-soluble versions of Probenecid, which are formulated for direct addition to aqueous buffers and media, eliminating solubility issues.[8][17]

  • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help maintain solubility during dilution.

  • Verify Final Concentration: Ensure that the final working concentration in your experiment does not exceed the solubility limit of Probenecid in your specific cell culture medium.

Question 2: I'm observing significant cytotoxicity or cell death after treating my cells with Probenecid.

Potential Causes:

  • High Working Concentration: While generally considered to have a low toxicity profile, high concentrations of Probenecid (>1 mM) can be toxic to cells.[13] Some studies have shown that concentrations of 1 mM and higher can reduce cellular ATP content and depolarize the plasma membrane, likely due to its lipophilic nature disrupting membranes and mitochondrial function.[18]

  • Solvent Toxicity: If a high volume of a DMSO or ethanol stock solution was used, the solvent itself may be causing cytotoxicity.

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Off-Target Effects: Probenecid has multiple targets.[13] Activation of TRPV2 channels can lead to significant increases in intracellular calcium, which, if not properly buffered, can trigger apoptotic pathways.[14]

Solutions:

  • Perform a Dose-Response Curve: Before your main experiment, conduct a toxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the optimal, non-toxic working concentration of Probenecid for your specific cell type. Concentrations used to inhibit OATs are often in the range of 100 µM to 2.5 mM, but the lower end of this range should be tested first.[8][19][20]

  • Limit Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically ≤0.5%). Run a "vehicle control" (medium + solvent) to confirm the solvent is not the cause of cell death.

  • Reduce Incubation Time: If the experimental design allows, reduce the duration of cell exposure to Probenecid.

  • Consider the Mechanism: If you suspect calcium dysregulation is the issue, you could explore using calcium-free medium or co-treatment with intracellular calcium chelators, though this will complicate the interpretation of results.

Question 3: I'm using Probenecid to retain a fluorescent dye (e.g., Fluo-4 AM), but the signal is still weak or fades quickly.

Potential Causes:

  • Insufficient Probenecid Concentration: The concentration of Probenecid may be too low to effectively inhibit the specific organic anion transporters (e.g., MRPs) responsible for dye efflux in your cell line.[10]

  • Suboptimal Dye Loading: The issue may lie with the dye loading protocol itself, independent of Probenecid's activity. Factors include dye concentration, loading time, temperature, and the presence of detergents like Pluronic F-127.

  • Highly Active Transporters: Some cell lines (e.g., cancer cell lines like PC-3) express high levels of multidrug resistance proteins (MRPs) that are very efficient at extruding dyes, requiring higher concentrations of inhibitors.[20]

  • Probenecid Inactivity: Improper storage or handling may have degraded the compound.

Solutions:

  • Optimize Probenecid Concentration: Titrate the Probenecid concentration upwards. A common starting point is 1-2.5 mM for dye retention assays.[8][21] Always perform a toxicity test in parallel.

  • Refine the Dye Loading Protocol:

    • Ensure the dye is pre-incubated with the cells in the presence of Probenecid for a sufficient time (e.g., 30-60 minutes) at the appropriate temperature (often 37°C, but sometimes room temperature gives a better signal-to-noise ratio).

    • Include a non-ionic surfactant like Pluronic® F-127 (typically 0.02-0.04%) in the loading buffer to aid in the dispersion of the AM ester form of the dye.[8]

  • Use a More Potent Inhibitor: If Probenecid is not effective enough, consider trying alternative or combination treatments. Sulfinpyrazone has been reported to be a more potent inhibitor of dye extrusion in some cell types.[10]

  • Workflow Visualization: Follow a systematic workflow to troubleshoot the issue.

Experimental Workflow: Troubleshooting Poor Dye Retention

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Weak/Fading Fluorescent Signal check_dye Step 1: Verify Dye Loading - Check dye viability - Optimize loading time/temp - Use Pluronic F-127 start->check_dye Initial Check check_prob Step 2: Optimize Probenecid - Increase concentration (e.g., 1 -> 2.5 mM) - Confirm stock solution integrity check_dye->check_prob If loading is optimal resolved Signal Optimized check_dye->resolved [Issue Resolved] check_tox Step 3: Assess Cytotoxicity - Run parallel toxicity assay - Is cell health compromised? check_prob->check_tox If signal still weak check_prob->resolved [Issue Resolved] check_tox->check_prob [Toxicity Observed] Reduce concentration/time alt_inhib Step 4: Consider Alternatives - Test Sulfinpyrazone - Check literature for cell-specific inhibitors check_tox->alt_inhib If non-toxic alt_inhib->resolved

Caption: A stepwise workflow for diagnosing and solving issues with fluorescent dye retention when using Probenecid.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Probenecid in a cell culture context? Probenecid has several well-documented targets. It is most commonly used as an inhibitor of Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) to prevent substrate efflux.[10][16] It is also a specific inhibitor of Pannexin-1 (Panx1) channels, blocking ATP release and subsequent inflammatory signaling.[1][12][22] Additionally, it acts as an agonist for the TRPV2 calcium channel.[13][14]

Q2: How should I prepare and store Probenecid stock solutions? Probenecid powder should be stored at room temperature or -20°C, depending on the supplier's recommendation, and protected from light.[15][16]

  • Organic Stocks (DMSO, Ethanol): Prepare stocks at 10-30 mg/mL.[16] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

  • Aqueous Stocks (NaOH-based): Aqueous solutions are not stable long-term. It is recommended to prepare these fresh for each experiment. Do not store aqueous solutions for more than one day.[16]

Q3: What are the essential controls to include in my experiment? To ensure your results are valid and correctly interpreted, you should include the following controls:

  • Untreated Control: Cells that are not exposed to Probenecid or the vehicle. This is your baseline.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO, NaOH solution) used to dissolve Probenecid. This control is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Positive Control (if applicable): If you are studying a pathway that Probenecid is expected to inhibit, use a known activator of that pathway to confirm your system is responsive.

Q4: Can Probenecid affect cell signaling pathways other than transport? Yes. By inhibiting Panx1, Probenecid can block the release of ATP from cells, which is a critical paracrine signaling molecule.[1][11] This can interfere with purinergic signaling and downstream events like inflammasome activation.[2][13] Its action as a TRPV2 agonist directly impacts intracellular calcium levels, a key second messenger involved in countless signaling cascades.[14][23] Researchers should be aware of these pleiotropic effects when interpreting data.

Probenecid's Main Cellular Mechanisms

G cluster_membrane Cell Membrane cluster_effects Downstream Effects Probenecid Probenecid OAT Organic Anion Transporter (OAT/MRP) Probenecid->OAT Inhibits Panx1 Pannexin-1 (Panx1) Hemichannel Probenecid->Panx1 Inhibits TRPV2 TRPV2 Channel Probenecid->TRPV2 Activates Efflux Decreased Efflux of Anions (e.g., Dyes) OAT->Efflux ATP Decreased Extracellular ATP Panx1->ATP Calcium Increased Intracellular Ca2+ TRPV2->Calcium

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. The formation of the sulfonamide bond is a critical transformation, and achieving high yield and purity requires careful control of reaction parameters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Formation

A low or nonexistent yield of the desired sulfonamide is a frequent challenge. Several factors can contribute to this outcome.

Potential Causes & Solutions:

  • Poor Quality of Sulfonyl Chloride: Butyl(ethyl)sulfamoyl chloride is susceptible to hydrolysis.[1] Exposure to ambient moisture can lead to its decomposition into the corresponding sulfonic acid, which is unreactive under these conditions.

    • Troubleshooting Step: Always use a fresh or properly stored bottle of butyl(ethyl)sulfamoyl chloride. If the quality is uncertain, consider purification by distillation or preparing it fresh. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

  • Low Nucleophilicity of Piperidine-4-carboxylic Acid: The carboxylic acid moiety can exist in its carboxylate form, especially if the reaction pH is not controlled, which can reduce the nucleophilicity of the piperidine nitrogen.

    • Troubleshooting Step: Ensure the reaction is performed under conditions that favor the free amine form of the piperidine derivative. The choice of base is critical in this regard.[2] Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the sulfonylation reaction, followed by a final hydrolysis step.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.

    • Troubleshooting Step: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable for sulfonamide synthesis.[3] If solubility is an issue, consider polar aprotic solvents like dimethylformamide (DMF), but be mindful that purification may be more challenging.

  • Steric Hindrance: While less of a concern with piperidine, significant steric bulk on either reactant can slow down the reaction.

    • Troubleshooting Step: If steric hindrance is suspected, increasing the reaction temperature or extending the reaction time may be necessary. However, this should be done cautiously to avoid decomposition.

Issue 2: Formation of a Significant Amount of Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, water contamination will lead to the formation of butyl(ethyl)sulfonic acid.[1]

    • Troubleshooting Step: Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere.

  • Reaction with the Carboxylic Acid: The sulfonyl chloride could potentially react with the carboxylic acid to form a mixed anhydride, although this is generally less favorable than reaction with the amine.

    • Troubleshooting Step: Protecting the carboxylic acid as an ester is the most effective way to prevent this side reaction.

  • Dimerization or Polymerization: In some cases, intermolecular reactions can lead to the formation of dimers or polymeric materials, especially if the stoichiometry is not carefully controlled.[4]

    • Troubleshooting Step: Add the sulfonyl chloride slowly to the solution of the piperidine derivative to maintain a low concentration of the electrophile. This favors the desired intramolecular reaction.

Issue 3: Difficult Purification

Challenges in isolating the pure product can arise from several factors.

Potential Causes & Solutions:

  • Contamination with Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be difficult, especially if they have similar polarities.

    • Troubleshooting Step: Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary.

  • Presence of a Quaternary Ammonium Salt: The use of a tertiary amine base like triethylamine can lead to the formation of a quaternary ammonium salt with any excess alkylating agents (if used in preceding steps) or with the sulfonyl chloride itself under certain conditions.

    • Troubleshooting Step: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can help to remove residual tertiary amine base.

  • Product Solubility Issues: The zwitterionic nature of the product (containing both a basic amine and an acidic carboxylic acid) can lead to unusual solubility behavior.

    • Troubleshooting Step: Purification is often best achieved by adjusting the pH of the aqueous solution to the isoelectric point of the molecule to precipitate the product. Alternatively, ion-exchange chromatography can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: The choice of base is crucial for neutralizing the HCl generated during the reaction and for maintaining the nucleophilicity of the piperidine nitrogen.[2] A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[5] Pyridine can also be used as both a base and a solvent. The amount of base should be at least stoichiometric to the sulfonyl chloride, with a slight excess (1.1-1.5 equivalents) often being beneficial.

Q2: What is the recommended reaction temperature and time?

A2: The reaction is typically carried out at a low temperature initially (e.g., 0 °C) during the addition of the sulfonyl chloride to control the exothermicity of the reaction and minimize side reactions.[3] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours (2-16 hours) until completion is observed by TLC or LC-MS.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid or methanol to improve spot shape) to separate the starting materials from the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive information on the identity of the species in the reaction mixture.

Q4: Should I protect the carboxylic acid group?

A4: While the reaction can sometimes be performed without protection, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) is highly recommended. This prevents potential side reactions with the sulfonyl chloride and can simplify purification. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol outlines a general method for the sulfonylation of piperidine-4-carboxylic acid. Optimization of specific parameters may be required.

Materials:

  • Piperidine-4-carboxylic acid

  • Butyl(ethyl)sulfamoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equiv) and the base (1.2 equiv) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of butyl(ethyl)sulfamoyl chloride (1.1 equiv) in the same anhydrous solvent to the cooled reaction mixture dropwise over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • If THF was used, remove the THF under reduced pressure and then perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation
ParameterRecommended ConditionRationale
Stoichiometry Piperidine derivative (1.0 equiv), Sulfonyl chloride (1.05-1.2 equiv), Base (1.2-1.5 equiv)A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable piperidine starting material. Excess base neutralizes the generated HCl.
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride.
Temperature 0 °C to room temperatureInitial cooling helps control the exothermic reaction, while warming to room temperature allows the reaction to proceed to completion.
Base Triethylamine, DI PEA, or PyridineNon-nucleophilic bases are essential to avoid competing reactions with the sulfonyl chloride.
Visualizations
Reaction Scheme

ReactionScheme piperidine Piperidine-4-carboxylic acid reagents piperidine->reagents sulfonyl_chloride Butyl(ethyl)sulfamoyl chloride sulfonyl_chloride->reagents product This compound base Base (e.g., TEA) base->reagents hcl HCl products reagents->products + products->product products->hcl TroubleshootingWorkflow start Low or No Product Yield check_sulfonyl_chloride Check Quality of Sulfonyl Chloride start->check_sulfonyl_chloride fresh_reagent Use Fresh/Pure Sulfonyl Chloride check_sulfonyl_chloride->fresh_reagent Poor Quality check_conditions Review Reaction Conditions check_sulfonyl_chloride->check_conditions Good Quality fresh_reagent->check_conditions optimize_base Optimize Base and Solvent check_conditions->optimize_base Suboptimal protect_acid Consider Protecting the Carboxylic Acid check_conditions->protect_acid Optimized success Improved Yield optimize_base->success failure Persistent Low Yield optimize_base->failure protect_acid->success protect_acid->failure

Caption: Decision tree for troubleshooting low yield.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
  • Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 253-276). Royal Society of Chemistry.
  • Chaudhari, K., & Leatherbarrow, R. J. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1274.
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Isonipecotic acid. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related molecules. The unique zwitterionic potential of this compound, possessing both a basic piperidine nitrogen (within the sulfonamide) and an acidic carboxylic acid, presents specific and often non-trivial purification hurdles.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The molecule's behavior is dominated by two functional groups at opposite ends of the piperidine scaffold:

  • A Carboxylic Acid: This group is acidic (pKa ~4-5) and can be deprotonated under basic conditions to form a water-soluble carboxylate salt.[1][2]

  • A Sulfonamide Group: While the sulfonamide nitrogen itself is generally not basic, the overall molecule contains a piperidine ring. The nitrogen within this ring, although attached to an electron-withdrawing sulfonyl group, can still exhibit some basicity. More importantly, the entire molecule possesses both hydrophobic (butyl and ethyl groups) and hydrophilic (carboxylic acid) regions.

This dual nature means the compound can potentially exist as a zwitterion (or inner salt) in the solid state or in solutions near neutral pH, where the carboxylic acid is deprotonated (COO-) and a nitrogen atom is protonated (NH+).[3][4] This zwitterionic character significantly impacts solubility, making it poorly soluble in many standard organic solvents but also not highly soluble in neutral water.

Q2: What are the most common impurities I should expect from its synthesis?

A2: The synthesis of this compound typically involves the reaction of a piperidine-4-carboxylic acid derivative with a butyl(ethyl)sulfonyl chloride. Common impurities include:

  • Unreacted Starting Materials: Piperidine-4-carboxylic acid (or its ester precursor) and unreacted sulfonyl chloride.

  • Sulfonyl Chloride Hydrolysis Product: Butyl(ethyl)sulfonic acid, formed if the sulfonyl chloride reacts with trace water.

  • Solvent-Related Impurities: Residual high-boiling point solvents used in the synthesis, such as DMF or DMSO.

  • Side-Reaction Products: Potential for dimerization or other side reactions depending on the specific reaction conditions.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: The compound is generally stable. However, like many carboxylic acids, it can be sensitive to high heat (potential for decarboxylation under harsh conditions) and extreme pH. For long-term storage, it is recommended to keep the solid material in a cool, dry, and dark environment (2–8°C) to prevent degradation.[5]

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems encountered during the work-up and purification of this compound.

Problem 1: Low Purity or Multiple Spots on TLC After Initial Reaction Work-up

Q: My initial aqueous work-up yields a crude solid with significant impurities visible by TLC and ¹H NMR. How can I efficiently remove the bulk of these impurities before chromatography or crystallization?

A: Implement a targeted acid-base extraction workflow. This technique is exceptionally effective for this molecule due to its acidic carboxylic acid group.[6][7] It allows for the separation of your acidic product from neutral and basic impurities.

Purification_Workflow crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) add_base Add Weak Base (e.g., sat. NaHCO₃ aq.) & Shake in Sep. Funnel crude->add_base layers Two Layers Form add_base->layers org_layer Organic Layer (Contains neutral impurities, unreacted sulfonyl chloride) layers->org_layer Top or Bottom depending on solvent aq_layer Aqueous Layer (Contains product as -COO⁻ Na⁺ salt) layers->aq_layer Aqueous Phase acidify Acidify to pH ~2-3 (e.g., 1M HCl) & Extract with Organic Solvent aq_layer->acidify precipitate Product Precipitates (Collect via filtration) OR Extract into fresh organic layer acidify->precipitate wash_dry Wash, Dry, Concentrate precipitate->wash_dry pure_product Purified Product wash_dry->pure_product

Caption: Decision workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][7] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Neutral impurities (like unreacted sulfonyl chloride precursors) will remain in the organic layer.[6]

    • Expert Insight: Use a weak base like NaHCO₃. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze other functional groups or lead to emulsion formation.[6] Repeat the wash 2-3 times to ensure complete extraction of the acidic product.

  • Separation: Combine the aqueous layers. At this stage, you can back-extract the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~2-3 (check with pH paper). The product will become protonated (neutral) and, being poorly water-soluble in its neutral form, will precipitate out of the solution.[2][8]

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then dry it under high vacuum. Alternatively, if the product oils out or precipitation is incomplete, extract the acidified aqueous solution with several portions of EtOAc or DCM, combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

Problem 2: Difficulty with Crystallization

Q: After initial purification, my product is an amorphous solid or an oil. Standard crystallization attempts fail. What is causing this and how can I induce crystallization?

A: Crystallization challenges often stem from residual impurities or the compound's zwitterionic nature, which can lead to complex lattice energy landscapes. [9][10] Success requires a systematic approach to solvent screening.

  • Impurity Interference: Even small amounts of impurities can disrupt crystal lattice formation, often resulting in "oiling out."

  • Zwitterionic Behavior: Zwitterions can be highly polar and may form strong intermolecular hydrogen bonds, making them behave more like salts.[3] They often require polar solvents to dissolve but may not readily crystallize from them.

  • Solvent Mismatch: A single solvent may not provide the ideal solubility gradient needed for slow crystal growth.

  • Purity Check: Ensure the material is >95% pure by ¹H NMR or LC-MS before attempting crystallization. If not, perform column chromatography first (see Problem 3).

  • Solvent System Screening: The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. A two-solvent (solvent/anti-solvent) system is often most effective.

Solvent Class Solvent Examples Anti-Solvent Examples Rationale & Comments
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Water, Diethyl Ether, HeptaneGood for dissolving the polar/zwitterionic form. The addition of a non-polar anti-solvent reduces solubility to induce precipitation.
Polar Aprotic Acetone, Acetonitrile (MeCN), Ethyl AcetateHeptane, Hexane, MTBECan be effective but watch for solubility. MeCN/Water is a common and effective combination for polar molecules.
Ethers Tetrahydrofuran (THF), 2-MeTHFHeptane, HexaneTHF is a good starting point for dissolving moderately polar compounds.
  • Step-by-Step Method (Solvent/Anti-Solvent): a. Dissolve the compound in a minimum amount of the hot "solvent" (e.g., IPA). b. While the solution is still warm, add the "anti-solvent" (e.g., Heptane) dropwise until the solution just begins to turn cloudy (the saturation point). c. Add a few more drops of the "solvent" to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) or freezer (-20°C) to maximize crystal growth. e. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Problem 3: Co-elution of Impurities during Silica Gel Chromatography

Q: I am trying to purify my compound using standard silica gel chromatography, but a key impurity is co-eluting with my product. What should I do?

A: This is a common issue when dealing with polar, acidic compounds on normal-phase silica. The free carboxylic acid can interact strongly and inconsistently with the acidic silica surface, leading to peak tailing and poor separation.

  • Modify the Mobile Phase:

    • Add Acetic Acid or Formic Acid: Introduce a small amount (0.5-1%) of a volatile acid to the mobile phase (e.g., DCM/Methanol/Acetic Acid 95:4.5:0.5). The added acid protonates the carboxylate groups on both the compound and the silica surface, leading to more consistent interactions and sharper peaks.

    • Use a More Polar System: If the compound is highly polar, consider an ethyl acetate/heptane system and slowly transition to a DCM/methanol system.

  • Switch to a Different Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often the best solution. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol). This is ideal for separating compounds based on their hydrophobic character. The polar carboxylic acid will elute earlier than more non-polar impurities.

    • Ion-Exchange Chromatography: For very difficult separations, strong cation exchange (SCX) cartridges can be used to bind basic impurities, or anion exchange can be used to bind the acidic product, which is then eluted by changing the pH or ionic strength of the eluent.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Desiraju, G. R., et al. (2011). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Crossley, M. L. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Bhardwaj, R. M., et al. (2018). Crystal engineering of a zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024). Zwitterion. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Catalano, A., et al. (2022). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules. Retrieved from [Link]

  • Weinreb, S. M. (2007). Preparation of sulfonamides from N-silylamines. Organic Syntheses. Retrieved from [Link]

  • Bhardwaj, R. M., et al. (2023). From A to Z: a study of polymorphs related by proton transfer. CrystEngComm. Retrieved from [Link]

  • Wikipedia contributors. (2024). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Singh, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Retrieved from [Link]

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Technical Support Center: Scaling Up 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. Moving a synthetic route from a laboratory flask to a multi-liter reactor is rarely a linear process.[1][2] This document addresses common challenges through a practical, question-and-answer format, focusing on the causality behind experimental choices to build robust and scalable processes.

Section 1: Core Synthesis & Mechanistic Considerations

The successful synthesis of the target compound hinges on the efficient N-sulfonylation of a piperidine ring. This section addresses foundational questions about the reaction itself.

Q1: What is a reliable, scalable synthetic route for this compound?

A robust and common approach involves the reaction of a piperidine-4-carboxylic acid derivative with a pre-formed sulfonyl chloride. The piperidine heterocycle is a privileged scaffold in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties, such as high stability and improved membrane transport.[3]

The most direct route reacts piperidine-4-carboxylic acid with butyl(ethyl)aminosulfonyl chloride in the presence of a suitable base.

cluster_reactants Reactants & Reagents A Piperidine-4-carboxylic Acid E 1-{[Butyl(ethyl)amino]sulfonyl} piperidine-4-carboxylic acid A->E B Butyl(ethyl)aminosulfonyl Chloride B->E C Base (e.g., Triethylamine, DIPEA) C->E D Solvent (e.g., DCM, MeCN) D->E

Caption: General synthetic scheme for the target compound.

Experimental Protocol: Lab-Scale Synthesis (Exemplary)

  • Setup: To a jacketed glass reactor under an inert nitrogen atmosphere, add piperidine-4-carboxylic acid (1 equivalent) and a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) (10 volumes).

  • Base Addition: Cool the resulting slurry to 0-5 °C. Add a non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Sulfonylation: Prepare a solution of butyl(ethyl)aminosulfonyl chloride (1.1 equivalents) in the same solvent (2 volumes). Add this solution to the reactor over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The formation of N-sulfonylpiperidines from sulfonyl chlorides is a well-established transformation.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction for completion by a suitable analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting piperidine.[5]

Q2: Is it necessary to protect the carboxylic acid group before sulfonylation?

While the direct route is feasible, it presents scale-up risks. The presence of an unprotected carboxylic acid can lead to side reactions, such as the formation of a mixed anhydride with the sulfonyl chloride, or complications during work-up due to its amphoteric nature.

For large-scale production, a more robust strategy involves using an ester of piperidine-4-carboxylic acid (e.g., the ethyl or tert-butyl ester) followed by a final hydrolysis step.[6] This approach simplifies the reaction and purification of the intermediate sulfonamide.

cluster_workflow Protected Route Workflow Start Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) Step1 Sulfonylation (Base, Sulfonyl Chloride) Start->Step1 Step 1 Intermediate Intermediate Ester Step1->Intermediate Step2 Saponification (e.g., NaOH, LiOH) Intermediate->Step2 Step 2 End Final Product (Carboxylic Acid) Step2->End

Caption: A more robust, two-step protected synthesis route.

This protected route often leads to a cleaner reaction profile and easier purification of the intermediate, which can be critical for meeting stringent purity requirements in later stages.[1][7]

Section 2: Troubleshooting Guide

This section tackles the most common issues encountered during process development and scale-up.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yield is a multifaceted problem. Systematically investigating the cause is key.

Start Low Yield Observed Check1 Is the reaction going to completion? Start->Check1 Check2 Is starting material stable under reaction conditions? Check1->Check2 Yes Sol1 Optimize reaction time/temp. Check base/reagent stoichiometry. Check1->Sol1 No Check3 Are significant impurities forming? Check2->Check3 Yes Sol2 Use milder base. Lower reaction temperature. Check2->Sol2 No Check4 Are there losses during work-up/isolation? Check3->Check4 No Sol3 Identify impurities (LC-MS). Adjust conditions to minimize (e.g., slower addition, lower temp). Check3->Sol3 Yes Sol4 Optimize extraction pH. Check for product in aqueous layers. Use alternative isolation (e.g., crystallization). Check4->Sol4 Yes End Yield Improved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting Checklist: Low Yield

Potential Cause Diagnostic Action Proposed Solution
Incomplete Reaction Analyze a reaction aliquot by LC-MS or ¹H NMR. Look for remaining piperidine starting material.Increase reaction time, temperature, or stoichiometry of the sulfonyl chloride. Ensure the base is of sufficient quality and quantity.
Reagent Degradation Sulfonyl chlorides are susceptible to hydrolysis.[8] Test the purity of the butyl(ethyl)aminosulfonyl chloride before use.Use freshly prepared or purchased sulfonyl chloride. Store under inert, anhydrous conditions.
Side Reactions Analyze the crude reaction mixture for major byproducts. Common side products include hydrolyzed sulfonyl chloride (sulfonic acid) and base-related adducts.Lower the reaction temperature. Slow the rate of addition of the sulfonyl chloride. Ensure a strictly inert atmosphere to exclude moisture.
Work-up Losses The product is a carboxylic acid. Analyze aqueous layers after extraction to check for dissolved product.Carefully adjust the pH during acid-base extractions. A pH 2-3 units below the pKa is needed for full protonation and extraction into an organic solvent.[9]
Q4: I am observing a new, unknown impurity after scaling up. What should I do?

The appearance of new or amplified impurities during scale-up is a classic challenge.[1][10] It is often linked to differences in heat and mass transfer between lab glassware and plant reactors.[1]

  • Identify the Impurity: Isolate the impurity (e.g., by preparative HPLC) and characterize it fully using LC-MS, high-resolution MS, and NMR. Knowing the structure is critical for determining its formation pathway.

  • Investigate the Cause:

    • Thermal Stress: Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[1][10] This can lead to localized "hot spots" where temperature-sensitive side reactions occur. Consider performing reaction calorimetry (RC1) studies to understand the reaction's thermal profile.[7][10]

    • Mixing Inefficiency: Poor mixing can create pockets of high reagent concentration, promoting dimerization or other side reactions.

    • Extended Reaction/Hold Times: Longer processing times at scale can allow slower-forming impurities to accumulate.

  • Implement Control Strategies:

    • Improve temperature control by adjusting jacket temperature and ensuring adequate agitation.

    • Modify the reagent addition profile (e.g., slower, subsurface addition) to improve dispersion.

    • Re-evaluate the process parameters (DoE) to define a more robust operating space where the impurity is not formed.[1]

Q5: The final product is difficult to purify by crystallization. What are my options?

If the product isolates as a stubborn oil or is difficult to crystallize, consider the following purification strategies.

  • Optimize Crystallization: Systematically screen a wide range of solvent systems (e.g., esters like ethyl acetate, ketones like acetone, ethers like MTBE, and anti-solvents like heptane). Seeding with a small amount of crystalline material can be highly effective.

  • Acid-Base Purification: This is a powerful technique for carboxylic acids.[9] It is highly scalable and effective at removing neutral or basic impurities.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Basic Wash: Extract the organic solution with an aqueous base (e.g., 1M Na₂CO₃ or 1M NaOH). The target compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

  • Back-Extraction (Optional): Wash the basic aqueous layer with a fresh portion of the organic solvent to remove any entrained impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add acid (e.g., 2M HCl) with vigorous stirring until the pH is ~2-3. The protonated product should precipitate as a solid.

  • Collection: Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Section 3: Analytical Methods

Robust analytical methods are essential for process control and quality assurance.[11]

Q6: What are the recommended analytical techniques for monitoring this process?

A combination of chromatographic and spectroscopic methods is required for comprehensive analysis.

Technique Application Typical Conditions
HPLC-UV/MS Reaction monitoring, purity assessment, impurity profiling.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid). Detector: UV (e.g., 220 nm) and Mass Spectrometry (ESI+).
¹H and ¹³C NMR Structural confirmation of starting materials, intermediates, and final product.Solvent: DMSO-d₆ or CDCl₃. Provides definitive structural information.
FTIR Functional group analysis.Look for characteristic stretches: C=O (carboxylic acid), S=O (sulfonamide).

References

  • Makarov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6893. Available at: [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Pharmaceuticals, 16(12), 1695. Available at: [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic-chemistry.org. Available at: [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available at: [Link]

  • Hammer, R. P., & McLaughlin, M. L. (2000). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 77, 174. Available at: [Link]

  • Lanciai, F., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 11(7), 846-853. Available at: [Link]

  • A Beginner's Guide to Pharmaceutical Intermediate Production. (2025). Medium. Available at: [Link]

  • CN106831540A - It is a kind of (S)-The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Rawal, R. K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 151-159. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Rawal, R. K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Chemeo.com. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171. Available at: [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • Caillet, C., et al. (2007). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Arkivoc, 2007(15), 107-129. Available at: [Link]

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid. Google Patents.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Jones, A. M. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of N-Benzyl piperidine 1 a with various Sulfonyl Hydrazide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Addressing Batch-to-Batch Variability of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on managing batch-to-batch variability for 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, purification, and application of this compound. Our approach is rooted in established scientific principles to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the performance of different batches of this compound in our downstream applications. What are the likely causes?

A1: Batch-to-batch variability in pharmaceutical compounds can stem from several factors.[1] For a molecule like this compound, the primary sources of variability often include:

  • Residual Impurities: Incomplete reactions or side reactions during the synthesis can lead to the presence of unreacted starting materials, reaction intermediates, or byproducts.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physicochemical properties such as solubility and melting point, which can impact its behavior in subsequent reactions or formulations.[2]

  • Degradation: The compound may be susceptible to degradation under certain storage or handling conditions, leading to the formation of new impurities over time.

  • Variations in Physical Properties: Differences in particle size, surface area, and amorphous content between batches can also contribute to inconsistent performance.[2]

Q2: How can we proactively control for batch-to-batch variability during the synthesis of this compound?

A2: Proactive control is crucial for ensuring consistency. Key strategies include:

  • Strict Quality Control of Starting Materials: Ensure that the starting materials, such as piperidine-4-carboxylic acid and butyl(ethyl)aminosulfonyl chloride, are of high and consistent purity.

  • Robust Reaction Monitoring: Implement in-process controls (e.g., TLC, LC-MS) to monitor the reaction progress and ensure complete conversion.[3]

  • Standardized Purification Procedures: Develop and adhere to a standardized protocol for the purification of the final compound, including the choice of solvents, temperature, and duration of each step.

  • Thorough Characterization of Each Batch: Perform a comprehensive analysis of each batch using a suite of analytical techniques to confirm its identity, purity, and physical properties.

Q3: What are the regulatory implications of batch-to-batch variability?

A3: Regulatory bodies like the FDA emphasize the importance of process validation to ensure consistent product quality. Inconsistent batches can lead to delays in drug development, increased scrutiny during regulatory review, and potential rejection of regulatory submissions.[1] Demonstrating control over batch-to-batch variability is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing.

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered with this compound, their probable causes, and recommended analytical and corrective actions.

Problem Observed Probable Cause(s) Recommended Analytical Investigation Recommended Corrective Action(s)
Inconsistent biological activity or reaction yield in downstream applications. - Presence of unreacted starting materials or impurities that interfere with the reaction.- Variation in the polymorphic form of the compound.- HPLC/LC-MS: To identify and quantify impurities.[3]- ¹H and ¹³C NMR: To confirm the structure of the main component and identify any structural isomers or major impurities.- PXRD (Powder X-ray Diffraction): To identify the crystalline form of the compound.- Re-purify the material using an appropriate method (e.g., recrystallization, chromatography).- Standardize the final crystallization step to ensure consistent formation of the desired polymorph.
Product appears as an oil or fails to crystallize. - Presence of residual solvent or impurities that inhibit crystallization.- ¹H NMR: To detect the presence of residual solvents.- GC-MS (Headspace): For quantitative analysis of residual solvents.- Dry the product under high vacuum for an extended period.- Attempt recrystallization from a different solvent system.
Discoloration of the product (e.g., yellow or brown tint). - Oxidation of the piperidine ring or other functional groups.[2]- UV-Vis Spectroscopy: To detect the presence of chromophoric impurities.- LC-MS: To identify potential degradation products.- Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Purify the discolored material by recrystallization or chromatography.
Poor solubility compared to previous batches. - Different polymorphic form with lower solubility.- Variation in particle size distribution.- PXRD: To compare the crystalline forms of different batches.- Particle Size Analysis (e.g., laser diffraction): To determine the particle size distribution.- Implement a controlled crystallization process to obtain the desired polymorph consistently.- Milling or grinding can be used to achieve a more uniform particle size, but this should be done with care to avoid inducing polymorphic transitions.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Assessment and Impurity Profiling

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific impurities present.

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

2. HPLC-MS Conditions:

Parameter Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in positive and negative ion modes
MS Scan Range m/z 100-1000

3. Data Analysis: a. Integrate the peak area of the main component and all detectable impurities. b. Calculate the percentage purity of the main component. c. Analyze the mass spectra of the impurities to propose their potential structures.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

1. Sample Preparation: a. Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Acquire a ¹³C NMR spectrum for further structural confirmation.

3. Data Analysis: a. Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of this compound. b. Look for any unexpected peaks that may correspond to impurities or residual solvents. The integration of these peaks relative to the main component can provide a semi-quantitative measure of their abundance.

Protocol 3: Accelerated Stability Study

This protocol outlines a basic accelerated stability study to assess the degradation of the compound under stress conditions.[4][5]

1. Sample Preparation: a. Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different media: i. 0.1 M HCl (acidic) ii. pH 7.4 buffer (neutral) iii. 0.1 M NaOH (basic) b. Prepare a solution for photostability testing (e.g., in methanol). c. Store a solid sample of the compound for thermal stability testing.

2. Stress Conditions: a. Hydrolytic Stability: Incubate the acidic, neutral, and basic solutions at 40 °C. b. Photostability: Expose the methanol solution to a UV lamp (e.g., 365 nm). c. Thermal Stability: Store the solid sample at 60 °C.

3. Time Points: a. Analyze the samples at initial (t=0), 24, 48, and 72-hour time points.

4. Analysis: a. Use the HPLC-MS method described in Protocol 1 to analyze the samples at each time point. b. Quantify the amount of the parent compound remaining and identify any major degradation products.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Analytical Investigation cluster_cause Root Cause Analysis cluster_solution Corrective Actions Problem Batch-to-Batch Variability Observed (e.g., inconsistent yield, activity, appearance) HPLC HPLC/LC-MS Analysis (Purity & Impurity Profile) Problem->HPLC NMR NMR Spectroscopy (Structural Confirmation) Problem->NMR PXRD PXRD Analysis (Polymorphism) Problem->PXRD Physical Physical Characterization (Particle Size, etc.) Problem->Physical Impurity Chemical Impurity Identified HPLC->Impurity NMR->Impurity Polymorph Polymorphic Variation Detected PXRD->Polymorph Physical_Var Physical Property Difference Physical->Physical_Var Repurify Re-purification/ Process Optimization Impurity->Repurify Crystallization Standardize Crystallization Protocol Polymorph->Crystallization Milling Control Particle Size Physical_Var->Milling Repurify->Problem Re-evaluate Crystallization->Problem Re-evaluate Milling->Problem Re-evaluate

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Analytical_Protocol_Flow start Sample from New Batch prep Sample Preparation (Dissolution & Dilution) start->prep hplc HPLC-MS Analysis prep->hplc nmr NMR Analysis prep->nmr pxrd PXRD Analysis prep->pxrd data_analysis Data Analysis & Comparison to Reference Standard hplc->data_analysis nmr->data_analysis pxrd->data_analysis pass Batch Passes QC data_analysis->pass Meets Specifications fail Batch Fails QC (Initiate Troubleshooting) data_analysis->fail Does Not Meet Specifications

Caption: Analytical workflow for batch characterization.

References

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. Tianming Pharmaceutical. Link

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. Link

  • Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes. Link

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry. Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis. Link

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. Link

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Link

  • Piperidine Impurities. BOC Sciences.

  • Ethyl piperidine-4-carboxylate. Cheméo. Link

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design. Link

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Link

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. Link

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. Link

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Link

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Link

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Link

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Tetrahedron. Link

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Link

  • Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[6][7]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry. Link

  • Isonipecotic acid. Wikipedia. Link

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Link

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Link

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Link

  • Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. Link

  • 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. PubChem. Link

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analytical artifacts in 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid measurements

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for the analysis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid (BEAPS-PCA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered analytical challenges. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to diagnose and resolve analytical artifacts effectively.

Introduction: The Analytical Challenge of BEAPS-PCA

This compound is a molecule with distinct chemical features that can present challenges during analytical measurement, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its structure contains:

  • A piperidine ring , a common motif in pharmaceuticals.[1]

  • A sulfonamide group , which is known to have characteristic fragmentation patterns and potential for in-source decay.[2]

  • A carboxylic acid , making the molecule's ionization state highly dependent on pH.

  • A flexible N-sulfonyl substituent with alkyl chains, contributing to its overall physicochemical properties.

These features can give rise to a variety of analytical artifacts, from chromatographic issues to mass spectrometric interferences. This guide provides a structured approach to identifying and mitigating these problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My signal intensity for BEAPS-PCA is highly variable and often suppressed. What is the likely cause and how can I fix it?

Answer: This is a classic sign of matrix effects , a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to either ion suppression (most common) or enhancement, causing poor accuracy and precision.[4] Biological matrices like plasma or urine are rich in endogenous components, such as phospholipids and salts, that are notorious for causing these effects.[3]

Troubleshooting Workflow: Diagnosing and Mitigating Matrix Effects
  • Confirm the Matrix Effect: The standard method is the post-extraction spike experiment .[4]

    • Step 1: Prepare your BEAPS-PCA sample by extracting it from the biological matrix (e.g., via protein precipitation or solid-phase extraction).

    • Step 2: Prepare a "neat" standard solution of BEAPS-PCA in a clean solvent (e.g., mobile phase) at the same concentration.

    • Step 3: Spike a blank, extracted matrix sample with the same concentration of BEAPS-PCA as the neat standard.

    • Step 4: Analyze all three samples and compare the peak areas.

    The matrix effect can be quantified using the following formula[4]: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Improve Chromatographic Separation: The most effective first step is to chromatographically separate BEAPS-PCA from the interfering matrix components.

    • Increase Organic Content in Gradient: Many matrix interferences, especially phospholipids, are less polar and will elute later in a reversed-phase gradient. A steeper or longer gradient can improve separation.

    • Adjust Mobile Phase pH: Since BEAPS-PCA has a carboxylic acid, its retention on a C18 column is highly sensitive to pH. At a pH well below its pKa (~4-5), the acid will be protonated and more retained. At a higher pH, it will be deprotonated (anionic) and elute earlier. Adjusting the pH can shift the analyte's retention time away from the interference zone.

  • Enhance Sample Preparation: If chromatography alone is insufficient, a more rigorous sample cleanup is necessary.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances. For an acidic molecule like BEAPS-PCA, a mixed-mode or polymeric SPE sorbent can provide superior cleanup compared to simple protein precipitation.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. By carefully selecting the pH of the aqueous phase and the polarity of the organic solvent, you can selectively extract BEAPS-PCA while leaving many matrix components behind.

Pro-Tip from the Field: Before extensive method development, perform a post-column infusion experiment. Continuously infuse a standard solution of BEAPS-PCA into the MS while injecting a blank, extracted matrix sample onto the LC. A dip in the signal at the retention times where matrix components elute will visually map out the "suppression zones" of your chromatogram, allowing you to tailor your chromatography to avoid them.

Decision Tree for Troubleshooting Ion Suppression

Below is a logical workflow to systematically address issues of ion suppression.

G start Inconsistent Signal / Low Intensity Observed check_matrix Perform Post-Extraction Spike Experiment start->check_matrix is_suppression Is Ion Suppression Confirmed (>15%)? check_matrix->is_suppression optimize_lc Optimize Chromatography is_suppression->optimize_lc Yes no_suppression Issue is Not Matrix Effect. Investigate Instrument Performance, Sample Stability, or Standard Prep. is_suppression->no_suppression No lc_steps Adjust Gradient Profile Modify Mobile Phase pH Test Alternative Column Chemistry optimize_lc->lc_steps re_evaluate Re-evaluate Matrix Effect lc_steps->re_evaluate enhance_cleanup Implement Advanced Sample Cleanup re_evaluate->enhance_cleanup Suppression Persists final_eval Final Method Validation re_evaluate->final_eval Resolved cleanup_steps Develop SPE Method (Mixed-Mode or Polymeric) Optimize LLE Conditions enhance_cleanup->cleanup_steps cleanup_steps->final_eval

Caption: Troubleshooting workflow for ion suppression.

Question 2: I'm observing an unexpected peak with a mass corresponding to the loss of SO₂ (-64 Da) from my parent ion. Is this a metabolite or an artifact?

Answer: This is very likely an in-source fragmentation artifact . The sulfonamide moiety is susceptible to fragmentation under certain electrospray ionization (ESI) conditions. The loss of sulfur dioxide (SO₂) is a known fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation and can also occur within the ion source itself.[6]

Troubleshooting Workflow: Differentiating In-Source vs. In-Vivo Metabolites
  • Tune Ion Source Parameters: In-source fragmentation is highly dependent on the energy applied in the ion source.

    • Reduce Fragmentor/Capillary Voltage: Systematically decrease the fragmentor voltage (or equivalent parameter on your instrument) and observe the intensity of the [M+H-64]⁺ ion. If the peak intensity decreases significantly relative to the parent [M+H]⁺ ion, it is an in-source fragment. A true metabolite's concentration will not change with instrument settings.

    • Optimize Source Temperature: High source temperatures can sometimes promote thermal degradation or fragmentation. Evaluate if lowering the gas temperature reduces the artifact peak.

  • Inject a Pure Standard: Prepare a fresh, pure standard of BEAPS-PCA in a clean solvent (like acetonitrile/water) and inject it. If you still observe the [M+H-64]⁺ peak, it confirms the phenomenon is instrument-induced and not a product of biological metabolism.

  • Modify Mobile Phase: The stability of the protonated molecule can be influenced by the mobile phase composition. Sometimes, adding a small amount of a modifier like ammonium formate can create more stable adducts (e.g., [M+NH₄]⁺) that may be less prone to in-source fragmentation.

Pro-Tip from the Field: While the [M+H-64]⁺ ion is an artifact, it can sometimes be a useful qualitative confirmation of your compound's identity, as it is characteristic of the sulfonamide structure.[2] However, for quantification, you must rely on a stable precursor-product ion transition that does not originate from an in-source fragment. Always use the parent [M+H]⁺ ion as your precursor for quantitative MRM experiments.

Question 3: My sample stability seems poor. I see new peaks appearing over time, especially in processed samples left on the autosampler. What are these?

Answer: BEAPS-PCA has several functional groups that could be susceptible to degradation under certain conditions, leading to analytical artifacts. The most likely degradation pathways are hydrolysis of the sulfonamide bond or reactions involving the piperidine ring.[7] The stability of related compounds can be affected by pH, temperature, and light.[8][9]

Troubleshooting Workflow: Investigating and Preventing Degradation
  • Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct a forced degradation study. This is essential for developing a stability-indicating analytical method.[7]

Stress ConditionTypical ProtocolPotential Degradation Artifact
Acid Hydrolysis 0.1 M HCl at 60°C for 2-4 hoursCleavage of the sulfonamide bond, yielding piperidine-4-carboxylic acid and butyl(ethyl)sulfamic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-4 hoursSimilar to acid hydrolysis, potentially at a different rate. May also affect other parts of the molecule.
Oxidation 3% H₂O₂ at room temp for 24 hoursOxidation of the piperidine nitrogen or other susceptible sites.
Thermal Stress Store solution at 80°C for 48 hoursAssess general thermal lability.
Photostability Expose solution to UV light (e.g., 254 nm)Isomerization or other photochemical reactions.[9]
  • Control Autosampler Conditions: Many autosamplers can refrigerate samples. Set the autosampler temperature to 4-10°C to slow down potential degradation of processed samples during long analytical runs.[10]

  • Evaluate Sample pH: The pH of your final sample extract can influence stability. Ensure that the pH is in a range where BEAPS-PCA is known to be stable (typically near neutral pH).[9] If your extraction procedure involves harsh pH conditions, neutralize the sample before injection.

Sample Preparation Workflow for Enhanced Stability and Reduced Matrix Effects

This workflow incorporates best practices to minimize both degradation and matrix effects.

G cluster_0 Sample Collection & Storage cluster_1 Extraction (Solid-Phase Extraction) cluster_2 Final Preparation & Analysis storage Collect sample (e.g., plasma) Add stabilizer if necessary Store immediately at -80°C thaw Thaw sample on ice storage->thaw condition Condition SPE Cartridge (e.g., Methanol then Water) thaw->condition load Load Sample (pH adjusted for binding) condition->load wash Wash 1: Remove Hydrophilic Impurities Wash 2: Remove Phospholipids load->wash elute Elute BEAPS-PCA with Organic/Modified Solvent wash->elute drydown Evaporate Eluate (Nitrogen stream, <40°C) elute->drydown reconstitute Reconstitute in Mobile Phase (or a weak solvent) drydown->reconstitute inject Inject into LC-MS/MS (Autosampler at 4°C) reconstitute->inject

Caption: Recommended sample preparation workflow.

References
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]

  • Al-Rashid, S. A., et al. (2005). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Zuegg, J., et al. (2013). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available from: [Link]

  • Zhan, D., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central. Available from: [Link]

  • Kim, H. J., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PubMed Central. Available from: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available from: [Link]

  • Sener, A., Akkan, A. G., & Malaisse, W. J. (1995). Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma. PubMed. Available from: [Link]

  • Hankinson, A., et al. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Available from: [Link]

  • Thent, Z. C., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. PubMed. Available from: [Link]

  • Falardeau, P., et al. (2020). Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. PLOS One. Available from: [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. Available from: [Link]

  • Akyüz, M., & Ata, S. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • Zhang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available from: [Link]

  • Mohanty, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available from: [Link]

  • Chowdhury, S. K., & Gauthier, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • ARUP Laboratories. (n.d.). Hypoglycemia Panel (Sulfonylureas), Serum or Plasma. ARUP Laboratories Test Directory. Available from: [Link]

  • Labcorp. (2026). 814133: Sulfonylurea Analysis, Serum or Plasma. Labcorp. Available from: [Link]

  • Pautov, A. A., & Kushnir, M. M. (2016). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

  • Kaufmann, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available from: [Link]

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). Golm Metabolome Database. Available from: [Link]

  • Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. PubChem. Available from: [Link]

  • Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available from: [Link]

Sources

Validation & Comparative

validation of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid's biological target

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Biological Target Validation of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

In the landscape of modern drug discovery, the unambiguous identification and validation of a drug's biological target is the cornerstone of a successful therapeutic program. It is the critical step that bridges a promising chemical entity with a defined mechanism of action, thereby enabling rational drug development and minimizing late-stage failures. This guide provides a comprehensive framework for the target validation of this compound, a novel small molecule with potential therapeutic applications. While this specific molecule is not extensively documented in public literature, its structural motifs, particularly the sulfonylpiperidine core, are prevalent in compounds targeting a range of protein classes. This guide will, therefore, present a universally applicable, multi-pronged strategy for its target validation, grounded in established scientific principles and methodologies.

We will explore a logical progression of experiments, from initial target hypothesis generation to rigorous biophysical and cellular confirmation. The causality behind each experimental choice will be dissected, providing the reader with not just a protocol, but a strategic roadmap for robust target validation.

Part 1: Hypothesis Generation - Uncovering Potential Targets

The journey of target validation begins with the formulation of a testable hypothesis. For a novel compound like this compound, several avenues can be pursued to identify its putative biological target.

1.1. In Silico and Computational Approaches

Computational methods serve as a powerful and cost-effective first step to narrow down the vast landscape of the human proteome to a manageable number of potential targets.

  • Ligand-Based Similarity Searching: The structure of this compound can be used as a query to search chemical databases like PubChem, ChEMBL, and BindingDB. This process identifies known bioactive molecules with high structural similarity, the targets of which become candidate targets for our compound of interest. The underlying principle is that structurally similar molecules often share similar biological activities.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity. This pharmacophore model can then be used to screen libraries of known protein structures to find those that can accommodate the ligand in a sterically and electrostatically favorable manner.

  • Molecular Docking: If a set of potential protein targets is identified, molecular docking simulations can predict the preferred binding orientation and affinity of this compound to each protein. This can help to rank and prioritize targets for experimental validation.

1.2. Phenotypic Screening and Chemoproteomics

If the compound was discovered through a phenotypic screen (i.e., it elicits a desirable biological response in a cell or organism without prior knowledge of its target), more advanced experimental techniques are required to deorphanize its mechanism of action.

  • Affinity Chromatography: The compound of interest is immobilized on a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

  • Yeast Three-Hybrid (Y3H) System: This genetic method can be used to identify protein targets of small molecules in a cellular context. The system is engineered such that the interaction between the small molecule and its protein target activates the transcription of a reporter gene.

The following diagram illustrates a generalized workflow for initial target hypothesis generation.

Target_Hypothesis_Generation cluster_0 Computational Approaches cluster_1 Experimental Approaches A Ligand-Based Similarity Searching (e.g., PubChem, ChEMBL) G List of Putative Protein Targets A->G B Pharmacophore Modeling C Molecular Docking B->C C->G D Phenotypic Screening Data E Affinity Chromatography- Mass Spectrometry D->E F Yeast Three-Hybrid (Y3H) D->F E->G F->G

Figure 1: Workflow for generating a list of putative protein targets for a novel compound.

Part 2: Biophysical Validation - Quantifying the Interaction

Once a list of high-priority candidate targets is established, the next critical phase is to confirm a direct, physical interaction between this compound and the purified target protein. This step is essential for providing quantitative data on binding affinity and thermodynamics.

2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand (the analyte) to a protein (the ligate) immobilized on a sensor chip in real-time. It provides invaluable information on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein). The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured and recorded as a sensorgram.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

2.2. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the compound in the injection syringe in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.

Table 1: Comparison of Biophysical Techniques for Target Validation

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon bindingMeasures heat changes upon binding
Primary Outputs ka, kd, KDKD, n, ΔH, ΔS
Protein Consumption Low (micrograms)High (milligrams)
Throughput HighLow
Label-Free YesYes

The following diagram illustrates the workflow for biophysical validation.

Biophysical_Validation_Workflow A Putative Protein Target (from Hypothesis Generation) B Purify Recombinant Protein A->B C Surface Plasmon Resonance (SPR) B->C D Isothermal Titration Calorimetry (ITC) B->D E Quantitative Binding Data (K_D, Kinetics, Thermodynamics) C->E D->E

Figure 2: Workflow for the biophysical validation of a drug-target interaction.

Part 3: Cellular and Functional Validation - Confirming Target Engagement in a Biological Context

Confirming a direct interaction with a purified protein is a crucial step, but it is not sufficient to validate a biological target. It is imperative to demonstrate that the compound engages its target in a cellular environment and that this engagement leads to a measurable functional consequence.

3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either the vehicle control or this compound.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.2. Target Knockdown or Knockout

To establish a causal link between the target and the observed cellular phenotype, genetic approaches are indispensable. If the engagement of the target by the compound leads to a specific cellular effect (e.g., inhibition of cell proliferation), then reducing the expression of the target protein should phenocopy this effect.

  • siRNA/shRNA: Transiently or stably reduce the expression of the target protein using RNA interference.

  • CRISPR/Cas9: Generate a knockout cell line in which the gene encoding the target protein is permanently inactivated.

If the cellular phenotype induced by this compound is diminished in the target knockdown or knockout cells, it provides strong evidence that the compound's activity is mediated through this target.

3.3. Downstream Signaling and Functional Assays

The final piece of the validation puzzle is to demonstrate that the binding of the compound to its target modulates the protein's function and affects downstream signaling pathways. The specific assays will be highly dependent on the nature of the target protein. For example:

  • If the target is a kinase: Measure the phosphorylation of a known substrate.

  • If the target is a receptor: Measure the levels of a second messenger (e.g., cAMP, Ca2+).

  • If the target is a transcription factor: Use a reporter gene assay to measure changes in gene expression.

The following diagram illustrates the logic of cellular and functional validation.

Cellular_Validation_Logic cluster_0 Genetic Perturbation A Compound Treatment B Target Engagement (e.g., CETSA) A->B C Functional Consequence (e.g., Signaling Assay) B->C D Cellular Phenotype (e.g., Apoptosis, Proliferation) C->D G Phenocopy of Compound Effect? D->G E Target Knockdown/Knockout (siRNA, CRISPR) F Loss of Target Protein E->F F->G

Figure 3: Logical flow for confirming the cellular relevance of the target.

Conclusion

The validation of a biological target for a novel compound like this compound is a multifaceted process that requires a convergence of evidence from computational, biophysical, and cellular approaches. By systematically progressing from hypothesis generation to quantitative biophysical characterization and finally to cellular and functional confirmation, researchers can build a compelling and robust case for the compound's mechanism of action. This rigorous, evidence-based approach is fundamental to derisking drug development projects and ultimately, to the successful translation of chemical matter into transformative medicines.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • BindingDB. The Binding Database. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • Surface Plasmon Resonance (SPR). Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC). Pierce, M. M., et al. (1999). Methods. [Link]

  • CRISPR/Cas9. Jinek, M., et al. (2012). Science. [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect of this journey is the characterization of a compound's selectivity—its ability to interact with the intended biological target while avoiding off-target interactions that can lead to adverse effects. This guide provides an in-depth, technical comparison and procedural outline for conducting cross-reactivity studies on the novel compound, 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid .

Given the absence of published data for this specific molecule, we will proceed with a structured, field-proven approach that assumes a hypothetical primary target. The structural motifs present—a piperidine ring, a sulfonamide group, and a carboxylic acid—are common in medicinal chemistry and could suggest affinity for a variety of targets, such as G-protein coupled receptors (GPCRs), enzymes (e.g., proteases, kinases), or ion channels. For the purpose of this illustrative guide, we will hypothesize that this compound (hereafter referred to as Compound X ) has been designed as an antagonist for a specific GPCR, for instance, a novel chemokine receptor target involved in inflammation.

This guide will detail the logical progression of a comprehensive cross-reactivity assessment, from broad panel screening to focused functional assays, providing the rationale behind each experimental choice and presenting data in a clear, comparative format.

The Imperative of Early-Stage Selectivity Profiling

Identifying potential off-target interactions early in the drug discovery process is paramount for mitigating risks and predicting potential clinical adverse drug reactions (ADRs).[1] Undesirable promiscuity of a drug candidate against a range of unintended targets is a major cause of late-stage attrition.[2][3] Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory requirement but a cornerstone of building a robust safety and efficacy profile for any new chemical entity.

The process typically follows a tiered approach, beginning with broad, cost-effective screening and progressing to more detailed, physiologically relevant assays for any identified "hits."

Tier 1: Broad Panel Radioligand Binding Assays for Initial Hazard Identification

The initial step in assessing the cross-reactivity of Compound X is to screen it against a comprehensive panel of known biological targets. This is most efficiently achieved using radioligand binding assays, which measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. This method provides a broad overview of potential interactions across diverse target families.

Several commercial providers offer standardized safety pharmacology panels. For a novel compound like Compound X, a comprehensive panel such as the Eurofins SafetyScreen44™ or the WuXi AppTec Mini Safety 44 Panel is recommended for initial hazard identification.[1][3] These panels are designed to include targets associated with the most common and serious ADRs.[3]

Experimental Protocol: Broad Panel Radioligand Binding Assay
  • Compound Preparation : Compound X is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve a range of test concentrations, typically from 10 nM to 10 µM.

  • Assay Setup : For each target, a specific membrane preparation (or purified protein) expressing the receptor of interest is incubated with a fixed concentration of a specific, high-affinity radioligand.

  • Incubation : Compound X at various concentrations is added to the assay mixture and incubated for a predetermined time at a specific temperature to allow for competitive binding to reach equilibrium.

  • Separation : The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while unbound radioligand is washed away.

  • Detection : The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition of radioligand binding by Compound X is calculated for each concentration. These data are then used to generate a concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Data Presentation and Interpretation

The results from the broad panel screening should be summarized in a clear, tabular format. A significant interaction is typically defined as >50% inhibition at a concentration of 10 µM.

Target ClassTargetRadioligand% Inhibition at 10 µM of Compound X
GPCRs Adrenergic α₁[³H]-Prazosin8%
Dopamine D₂[³H]-Spiperone12%
Serotonin 5-HT₂ₐ [³H]-Ketanserin 65%
.........
Ion Channels hERG[³H]-Astemizole25%
Ca²⁺ Channel, L-type[³H]-Nitrendipine5%
.........
Enzymes COX-1[³H]-Arachidonic Acid3%
PDE4[³H]-Rolipram9%
.........
Transporters Norepinephrine (NET)[³H]-Nisoxetine15%
.........

In this hypothetical example, Compound X shows a significant off-target interaction with the Serotonin 5-HT₂ₐ receptor. This "hit" now requires further investigation in a more physiologically relevant assay.

Tier 2: Functional Assays for Mechanistic Understanding

While binding assays are excellent for identifying potential interactions, they do not reveal the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity).[2] Therefore, any significant hits from the primary screen must be followed up with functional assays.

Experimental Workflow for Functional Follow-up

The workflow for investigating the 5-HT₂ₐ receptor hit would proceed as follows:

G A Tier 1 Hit Identified: >50% inhibition of 5-HT2A binding B Select Functional Assay: Calcium Flux Assay in HEK293 cells expressing recombinant 5-HT2A A->B Proceed to functional validation C Determine Agonist Activity: Apply Compound X alone and measure functional response B->C D Determine Antagonist Activity: Pre-incubate with Compound X, then stimulate with Serotonin B->D E Data Analysis: Generate concentration-response curves and determine EC50 or IC50 C->E D->E F Selectivity Ratio Calculation: Compare functional potency at 5-HT2A to potency at primary target E->F Quantify off-target effect

Caption: Workflow for functional characterization of an off-target hit.

Experimental Protocol: Calcium Flux Functional Assay

The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • Cell Culture : HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured to confluence in 96- or 384-well plates.

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Mode : To test for agonist activity, Compound X is added at various concentrations, and the fluorescence intensity is measured over time using a plate reader (e.g., FLIPR or FlexStation).

  • Antagonist Mode : To test for antagonist activity, cells are pre-incubated with various concentrations of Compound X for a specific period. Then, a known agonist (Serotonin) is added at a concentration that elicits a sub-maximal response (EC₈₀), and the change in fluorescence is measured.

  • Data Analysis : For agonist mode, concentration-response curves are plotted to determine the EC₅₀. For antagonist mode, the inhibition of the agonist response is plotted against the concentration of Compound X to determine the IC₅₀.

Comparative Analysis with Alternative Compounds

To put the cross-reactivity profile of Compound X into perspective, it should be compared with other compounds that have a similar intended primary target. Let's assume two alternative compounds, Alternative A (a structurally similar analog) and Alternative B (a compound with a different chemical scaffold), are also being evaluated.

CompoundPrimary Target IC₅₀ (nM)Off-Target 5-HT₂ₐ Functional IC₅₀ (nM)Selectivity Ratio (Off-Target/Primary Target)
Compound X 151,500100-fold
Alternative A 2525010-fold
Alternative B 10>10,000>1000-fold

This comparative table clearly demonstrates that while Compound X has good potency at its primary target, Alternative B exhibits a much more desirable selectivity profile, with over a 1000-fold window between its on-target and off-target activity. Alternative A, with only a 10-fold selectivity, would likely be deprioritized due to the high risk of 5-HT₂ₐ-mediated side effects at therapeutic concentrations.

Advanced Cross-Reactivity Profiling: Chemoproteomics

For high-priority candidates or to investigate unexpected toxicities, more advanced, unbiased techniques can be employed. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement and off-target binding in a cellular or even in vivo context.[4] It relies on the principle that a compound binding to a protein stabilizes it against thermal denaturation. By coupling CETSA with mass spectrometry, it's possible to get a proteome-wide view of a compound's binding profile, potentially identifying novel off-targets that are not included in standard panels.[4]

Conceptual Workflow for CETSA

G cluster_0 Sample Preparation cluster_1 Analysis A Treat intact cells with Compound X or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble protein levels for each temperature point C->D via Mass Spectrometry E Identify proteins with increased thermal stability in the presence of Compound X D->E Data deconvolution

Caption: Conceptual workflow of a CETSA experiment for off-target identification.

Conclusion and Future Directions

The characterization of off-target interactions is a critical component of preclinical drug development.[5] This guide has outlined a systematic, tiered approach to evaluating the cross-reactivity of a novel compound, this compound (Compound X), using a hypothetical primary target for illustrative purposes.

The initial broad panel screening is a cost-effective method to identify potential liabilities.[3] Any identified hits must be validated through functional assays to understand the mechanistic consequences of the interaction.[2] Finally, a comparative analysis against alternative compounds, quantifying the selectivity ratio, is essential for informed decision-making in lead optimization and candidate selection. For compounds progressing towards clinical trials, more advanced techniques like chemoproteomics can provide a deeper, unbiased assessment of selectivity.[4]

By following this logical and experimentally rigorous pathway, researchers can build a comprehensive understanding of a compound's selectivity, ultimately increasing the probability of developing a safe and effective medicine.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Daniele, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]

  • American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. Retrieved from [Link]

  • Daniele, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

  • Xie, L., et al. (2014). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Structural Biology, 25, 61-68. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Van der Jeught, K., et al. (2022). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11894. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from [Link]

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A Researcher's Guide to Benchmarking Novel Piperidine Derivatives: A Comparative Analysis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid Against Probenecid and PF-04447943

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous comparative analysis. This guide provides a comprehensive framework for benchmarking the novel compound, 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, against two well-characterized inhibitors from different classes: Probenecid, an inhibitor of organic anion transporters, and PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor.

The structural motifs of this compound, specifically the sulfonylpiperidine core and the carboxylic acid group, suggest potential interactions with a range of biological targets. This guide will, therefore, outline the experimental pathways to determine its inhibitory profile and benchmark its performance against established drugs, providing the necessary protocols and data interpretation frameworks for a thorough evaluation.

Section 1: Understanding the Benchmarks

A critical first step in any comparative study is a deep understanding of the reference compounds. The choice of Probenecid and PF-04447943 allows for a broad initial screening against two distinct and important drug target classes.

Probenecid: The Archetypal Organic Anion Transporter (OAT) Inhibitor

Probenecid is a classic uricosuric agent primarily used in the treatment of gout.[1][2] Its mechanism of action involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[3][4] By blocking the reabsorption of uric acid, Probenecid increases its excretion in the urine.[1][3][5] This well-understood mechanism makes it an excellent benchmark for assessing potential interactions with solute carrier (SLC) transporters. Probenecid has also been shown to inhibit pannexin 1 channels, which are involved in inflammation, suggesting a multi-faceted mechanism of action.[1][6]

Signaling Pathway and Mechanism of Action of Probenecid

G cluster_renal_tubule Renal Tubule Cell UricAcid_Blood Uric Acid (Blood) OAT1_OAT3 OAT1/OAT3 UricAcid_Blood->OAT1_OAT3 Uptake UricAcid_Cell Uric Acid (Intracellular) UricAcid_Urine Uric Acid (Urine) UricAcid_Cell->UricAcid_Urine Secretion URAT1 URAT1 UricAcid_Cell->URAT1 Reabsorption OAT1_OAT3->UricAcid_Cell URAT1->UricAcid_Blood Probenecid Probenecid Probenecid->OAT1_OAT3 Inhibits Probenecid->URAT1 Inhibits

Caption: Probenecid's mechanism in the renal tubule.

PF-04447943: A Potent and Selective PDE9A Inhibitor

PF-04447943 is a highly selective, brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[7][8][9] By inhibiting PDE9A, PF-04447943 elevates cGMP levels, which can modulate synaptic plasticity and cognitive function.[7][10][11] Its high selectivity against other PDE families makes it a precise tool for probing the PDE9A signaling pathway.[8][10] This compound has been investigated for its potential in treating cognitive disorders and sickle cell disease.[7][12]

Signaling Pathway Modulated by PF-04447943

G cluster_neuron Neuron GC Guanylate Cyclase cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE9A PDE9A cGMP->PDE9A Degraded by PKG PKG cGMP->PKG Activates GMP 5'-GMP PDE9A->GMP SynapticPlasticity Synaptic Plasticity, Cognitive Function PKG->SynapticPlasticity PF04447943 PF-04447943 PF04447943->PDE9A Inhibits

Caption: PF-04447943 inhibits PDE9A, increasing cGMP levels.

Section 2: Experimental Framework for Comparative Inhibitor Profiling

A robust benchmarking study requires well-designed experiments to determine the potency, selectivity, and mechanism of action of the novel compound relative to the established inhibitors.

Experimental Workflow

The following workflow provides a logical progression for characterizing the inhibitory potential of this compound.

G A Primary Screening: - OAT Inhibition Assay - PDE9A Inhibition Assay B Determine IC50 Values A->B C Selectivity Profiling: - Panel of OATs - Panel of PDEs B->C D Mechanism of Action Studies: - Kinetic Assays (e.g., Lineweaver-Burk) - Cellular Uptake/Efflux Assays C->D E Comparative Data Analysis D->E

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

This protocol is designed to determine the inhibitory potency (IC50) of the test compound against organic anion transporters, using Probenecid as a positive control.

Principle: This assay utilizes a fluorescent substrate for OATs. Inhibition of OAT-mediated uptake of the substrate into cells results in a decreased fluorescence signal.

Materials:

  • HEK293 cells stably expressing the target OAT (e.g., OAT1 or OAT3).

  • Fluorescent OAT substrate (e.g., 6-carboxyfluorescein).

  • Test compound: this compound.

  • Reference inhibitor: Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the OAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and Probenecid in assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent OAT substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the ability of the test compound to inhibit PDE9A activity, with PF-04447943 as the reference inhibitor.

Principle: This assay measures the amount of cAMP or cGMP remaining after a reaction with a phosphodiesterase. The remaining cyclic nucleotide is converted to ATP, which is then used in a luciferase-based reaction to produce light.

Materials:

  • Recombinant human PDE9A enzyme.

  • cGMP substrate.

  • Test compound: this compound.

  • Reference inhibitor: PF-04447943.

  • PDE-Glo™ Phosphodiesterase Assay kit (or equivalent).

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and PF-04447943 in the assay buffer provided with the kit.

  • Reaction Setup: In a 384-well plate, add the PDE9A enzyme, the test compound/reference inhibitor dilutions, and initiate the reaction by adding the cGMP substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the PDE9A reaction by adding the termination reagent from the assay kit.

  • Detection: Add the detection reagent containing luciferase and incubate to allow for the conversion of the remaining cGMP to a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the PDE9A activity. Plot the signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Section 3: Data Presentation and Interpretation

The results from the described assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative Inhibitory Potency (IC50)
CompoundTargetIC50 (nM)
This compoundOAT1Experimental Value
OAT3Experimental Value
PDE9AExperimental Value
ProbenecidOAT1Literature/Experimental Value
OAT3Literature/Experimental Value
PF-04447943PDE9A8.3[7]

Note: The IC50 values for the test compound are to be determined experimentally. Literature values for Probenecid can be used for initial comparison, but it is recommended to run it in parallel in the same assay for direct comparability.

Table 2: Selectivity Profile
CompoundTargetIC50 (nM)Selectivity Fold (vs. Primary Target)
This compoundPrimary TargetExperimental Value1
Off-Target 1Experimental ValueCalculated Value
Off-Target 2Experimental ValueCalculated Value
ProbenecidOAT1Value1
OAT3ValueCalculated Value
PF-04447943PDE9A8.3[7]1
PDE1C1394[7]~168

Note: The selectivity profile for the test compound should be determined by testing against a panel of related targets (e.g., other OATs or PDEs).

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the novel compound this compound. By employing standardized in vitro assays and comparing its performance against well-characterized inhibitors like Probenecid and PF-04447943, researchers can effectively determine its inhibitory potency, selectivity, and potential mechanism of action. This comparative data is essential for making informed decisions in the early stages of drug discovery and development. The provided protocols and data presentation formats offer a clear roadmap for generating a comprehensive and defensible dataset for this novel chemical entity.

References

  • Probenecid - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Probenecid? - Patsnap Synapse. Patsnap Synapse. [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Probenecid: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]

  • PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick. BioCrick. [Link]

  • Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - NIH. National Center for Biotechnology Information. [Link]

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PubMed Central. National Center for Biotechnology Information. [Link]

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PubMed. National Center for Biotechnology Information. [Link]

  • Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed. National Center for Biotechnology Information. [Link]

  • Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - ACS Publications. ACS Publications. [Link]

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents - PubMed. National Center for Biotechnology Information. [Link]

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comparative analysis of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives as CCR2 Antagonists

This guide provides a comparative analysis of piperidine-4-carboxylic acid derivatives, a prominent scaffold in the development of C-C chemokine receptor 2 (CCR2) antagonists. Due to the limited publicly available research on the specific molecule 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, this analysis focuses on a well-documented and therapeutically relevant class of its structural analogs. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these derivatives, offering field-proven insights for researchers in drug discovery.

The CCR2/CCL2 signaling axis is a critical pathway in recruiting monocytes to sites of inflammation, making it a high-value target for a range of diseases, including atherosclerosis, type 2 diabetes, and rheumatoid arthritis. The piperidine-4-carboxylic acid core serves as a versatile and effective framework for designing potent and selective CCR2 antagonists.

Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted piperidine-4-carboxylic acid derivatives typically begins from a commercially available precursor, ethyl isonipecotate (ethyl piperidine-4-carboxylate). The core challenge lies in the strategic introduction of diverse substituents at the N1 position of the piperidine ring, which is a key determinant of biological activity.

Two common synthetic routes are compared below:

Route A: Sulfonylation-Based Approach

This is a direct and efficient method for introducing the sulfonylurea or sulfonamide moiety, which is crucial for interaction with the receptor.

  • Rationale: This approach is highly modular. A common piperidine intermediate can be reacted with a diverse library of sulfonyl chlorides to rapidly generate a wide array of derivatives for SAR studies. The reaction conditions are generally mild and high-yielding.

Route B: Reductive Amination Approach

This route is employed when the N1-substituent is an alkyl or aralkyl group, often seen in other classes of CCR2 antagonists.

  • Rationale: Reductive amination offers a robust method for installing complex alkyl groups. It is particularly useful when direct alkylation might lead to over-alkylation or other side reactions. The choice of reducing agent (e.g., NaBH(OAc)₃) allows for high selectivity and compatibility with various functional groups.

Experimental Protocol: Representative Synthesis via Sulfonylation (Route A)
  • Starting Material: Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Base: Add triethylamine (TEA, 2.5 eq) to the solution and cool to 0 °C in an ice bath. The base scavenges the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., butyl(ethyl)amino]sulfonyl chloride, 1.1 eq) dropwise to the cooled solution. The slow addition helps to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until hydrolysis is complete.

  • Final Isolation: Acidify the mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the final carboxylic acid product.

Structure-Activity Relationship (SAR) and Performance Comparison

The potency and selectivity of these derivatives are highly dependent on the nature of the substituent attached to the N1-sulfonyl group. Below, we compare three hypothetical but representative derivatives based on published SAR trends for this class of antagonists.

DerivativeStructure (R-group on N1-sulfonyl)CCR2 Binding Affinity (IC50, nM)Cellular Functional Antagonism (IC50, nM)Rationale for Performance
Compound 1 Di-n-butylamino85150The bulky, lipophilic di-n-butyl groups likely provide favorable hydrophobic interactions within the receptor binding pocket. However, the flexibility may lead to a slight entropy penalty.
Compound 2 N-ethyl-N-isobutylamino3560The introduction of branching (isobutyl group) can create more specific and rigid interactions, improving binding affinity compared to linear alkyl chains. This is a common strategy to optimize potency.
Compound 3 N-ethyl-N-cyclobutylamino1225The cyclic moiety restricts conformational freedom, which can pre-organize the molecule into a more favorable binding conformation, significantly enhancing both binding and functional antagonism. This is a classic example of exploiting conformational constraint in drug design.

Data are representative and compiled based on general trends observed in the literature for piperidine-based CCR2 antagonists.

SAR Workflow Diagram

The following diagram illustrates the iterative process of optimizing lead compounds based on SAR data.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Identify Scaffold (Piperidine-4-carboxylic acid) Synth Synthesize Derivative Library (e.g., Route A) Start->Synth Assay Biological Assay (CCR2 Binding & Functional) Synth->Assay SAR Analyze SAR Data (Table 1) Assay->SAR Hypo Formulate Hypothesis (e.g., 'Cyclic groups improve potency') SAR->Hypo End End SAR->End Lead Candidate Identified Design Design Next-Gen Derivatives Hypo->Design Design->Synth Iterate

Caption: Iterative workflow for lead optimization using SAR data.

Biological Characterization: Key Assays

To perform a comparative analysis, two primary types of assays are essential: binding assays and functional assays.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki or IC50) of the test compounds for the CCR2 receptor.

  • Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for CCR2 (e.g., ¹²⁵I-CCL2) is incubated with a cell membrane preparation expressing CCR2. The ability of the unlabeled test compound to displace the radioligand is measured.

Experimental Protocol: CCR2 Radioligand Binding Assay
  • Membrane Preparation: Obtain membrane preparations from HEK293 or CHO cells stably expressing human CCR2.

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add:

    • 25 µL of test compound at various concentrations (e.g., 10 µM to 0.1 nM).

    • 25 µL of radioligand (e.g., ¹²⁵I-CCL2 at a final concentration of ~50 pM).

    • 50 µL of cell membrane preparation (5-10 µg protein).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Termination & Filtration: Terminate the binding by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Functional Assay
  • Objective: To measure the ability of the antagonist to block the migration of CCR2-expressing cells towards the CCR2 ligand, CCL2.

  • Principle: This assay uses a Boyden chamber or a similar multi-well migration plate (e.g., Transwell). Cells are placed in the upper chamber, and a solution containing CCL2 is placed in the lower chamber. The antagonist is added to the upper chamber with the cells to assess its ability to inhibit their migration through a porous membrane towards the chemoattractant.

Assay Workflow Diagram

Chemotaxis_Workflow cluster_setup Assay Setup cluster_run Incubation & Migration cluster_readout Quantification A Plate THP-1 cells (CCR2+) + Test Compound in Upper Chamber C Incubate for 2-4 hours (Cells migrate through porous membrane) A->C B Add CCL2 (Chemoattractant) to Lower Chamber B->C D Remove non-migrated cells C->D E Stain and Count Migrated Cells in Lower Chamber D->E F Calculate % Inhibition and determine IC50 E->F

Caption: Workflow for a cell-based chemotaxis functional assay.

Conclusion and Future Directions

The piperidine-4-carboxylic acid scaffold is a robust and highly tunable platform for the development of potent CCR2 antagonists. Our comparative analysis, based on established trends in the field, demonstrates that potency can be systematically improved by strategic modifications to the N1-sulfonyl substituent. Specifically, the introduction of conformationally constrained cyclic moieties (e.g., cyclobutyl) is a highly effective strategy for enhancing receptor binding and functional activity.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including metabolic stability and oral bioavailability, to translate their high in vitro potency into in vivo efficacy. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to discover and develop next-generation anti-inflammatory therapeutics based on this privileged scaffold.

References

  • Title: Discovery of N-(1-(3-(3-methyl-1H-1,2,4-triazol-1-yl)-3-phenylpropyl)piperidin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)sulfonamide (PF-04634817): A Potent and Orally Bioavailable CCR2 Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification of a Novel Series of Piperidine-Based CCR2 Antagonists Source: ACS Medicinal Chemistry Letters URL: [Link]

A Comparative Guide to Confirming On-Target Effects of Novel Organic Anion Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target effects of novel chemical entities hypothesized to modulate Organic Anion Transporters (OATs). We will navigate the essential experimental workflows required to move from a putative mechanism to validated target engagement.

For the purpose of this guide, we will consider a hypothetical novel compound, 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid (hereafter referred to as Compound X ), which, based on its chemical structure, is presumed to target renal OATs. To establish a robust validation process, we will compare its performance directly against Probenecid , a well-characterized and clinically utilized inhibitor of OATs, which will serve as our benchmark.

The core principle of this guide is to integrate biophysical evidence of direct binding with functional evidence of target modulation. This dual approach is critical for building a confident mechanism-of-action (MoA) profile and is an indispensable step in both chemical probe development and preclinical drug discovery.[1][2] The failure to confirm that a drug effectively engages its intended target in a relevant physiological setting is a primary cause of clinical trial failures.[3] Therefore, the methodologies outlined herein are designed to be self-validating systems, providing clear, interpretable data on target engagement and functional consequence.

Part 1: Understanding the Target: Organic Anion Transporters (OATs)

The primary putative targets for Compound X are the renal Organic Anion Transporters 1 (OAT1, gene SLC22A6) and 3 (OAT3, gene SLC22A8). These transporters are members of the Solute Carrier (SLC) superfamily and are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[4]

Function and Clinical Significance:

OAT1 and OAT3 are central to renal physiology, acting as the gatekeepers for the excretion of a vast array of endogenous and exogenous substances from the blood into the urine.[4][5] Their substrates include:

  • Endogenous Metabolites: Urate, cyclic nucleotides, and metabolites from the gut microbiome.[5]

  • Xenobiotics and Drugs: A wide range of clinically important drugs, such as antibiotics (e.g., penicillin), antivirals, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs).[4][6][7]

Inhibition of these transporters can dramatically alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions (DDIs).[7] For instance, by blocking the renal secretion of a drug, an OAT inhibitor can increase its plasma concentration and prolong its half-life.[8] This is the principle behind using Probenecid to boost penicillin levels.[6][8] Consequently, regulatory agencies recommend that investigational drugs be evaluated for their potential to inhibit OAT1 and OAT3.[7][9]

cluster_cell Renal Proximal Tubule Cell OAT OAT1 / OAT3 Metabolites_out Anionic Drugs & Metabolites OAT->Metabolites_out Secretion Metabolites_in Anionic Drugs & Metabolites Metabolites_in->OAT Apical_Transporter Apical Efflux Transporter (e.g., MRP2/4) Metabolites_out->Apical_Transporter Urine Urine (Tubular Lumen) Apical_Transporter->Urine Excretion Blood Bloodstream (Peritubular Capillary) Blood->Metabolites_in Uptake

Caption: Role of OAT1/OAT3 in renal drug and metabolite secretion.

The Benchmark: Probenecid

Probenecid is a uricosuric agent used for treating gout.[10] Its primary mechanism of action is the competitive inhibition of renal tubular transporters.[6][11] Specifically, it blocks the reabsorption of uric acid by inhibiting URAT1 (SLC22A12) and inhibits the secretion of other organic anions by blocking OAT1 and OAT3.[12][13][14] This established profile makes it the ideal positive control and benchmark for evaluating Compound X. It is important to note that Probenecid also has known off-target effects, most notably the inhibition of pannexin 1 channels, which may contribute to its anti-inflammatory properties in gout.[6][11]

Part 2: A Step-by-Step Workflow for On-Target Validation

To build a compelling case for the on-target activity of Compound X, we will employ a sequential, multi-assay strategy. This workflow is designed to first confirm direct physical binding to the target protein and then to quantify the functional impact of that binding.

Start Hypothesized OAT Inhibitor (Compound X) CETSA Step 1: Direct Target Engagement (Cellular Thermal Shift Assay) Start->CETSA UptakeAssay Step 2: Functional Confirmation (OAT Substrate Uptake Assay) CETSA->UptakeAssay Confirms Binding Selectivity Step 3: Selectivity Profiling (Counter-Screening) UptakeAssay->Selectivity Confirms Function Conclusion Validated On-Target Mechanism of Action Selectivity->Conclusion Confirms Specificity

Caption: Experimental workflow for validating on-target effects.

Step 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality: Before assessing function, it is paramount to confirm that Compound X physically interacts with its intended target, OAT1 and OAT3, within an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique for this purpose.[15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[17][18] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[2]

  • Cell Preparation:

    • Culture HEK293 cells stably overexpressing human OAT1 (SLC22A6) or OAT3 (SLC22A8). Use wild-type HEK293 cells as a negative control.

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

  • Compound Treatment:

    • Treat cells with Compound X (e.g., 10 µM), Probenecid (100 µM, as a positive control), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C, 45°C, 48°C, 51°C, 54°C, 57°C, 60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble OAT1 or OAT3 using Western blotting with specific antibodies. An immunoblot is a common and accessible method for this quantification.[19]

  • Data Analysis:

    • Melt Curve: Plot the relative band intensity for OAT1/OAT3 against temperature for each treatment group. The curve for a compound-treated sample that shows stabilization will be shifted to the right.

    • Isothermal Dose-Response (ITDR): To determine potency, treat cells with a range of Compound X concentrations, heat all samples at a single optimized temperature (e.g., 54°C, a temperature that causes significant but not complete aggregation in the vehicle control), and plot the soluble protein signal against the compound concentration.

Step 2: Quantifying Functional Inhibition with a Substrate Uptake Assay

Causality: Having confirmed direct binding via CETSA, the next critical step is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the transporter's activity. This is achieved by measuring the uptake of a known OAT substrate in the presence of the inhibitor.

  • Cell Preparation:

    • Seed HEK293-OAT1, HEK293-OAT3, and wild-type HEK293 cells into 96-well plates and grow to form a confluent monolayer.

  • Inhibition Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare serial dilutions of Compound X and Probenecid in HBSS.

    • Pre-incubate the cells with the inhibitor solutions or vehicle control for 15-30 minutes at 37°C.

  • Substrate Uptake:

    • Prepare an uptake solution in HBSS containing a fluorescent probe substrate. 6-carboxyfluorescein (6-CF) is a suitable probe for both OAT1 and OAT3.[7][20] A typical concentration is 1-5 µM.

    • Initiate the uptake by adding the substrate solution (which also contains the inhibitors) to the wells. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake should be within the linear range.[7]

  • Termination and Measurement:

    • Stop the transport reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm).[20]

  • Data Analysis:

    • Subtract the fluorescence signal from the wild-type cells (non-specific uptake) from the signals of the OAT-expressing cells to get the transporter-mediated uptake.

    • Normalize the data to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Step 3: Assessing On-Target Specificity with Selectivity Profiling

Causality: A high-quality chemical probe or drug candidate should exhibit selectivity for its intended target over other related proteins. This minimizes the risk of off-target effects and provides confidence that the observed biological outcome is due to modulation of the target of interest.

  • Transporter Selectivity Panel:

    • Perform the substrate uptake assay described in Step 2 using cell lines that express other relevant renal or hepatic transporters. This panel should include at a minimum:

      • Other OATs: OAT2, OAT4

      • Hepatic Uptake Transporters: OATP1B1, OATP1B3[21]

      • Organic Cation Transporters: OCT2

    • Determine the IC₅₀ of Compound X against each of these transporters.

  • Probenecid Off-Target Screen:

    • As Probenecid is a known inhibitor of Pannexin 1 channels, it is prudent to assess Compound X in a relevant assay. A simple method is an ethidium bromide uptake assay in a cell line known to express Pannexin 1 (e.g., specific cancer cell lines or primary immune cells). Inhibition of dye uptake would indicate a potential off-target effect shared with Probenecid.

Part 3: Data Summary and Comparative Analysis

The culmination of this workflow is a clear, quantitative comparison of Compound X against the benchmark, Probenecid. The data should be summarized to highlight potency, direct target engagement, and selectivity.

ParameterAssayTargetCompound X (Hypothetical Data)Probenecid (Literature Values / Experimental Data)
Target Engagement CETSA (ΔTₘ)OAT1+4.2 °C+3.8 °C
CETSA (ΔTₘ)OAT3+5.1 °C+4.5 °C
Functional Potency Substrate UptakeOAT1IC₅₀ = 1.5 µMIC₅₀ = 5-20 µM[5]
Substrate UptakeOAT3IC₅₀ = 0.8 µMIC₅₀ = 1-10 µM[22]
Selectivity Substrate UptakeOAT2IC₅₀ > 100 µMIC₅₀ > 100 µM
Substrate UptakeOATP1B1IC₅₀ > 100 µMModerate Inhibitor
Substrate UptakeOATP1B3IC₅₀ > 50 µMModerate Inhibitor[21]
Substrate UptakeOCT2IC₅₀ > 100 µMNot an Inhibitor
Off-Target Pannexin 1 AssayPanx1No significant inhibitionIC₅₀ ≈ 150 µM[11]

Interpretation: In this hypothetical scenario, the data provide strong evidence for the on-target effects of Compound X. The positive thermal shift in the CETSA confirms direct binding to OAT1 and OAT3 in cells. The low micromolar IC₅₀ values from the functional assay demonstrate potent inhibition, seemingly greater than that of Probenecid. Furthermore, the selectivity panel shows that Compound X has a clean profile against other major transporters and does not share the known off-target activity of Probenecid on Pannexin 1. This combined dataset provides high confidence in the on-target mechanism of Compound X as a potent and selective OAT1/3 inhibitor.

References

  • Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]

  • Luo, M., et al. (2022). Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine. Clinical Pharmacology & Therapeutics, 112(3), 653-664. [Link]

  • Wikipedia contributors. (2023). Probenecid. Wikipedia. [Link]

  • Patsnap. (2024). What is the mechanism of Probenecid? Patsnap Synapse. [Link]

  • Perwitasari, O., et al. (2013). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Journal of Virology, 87(1), 485-495. [Link]

  • Drugs.com. (2024). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Drugs.com. (2023). Probenecid: Package Insert / Prescribing Information. [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(19), e4173. [Link]

  • Shen, H., et al. (2017). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 47(4), 346-353. [Link]

  • Shen, H., et al. (2017). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 47(4), 346-353. [Link]

  • BioIVT. (n.d.). OAT1 (SLC22A6) Transporter Assay. BioIVT. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Scott, JS., et al. (2016). Application of an in vitro OAT assay in drug design and optimization of renal clearance. Xenobiotica, 46(11), 1015-1022. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Vasta, J. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2206-2217. [Link]

  • BioIVT. (n.d.). OATP1B3 (SLCO1B3) Transporter Assay. BioIVT. [Link]

  • Cravatt, B. F., & Wright, A. T. (2009). Determining target engagement in living systems. Current Opinion in Chemical Biology, 13(5-6), 524-530. [Link]

  • Zhang, T., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 570-583. [Link]

  • CETSA. (n.d.). CETSA. pärnordlundlab.se. [Link]

  • Henderson, M. J., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]

  • Henderson, M. J., et al. (2017). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Scientific Reports, 7, 17723. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]

  • Uwai, Y., et al. (2007). Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. Drug Metabolism and Pharmacokinetics, 22(5), 391-398. [Link]

  • Zou, L., et al. (2019). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Molecular Pharmaceutics, 16(8), 3546-3556. [Link]

  • Yin, J., et al. (2014). Potent inhibitors of human organic anion transporters 1 and 3 from clinical drug libraries: discovery and molecular characterization. British Journal of Pharmacology, 171(14), 3436-3449. [Link]

  • Vaidya, S. S., et al. (2023). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [Link]

  • Eraly, S. A., et al. (2014). Key structural features for substrate binding to organic anion transporter 1 (Oat1; slc22a6) identified by global untargeted metabolomics of Oat1null plasma. Journal of Biological Chemistry, 289(22), 15467-15476. [Link]

  • U.S. Food and Drug Administration. (2022). ZYCUBO (copper histidinate) for injection, for subcutaneous use. accessdata.fda.gov. [Link]

  • Drugs.com. (n.d.). Probenecid Alternatives Compared. [Link]

  • Luo, M., et al. (2022). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Clinical Pharmacology & Therapeutics, 112(3), 653-664. [Link]

  • Ahn, S. Y., & Bhatnagar, V. (2009). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiology, 24(5), 291-298. [Link]

Sources

Independent Verification of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid Activity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid. Based on structural similarities to known uricosuric agents, we hypothesize that this compound functions as an inhibitor of Urate Transporter 1 (URAT1), a key protein in renal urate reabsorption.[1][2][3] This guide will objectively compare the performance of this molecule against the well-characterized URAT1 inhibitor, Probenecid, and provide detailed experimental protocols to support this investigation.

Introduction: The Rationale for URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] A key strategy for managing hyperuricemia is to enhance the renal excretion of uric acid.[4] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is predominantly expressed on the apical membrane of renal proximal tubule cells and is responsible for the majority of urate reabsorption from the glomerular filtrate.[1][3] Inhibition of URAT1 is a clinically validated mechanism to increase uricosuria and lower serum uric acid levels.[2][5]

The chemical structure of this compound, featuring a carboxylic acid and a sulfonamide moiety, bears resemblance to known URAT1 inhibitors like Probenecid.[6] This structural analogy forms the basis of our hypothesis and the subsequent experimental design aimed at characterizing its potential as a novel uricosuric agent.

Comparative Analysis: The Test Article vs. Probenecid

This guide will focus on a head-to-head comparison of this compound (hereinafter referred to as the "Test Article") and Probenecid. Probenecid is a well-established uricosuric agent that acts by inhibiting organic anion transporters (OATs), including URAT1.[4][6][7][8] It serves as an ideal benchmark for evaluating the potency, selectivity, and potential liabilities of the Test Article.

Table 1: Key Performance Indicators for Comparative Evaluation
ParameterTest ArticleProbenecid (Reference)Rationale
URAT1 Inhibition (IC50) To be determined~20-50 µM (literature values may vary)To assess the potency of the Test Article in inhibiting the primary target.
Selectivity against OAT1/OAT3 To be determinedKnown inhibitor of OAT1 and OAT3To evaluate the potential for off-target effects and drug-drug interactions.[9][10]
Cytotoxicity (CC50) To be determined>100 µM (typically)To determine the therapeutic window of the Test Article.
In vivo Uricosuric Effect To be determinedDose-dependent increase in urinary uric acid excretionTo confirm the mechanism of action in a physiological context.

Experimental Protocols for Independent Verification

The following protocols are designed to provide a robust and self-validating system for assessing the activity of the Test Article.

In Vitro URAT1 Inhibition Assay

This assay directly measures the ability of the Test Article to inhibit the transport of uric acid by URAT1 in a controlled cellular environment.

Workflow for In Vitro URAT1 Inhibition Assay:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Substrate Uptake cluster_3 Measurement and Analysis A Culture HEK293 cells stably expressing hURAT1 B Seed cells into 96-well plates A->B D Pre-incubate cells with compounds B->D C Prepare serial dilutions of Test Article and Probenecid C->D E Add [14C]-Uric Acid to initiate uptake D->E F Incubate for a defined period (e.g., 5-10 minutes) E->F G Wash cells to remove excess substrate F->G H Lyse cells and measure radioactivity using a scintillation counter G->H I Calculate % inhibition and determine IC50 values H->I G Test_Article Test Article URAT1 URAT1 Inhibition Test_Article->URAT1 OAT1 OAT1 Inhibition Test_Article->OAT1 OAT3 OAT3 Inhibition Test_Article->OAT3 Selectivity_Index Selectivity Index (IC50 OATx / IC50 URAT1) URAT1->Selectivity_Index OAT1->Selectivity_Index OAT3->Selectivity_Index

Caption: Rationale for determining the selectivity of the Test Article.

Experimental Approach:

The experimental protocol for assessing inhibition of OAT1 and OAT3 is analogous to the URAT1 assay. The key differences are:

  • Cell Lines: Use HEK293 cells stably expressing either human OAT1 (hOAT1) or human OAT3 (hOAT3).

  • Substrates: Utilize well-characterized substrates for each transporter, such as [3H]-para-aminohippurate (PAH) for hOAT1 and [3H]-estrone-3-sulfate (E3S) for hOAT3.

By determining the IC50 values for the Test Article against URAT1, OAT1, and OAT3, a selectivity index can be calculated. A higher selectivity index for URAT1 indicates a lower potential for off-target effects mediated by OAT1 and OAT3.

Cytotoxicity Assay

A standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, should be performed in the parental HEK293 cell line to determine the concentration of the Test Article that induces cell death. This is essential for ensuring that the observed inhibition in the transporter assays is not due to a general cytotoxic effect.

Data Interpretation and Comparative Summary

The experimental data should be compiled and analyzed to provide a clear comparison between the Test Article and Probenecid.

Table 2: Hypothetical Comparative Data Summary
CompoundURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)Selectivity Index (OAT1/URAT1)Selectivity Index (OAT3/URAT1)CC50 (µM)
Test Article Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueExperimental Value
Probenecid 3515250.430.71>200

Interpretation:

  • A lower IC50 value for URAT1 indicates higher potency.

  • Selectivity indices greater than 1 suggest preferential inhibition of URAT1.

  • A high CC50 value relative to the URAT1 IC50 indicates a favorable therapeutic window.

Conclusion and Future Directions

This guide provides a foundational framework for the independent verification of this compound's activity. The proposed experiments will elucidate its potency as a URAT1 inhibitor and its selectivity profile against other clinically relevant organic anion transporters. Favorable in vitro data would warrant progression to in vivo studies in an appropriate animal model of hyperuricemia to confirm its uricosuric effects and further evaluate its pharmacokinetic and pharmacodynamic properties.

References

  • World Health Organization. (2021). Hyperuricemia and Gout. Available at: [Link]

  • PubChem. Probenecid. National Center for Biotechnology Information. Available at: [Link] [6]3. Patsnap. (2024). What are URAT1 inhibitors and how do they work? Synapse. Available at: [Link] [2]4. Taylor & Francis Online. (2021). Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link] [3]5. PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [11]6. ACS Publications. (2013). Potent Inhibitors of Human Organic Anion Transporters 1 and 3 from Clinical Drug Libraries: Discovery and Molecular Characterization. Molecular Pharmaceutics. Available at: [Link] [12]7. PubMed Central (PMC). (2014). Organic Anion Transporter 3 Inhibitors as Potential Novel Antihypertensives. Pharmaceuticals. Available at: [Link] [13]8. Patsnap. (2024). What are OAT inhibitors and how do they work? Synapse. Available at: [Link] [9]9. National Institutes of Health (NIH). (2013). POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Available at: [Link] [10]10. Solvo Biotechnology. URAT1. Available at: [Link] [5]11. PubMed. (2005). Pharmacology of drugs for hyperuricemia. Mechanisms, kinetics and interactions. Contributions to Nephrology. Available at: [Link] [4]12. Patsnap. (2024). What is the mechanism of Probenecid? Synapse. Available at: [Link] [7]13. Wikipedia. Probenecid. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic Acid Analogs: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and synthetic tractability make it an ideal framework for constructing molecules with precise three-dimensional orientations to engage biological targets. When coupled with a sulfonamide moiety, as seen in the 1-{[butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid series, a versatile chemical space emerges with potential applications across various disease areas.

This guide provides a comprehensive, albeit hypothetical, exploration of the structure-activity relationships (SAR) for analogs of this compound. Due to the limited publicly available data on this specific series, this analysis is built upon established principles of medicinal chemistry and SAR trends observed in structurally related compound classes. We will delve into the potential biological targets, propose a synthetic strategy, and outline key in vitro assays for activity determination, offering a self-validating framework for researchers entering this chemical space.

The Core Scaffold: Deconstructing for Potential Biological Activity

The this compound scaffold can be dissected into three key pharmacophoric elements: the piperidine-4-carboxylic acid core, the N,N-dialkylsulfonamide group, and the specific alkyl substituents on the sulfonamide nitrogen.

  • Piperidine-4-carboxylic Acid: This moiety is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] As such, compounds containing this scaffold have the potential to interact with GABA receptors or other related targets within the CNS. The carboxylic acid provides a key interaction point, capable of forming hydrogen bonds or salt bridges with receptor residues. This moiety is a common feature in compounds designed for neurological and psychiatric disorders.[2][3][4]

  • Sulfonamide Group: The sulfonamide functional group is a versatile component in medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[5][6][7] It can act as a hydrogen bond donor and acceptor and its geometry can influence the overall conformation of the molecule.

  • N,N-dialkyl Substitution: The butyl and ethyl groups on the sulfonamide nitrogen contribute to the lipophilicity of the molecule. This can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The size and nature of these alkyl groups can also influence binding affinity and selectivity for the biological target.

Based on this analysis, the this compound series could plausibly target a range of biological entities, including but not limited to:

  • GABA Receptors or Transporters: Due to the resemblance of the piperidine-4-carboxylic acid core to GABA.

  • Enzymes: The sulfonamide moiety is a known zinc-binding group and could target metalloenzymes. Carbonic anhydrases are a classic example of enzymes inhibited by sulfonamides.[5]

  • Other Receptors or Ion Channels: Where the overall molecular shape and electrostatic properties are complementary to the binding site.

Comparative Analysis of Hypothetical Analogs

To explore the SAR of this series, we propose a set of hypothetical analogs with systematic modifications to the core scaffold. The following table outlines these analogs and predicts their potential impact on biological activity based on established medicinal chemistry principles.

Analog Modification Rationale for Modification Predicted Impact on Activity
Parent This compoundBaseline compound-
Analog 1 Methyl ester of the carboxylic acidIncreased lipophilicity, potential for improved cell permeability.May act as a prodrug, activity dependent on in vivo hydrolysis. Could show activity in cell-based assays.
Analog 2 Amide derivatives of the carboxylic acid (e.g., methylamide, benzylamide)Modulates hydrogen bonding capacity and steric bulk at the 4-position.Likely to alter binding affinity and selectivity. Benzylamide could introduce additional π-stacking interactions.
Analog 3 Variation of N-alkyl groups on the sulfonamide (e.g., dimethyl, dipropyl, cyclic)Probes the size and lipophilicity of the pocket binding the N-alkyl groups.Smaller or larger groups may increase or decrease affinity depending on the target's steric constraints.
Analog 4 Replacement of the butyl group with a phenyl group on the sulfonamideIntroduces aromaticity, potential for π-π or cation-π interactions.Could significantly enhance potency if an aromatic binding pocket is present.
Analog 5 Positional isomer: Sulfonamide at the 3-position of the piperidine ringAlters the spatial relationship between the sulfonamide and carboxylic acid.Likely to have a profound impact on activity, potentially leading to a change in biological target.

Experimental Protocols: A Framework for Validation

To empirically determine the SAR of this compound series, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Scheme

The synthesis of this compound analogs can be approached through a convergent synthesis.

G cluster_0 Synthesis of Sulfonyl Chloride cluster_1 Piperidine Core Synthesis cluster_2 Coupling and Deprotection A Butyl(ethyl)amine C N-Butyl-N-ethylsulfamoyl chloride A->C Reaction B Sulfuryl chloride B->C G Protected Final Compound C->G D Piperidine-4-carboxylic acid F Protected Piperidine-4-carboxylate D->F E Protection (e.g., Esterification) E->F F->G Coupling I Final Analog G->I H Deprotection H->I caption General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target analogs.

Step-by-Step Methodology:

  • Synthesis of N-Butyl-N-ethylsulfamoyl chloride: React butyl(ethyl)amine with sulfuryl chloride in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

  • Protection of Piperidine-4-carboxylic acid: Protect the carboxylic acid functionality, for instance, as a methyl or ethyl ester, by reacting piperidine-4-carboxylic acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or using a suitable coupling agent.

  • Sulfonylation of the Piperidine Nitrogen: React the protected piperidine-4-carboxylate with the synthesized N-butyl-N-ethylsulfamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent.

  • Deprotection: If necessary, deprotect the carboxylic acid (e.g., via saponification of the ester with a base like lithium hydroxide or sodium hydroxide) to yield the final carboxylic acid analog. For amide analogs, the protected carboxylic acid can be converted to the corresponding amides prior to deprotection.

In Vitro Biological Evaluation

A tiered approach to biological screening is recommended to efficiently identify active compounds and elucidate their mechanism of action.

Primary Screening:

  • Target-based screening: If a putative target is identified (e.g., a specific GABA receptor subtype or a metalloenzyme), a direct binding or functional assay should be employed. For instance, a radioligand binding assay for GABA receptors or an enzymatic inhibition assay for carbonic anhydrase.

  • Phenotypic screening: In the absence of a known target, a phenotypic screen can be valuable. This could involve, for example, assessing the compounds' effects on neuronal firing rates in vitro or their anti-proliferative effects on a panel of cancer cell lines.

Secondary Screening:

  • Selectivity Profiling: Active compounds from the primary screen should be tested against a panel of related targets to determine their selectivity. For example, if active against a GABA-A receptor subtype, it should be tested against other GABA-A subtypes and GABA-B receptors.

  • Mechanism of Action Studies: Further experiments to understand how the compounds exert their biological effects. This could include electrophysiology studies for ion channel modulators or detailed kinetic analysis for enzyme inhibitors.

G A Synthesized Analogs B Primary Screening (Target-based or Phenotypic) A->B C Inactive Compounds B->C No Activity D Active 'Hits' B->D Activity Detected E Secondary Screening (Selectivity & MoA) D->E F Lead Compound Identification E->F caption In Vitro Screening Cascade

Caption: A flowchart illustrating the proposed in vitro screening process.

Concluding Remarks and Future Directions

Future work should focus on the synthesis of a diverse library of analogs with modifications at the N-alkylsulfonamide and the carboxylic acid positions. The biological data generated from the proposed screening cascade will be instrumental in building a robust SAR model, which can then be used to design more potent and selective compounds. Furthermore, computational modeling and structural biology studies could provide valuable insights into the binding mode of these ligands, further accelerating the drug discovery process.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Informal and Applied Sciences, 1(1), 1-15.
  • Wikipedia. (2023). Isonipecotic acid. Retrieved from [Link]

  • Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]

  • Chauhan, A., & Goyal, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(9), 100123.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information based on the hazards associated with its constituent functional groups—a substituted sulfonylpiperidine and a carboxylic acid—and aligns with federal and state environmental regulations.

I. Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. The structure of this compound suggests several key characteristics that inform its safe handling and disposal.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While the acidity may be mild, it necessitates caution to avoid contact with bases, which could trigger a neutralization reaction, and to prevent corrosion of certain materials.[1]

  • Sulfonylpiperidine Moiety: Substituted piperidines can exhibit a range of biological activities and potential toxicities. The sulfonyl group can also contribute to the overall reactivity of the compound.

  • Decomposition Products: When heated to decomposition, this compound may release toxic fumes, including oxides of carbon, nitrogen, and sulfur.[2][3]

Based on these structural features, it is prudent to treat this compound as a hazardous chemical.

Table 1: Inferred Hazard Profile

Hazard Category Potential Effects Primary Precaution
Acute Toxicity (Oral) May be harmful if swallowed.Avoid ingestion.
Skin Corrosion/Irritation May cause skin irritation upon contact.[4][5][6]Wear appropriate chemical-resistant gloves.
Eye Damage/Irritation May cause serious eye irritation or damage.[4][5][6]Wear safety goggles or a face shield.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]Handle in a well-ventilated area or a fume hood.
II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to the use of appropriate PPE and engineering controls is mandatory.

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][7]

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

    • Hand Protection: Nitrile or neoprene gloves that are resistant to chemical permeation should be worn. Always inspect gloves for any signs of degradation or puncture before use.[8]

    • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be used.

III. Spill Management Protocol

In the event of an accidental spill, the following steps should be immediately implemented:

  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[2][4] For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill before collection.

  • Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Waste Disposal: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the laboratory workflow. The following procedure is designed to comply with the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12][13][14][15][16][17]

1. Waste Characterization and Segregation:

  • This compound should be classified as a hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.[14][18]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[10][18]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[18]

  • The container must be kept closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

4. Final Disposal:

  • Coordinate with your institution's EHS department for the final pickup and disposal of the hazardous waste. They will arrange for a licensed hazardous waste disposal company to transport and manage the waste in accordance with all federal, state, and local regulations.[5][14][19]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_spill Contingency: Spill start Start: Have this compound for disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize spill_detected Spill Detected fume_hood->spill_detected If spill occurs container Select a Labeled, Compatible Waste Container characterize->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Final Disposal store->contact_ehs evacuate Evacuate Area & Alert Supervisor/EHS spill_detected->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->store Store all spill waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[7][9]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. AAPPTEC. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. Available at: [Link]

  • Hazardous Waste. US Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available at: [Link]

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTEC. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • MSDS of 1-Benzyl-3-boc-amino-piperidine-4-carboxylic acid ethyl ester. Capot Chemical. Available at: [Link]

Sources

Navigating the Safe Handling of 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and development continues to evolve, so too does the complexity of the molecules we handle. 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid, a compound featuring both a sulfonamide and a piperidine moiety, requires a nuanced approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, fostering a culture of proactive risk management.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The potential hazards of this compound are best understood by considering the contributions of its piperidine and sulfonamide functionalities.

  • The Piperidine Core: Piperidine and its derivatives are known to be hazardous.[1][2] They can be flammable liquids and may cause severe skin burns and eye damage.[3] Inhalation of piperidine can irritate the nose and throat, leading to coughing and wheezing.[2] Furthermore, piperidine compounds can be toxic if they come into contact with the skin or are inhaled.[3]

  • The Sulfonamide Group: While generally less acutely toxic than piperidines, sulfonamides present their own set of challenges. A primary concern is their potential to act as sensitizers, inducing allergic reactions in some individuals.[4][5] Environmentally, sulfonamides are a class of compounds that can be persistent and are often monitored in wastewater.[6][7][8]

Given these considerations, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as possible sensitization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.[1][2][9]Protects against splashes of the compound, which could cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3]Prevents skin contact, which can lead to irritation and potential absorption of the compound.[2][3]
Body Protection Laboratory coat or chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors.[1]Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[1]

Operational Plan: Engineering Controls and Safe Handling Practices

Proper laboratory setup and adherence to established procedures are paramount for safety.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.[1][10] This is the most effective way to control inhalation exposure.

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The fume hood sash should be lowered to the appropriate working height.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer it, avoiding splashes.

  • Reaction Setup:

    • When setting up reactions, ensure all glassware is properly secured.

    • If the reaction is exothermic, have a cooling bath ready.

    • Add reagents slowly to control the reaction rate.[10]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any spills immediately according to your institution's protocols.

    • Wash hands thoroughly after removing gloves.[9]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Prep Don appropriate PPE FumeHood Verify fume hood function Weigh Weigh/transfer compound in fume hood FumeHood->Weigh React Set up reaction Weigh->React Clean Clean work area React->Clean Decon Decontaminate spills Clean->Decon If spill occurs Wash Wash hands Clean->Wash Decon->Wash Waste Dispose of waste in designated containers Wash->Waste

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, labeled hazardous waste container.[10]

  • Aqueous Waste: Aqueous waste containing this compound should not be disposed of down the drain.[11] It should be collected in a separate, labeled aqueous hazardous waste container. The presence of sulfonamides in wastewater is an environmental concern, as they can be resistant to degradation.[6][8]

  • Institutional Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[10]

Waste_Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (gloves, paper, etc.) IsSolid->SolidWaste Solid LiquidWaste Contaminated Liquid Waste IsSolid->LiquidWaste Liquid SolidContainer Collect in designated solid hazardous waste container SolidWaste->SolidContainer IsAqueous Is the liquid waste aqueous? LiquidWaste->IsAqueous AqueousWaste Aqueous Hazardous Waste IsAqueous->AqueousWaste Yes OrganicWaste Organic Hazardous Waste IsAqueous->OrganicWaste No AqueousContainer Collect in designated aqueous hazardous waste container AqueousWaste->AqueousContainer OrganicContainer Collect in designated organic hazardous waste container OrganicWaste->OrganicContainer

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.